Sodium propionate hydrate
Description
Properties
IUPAC Name |
sodium;propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUAOBUGFYWMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217201 | |
| Record name | Sodium propionate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6700-17-0, 170929-20-1 | |
| Record name | Sodium propionate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium propionate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM PROPIONATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z979E349R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Sodium Propionate Hydrate
This guide provides a comprehensive technical overview of the chemical properties of sodium propionate hydrate, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to ensure that the described protocols are self-validating systems.
Introduction: The Role of this compound in Pharmaceutical Sciences
Sodium propionate, the sodium salt of propionic acid, is a well-established compound widely utilized in the pharmaceutical and food industries.[1][2] In pharmaceuticals, it primarily serves as an antimicrobial preservative in oral and topical formulations, effectively inhibiting the growth of mold and some bacteria.[3][4] Its hydrated form is of particular interest in formulation science due to its influence on stability, hygroscopicity, and overall manufacturability of the final dosage form. Understanding the intricate chemical properties of this compound is paramount for formulators to ensure the development of safe, stable, and efficacious drug products.
Molecular Structure and Physicochemical Characteristics
This compound exists as a white or colorless, transparent crystalline powder.[5][6] It is known to be hygroscopic and deliquescent in moist air, a critical consideration for handling and storage.[1][5][7]
Chemical Formula and Molecular Weight
-
Anhydrous Sodium Propionate: C₃H₅NaO₂
-
Sodium Propionate Monohydrate: C₃H₅NaO₂·H₂O
-
Molecular Weight: 114.06 g/mol [5]
-
The presence of water of hydration significantly impacts the material's properties and must be accurately characterized.
Structural Elucidation
The anhydrous form of sodium propionate has a polymeric structure with sodium ions coordinated to six oxygen atoms from the carboxylate groups. In the hydrated form, water molecules displace some of these sodium-carboxylate interactions.[10]
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in drug development.
Solubility Profile
This compound exhibits high solubility in water.[6][8] This property is crucial for its use in aqueous oral and topical formulations. Its solubility in various solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Water | 1 g in approx. 1 mL | [6][8] |
| Boiling Water | 1 g in approx. 0.65 mL | [6][8] |
| Ethanol (95%) | 1 g in approx. 24 mL | [5][8] |
| Chloroform | Practically insoluble | [5] |
| Ether | Practically insoluble | [5] |
Thermal Properties
The thermal behavior of this compound is a critical indicator of its stability and the nature of its hydration.
-
Melting Point: The melting point of anhydrous sodium propionate is reported to be around 285-289°C.[10][11] The hydrated form will show thermal events corresponding to the loss of water prior to melting.
-
Thermal Decomposition: Upon heating, sodium propionate decomposes. In an inert atmosphere, it primarily converts to sodium carbonate with the evolution of 3-pentanone, CO₂, CO, methane, and ethene.[5] In the presence of air, oxidative decomposition occurs, yielding mainly carbon dioxide and water.[5]
pH and pKa
An aqueous solution of sodium propionate is alkaline. A 10% aqueous solution typically has a pH in the range of 7.5 to 10.5.[6][8][12] The pKa of its conjugate acid, propionic acid, is approximately 4.87, which governs the pH-dependent antimicrobial efficacy of sodium propionate.
Analytical Characterization: Methodologies and Interpretation
Robust analytical methods are essential for the quality control and characterization of this compound in a pharmaceutical setting.
Spectroscopic Analysis
FT-IR spectroscopy is a powerful tool for the identification and structural confirmation of this compound. The spectrum is characterized by the absence of the broad O-H stretching band of a carboxylic acid and the presence of strong asymmetric and symmetric stretching vibrations of the carboxylate anion.
Experimental Protocol: FT-IR Analysis of this compound
-
Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Acquisition: Record the background spectrum of the empty sample compartment. Then, place the prepared sample in the beam path and record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the FT-IR Spectrum:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of water of hydration |
| ~2970 | Asymmetric C-H stretching of the ethyl group |
| ~2930 | Symmetric C-H stretching of the ethyl group |
| ~1560 | Asymmetric COO⁻ stretching of the carboxylate |
| ~1420 | Symmetric COO⁻ stretching of the carboxylate |
¹H and ¹³C NMR spectroscopy are used to confirm the organic structure of the propionate moiety.
Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound
-
Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent, typically deuterium oxide (D₂O), as it is highly soluble in water.
-
Instrument Setup:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).
-
Nuclei: ¹H and ¹³C.
-
Reference: The residual solvent peak of D₂O can be used as a reference.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Interpretation of NMR Spectra:
-
¹H NMR (in D₂O):
-
A triplet corresponding to the methyl (CH₃) protons.
-
A quartet corresponding to the methylene (CH₂) protons.
-
-
¹³C NMR (in D₂O):
-
A signal for the methyl carbon.
-
A signal for the methylene carbon.
-
A signal for the carboxylate carbon.[13]
-
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the hydration state, thermal stability, and phase transitions of this compound.
Experimental Protocol: TGA and DSC Analysis of this compound
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup:
-
Instrument: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
-
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Interpretation of TGA and DSC Thermograms:
-
TGA: A weight loss step at temperatures below approximately 150°C corresponds to the loss of water of hydration. The percentage of weight loss can be used to determine the number of water molecules per formula unit. Further weight loss at higher temperatures indicates decomposition.[5]
-
DSC: An endothermic peak corresponding to the weight loss of water will be observed. At higher temperatures, endotherms or exotherms will indicate phase transitions (e.g., melting) and decomposition.[5]
Diagram: Logical Workflow for this compound Characterization
Caption: Workflow for the comprehensive chemical characterization of this compound.
Determination of Water Content
The accurate determination of water content is critical due to the hygroscopic nature of this compound.
Experimental Protocol: Karl Fischer Titration
-
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for higher content, coulometric for trace amounts).
-
Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate, which has a theoretical water content of 15.66%.[14]
-
Sample Analysis: Accurately weigh the this compound sample and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).
-
Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant consumed and its water equivalence factor.
Assay and Purity Determination by HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the assay and purity of this compound.
Experimental Protocol: HPLC Assay of Sodium Propionate
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). The pH should be adjusted to ensure the propionic acid is in a suitable form for retention. For example, an acidic mobile phase (e.g., pH 2.5 with phosphoric acid) can be used.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for the carboxylate group.[15]
-
-
Standard and Sample Preparation: Prepare standard solutions of known concentrations of sodium propionate in the mobile phase. Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The assay is determined by comparing the peak area of the propionate peak in the sample chromatogram to that of the standard chromatogram. Purity is assessed by identifying and quantifying any impurity peaks.
Stability and Degradation
The stability of this compound is a critical attribute that influences its shelf-life and the stability of the final drug product.
Stability Under ICH Conditions
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[6][7] This involves storing the drug substance under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[16] The physical and chemical properties of the substance are monitored at specified time points.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions more severe than accelerated stability testing.[3][6] This information is crucial for developing stability-indicating analytical methods.
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A Comprehensive Guide to the Laboratory Synthesis of Sodium Propionate Hydrate
This document provides a detailed, first-principles guide for the synthesis, purification, and characterization of sodium propionate hydrate (CH₃CH₂COONa·xH₂O) for use in research, development, and pharmaceutical applications. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifying each procedural choice to ensure a robust, reproducible, and safe laboratory-scale preparation.
Part 1: Theoretical Foundations and Strategic Considerations
The synthesis of sodium propionate is fundamentally an acid-base neutralization reaction. The selection of reagents and control of reaction conditions are paramount to achieving a high-purity product with the desired hydration state.
The Core Reaction: Acid-Base Neutralization
The process involves the reaction of propanoic acid (also known as propionic acid) with a suitable sodium-containing base.[1] The general reaction is:
CH₃CH₂COOH + NaOH → CH₃CH₂COONa + H₂O 2CH₃CH₂COOH + Na₂CO₃ → 2CH₃CH₂COONa + H₂O + CO₂[2][3][4] CH₃CH₂COOH + NaHCO₃ → CH₃CH₂COONa + H₂O + CO₂[5][6]
Critical Choice of Base: A Comparative Rationale
While sodium hydroxide, sodium carbonate, and sodium bicarbonate can all be used, sodium carbonate presents a favorable balance of safety, cost-effectiveness, and process control for typical laboratory settings.
-
Sodium Hydroxide (NaOH): A strong base that reacts rapidly and highly exothermically with propanoic acid.[5][7] While efficient, this reaction requires careful thermal management to prevent overheating and potential side reactions.
-
Sodium Bicarbonate (NaHCO₃): A milder base that offers excellent control but may have a slower reaction rate.
-
Sodium Carbonate (Na₂CO₃): This is the base of choice for this protocol. It is less hazardous than NaOH and its reaction with propanoic acid produces carbon dioxide gas.[8] This effervescence provides a clear visual indicator of the reaction's progress and endpoint. The reaction is moderately exothermic and can be easily controlled by the rate of acid addition.
Reaction Mechanism and Stoichiometry
The reaction between propanoic acid and sodium carbonate proceeds via a classic acid-base neutralization, followed by the decomposition of the unstable carbonic acid intermediate into water and carbon dioxide.
Caption: Acid-base neutralization mechanism.
Controlling the stoichiometry is crucial for ensuring the complete consumption of the limiting reagent, which simplifies purification. Using a slight excess of propanoic acid can be acceptable, as it is volatile and can be removed during the drying phase, but precise 1:2 molar ratio of sodium carbonate to propanoic acid is ideal.
Part 2: A Validated Experimental Protocol
This protocol is designed for the synthesis of approximately 0.1 moles of this compound. Adjust quantities as needed, maintaining molar ratios.
Safety and Hazard Management
-
Propanoic Acid: Corrosive and causes severe skin burns and eye damage. It has a strong, unpleasant odor. All manipulations must be performed in a certified chemical fume hood.
-
Sodium Carbonate: Can cause serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves at all times.[10][11]
Materials and Equipment
Reagents:
-
Sodium Carbonate (Na₂CO₃), Anhydrous, ACS Grade or higher
-
Propanoic Acid (CH₃CH₂COOH), ≥99% purity
-
Deionized Water
-
Ethanol, 95% (for washing, optional)
Equipment:
-
250 mL Erlenmeyer flask or beaker
-
100 mL graduated cylinder
-
50 mL burette or dropping funnel
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Heating mantle or hot plate
-
Crystallizing dish
-
Büchner funnel and vacuum flask
-
Watch glass
-
Desiccator
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.30 g | 0.05 | 1 |
| Propanoic Acid (CH₃CH₂COOH) | 74.08 | 7.41 g (approx. 7.5 mL) | 0.10 | 2 |
| Deionized Water | 18.02 | ~50 mL | - | Solvent |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for synthesis.
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.30 g of anhydrous sodium carbonate in approximately 50 mL of deionized water. Use a magnetic stirrer to facilitate dissolution. The dissolution may be slightly endothermic.[8]
-
Controlled Addition of Acid: Place the flask in a water bath to manage temperature. Slowly add 7.5 mL of propanoic acid to the sodium carbonate solution dropwise using a burette or dropping funnel over 20-30 minutes. Causality: A slow addition rate is critical to control the foaming caused by the evolution of CO₂ gas and to safely dissipate the heat generated by the exothermic reaction.[8][12]
-
Reaction Completion: Continue stirring the solution. As the reaction nears completion, the effervescence will subside. Check the pH of the solution using a calibrated pH meter or pH paper. The target pH is between 7.0 and 8.0, indicating complete neutralization of the acid.[8] If the solution is still acidic, add a very small amount of sodium carbonate solution. If it's too alkaline, add a drop of propanoic acid.
-
Concentration and Crystallization: Gently heat the resulting clear solution on a hot plate to a temperature of 70-80°C to reduce its volume by about half.[8] Do not boil vigorously. Transfer the hot, concentrated solution to a crystallizing dish, cover with a watch glass, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Causality: The solubility of sodium propionate is high in hot water and decreases significantly upon cooling, forcing the hydrated salt to crystallize out of the solution.[13][14]
-
Isolation and Purification: Collect the white crystals using vacuum filtration with a Büchner funnel.[8] Wash the crystals with a small portion (5-10 mL) of cold 95% ethanol. Causality: A cold solvent is used to wash away soluble impurities without dissolving a significant amount of the product.
-
Drying: Spread the crystals on a watch glass and dry them to a constant weight. For obtaining the hydrate, air drying or drying in a desiccator over a mild desiccant (like anhydrous calcium chloride) is preferred over oven drying at high temperatures, which could remove the water of hydration.[15] The final product should be a free-flowing, white crystalline powder.[14][16]
Part 3: Product Characterization and Quality Assurance
Verifying the identity and purity of the synthesized this compound is a critical final step.
| Test | Method | Expected Result | Reference |
| Appearance | Visual Inspection | White or colorless, transparent crystals or granular powder. | [16][17] |
| Yield | Gravimetric | Calculate percentage yield based on the limiting reagent (Na₂CO₃). | - |
| pH | 10% w/v Aqueous Solution | 7.5 - 10.5 | [14][15] |
| Water Content | Loss on Drying (LOD) | Dry at 105°C for 2 hours. Water content should not exceed 4% for typical preparations. | [15] |
| Purity Assay | Titration | Titrate with 0.1 N perchloric acid in glacial acetic acid. Purity should be ≥99.0% (dried basis). | [18] |
| Identification A | FTIR Spectroscopy | Match with reference spectrum for sodium propionate. | [18] |
| Identification B | Qualitative Test | Warming with sulfuric acid evolves propionic acid, recognizable by its characteristic odor. | [15][17] |
Part 4: Storage and Handling
Sodium propionate is deliquescent and hygroscopic, meaning it readily absorbs moisture from the air.[1][19][20][21] To maintain its integrity and hydration state, it must be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[9][16]
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Wikipedia. Sodium propionate. [Link]
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Preparation method of sodium propionate. AIACC. [Link]
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Nanjing Chemical Material Corp. Sodium Propionate And Propanoic Acid. [Link]
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Homework.Study.com. What is the reaction between propionic acid and sodium bicarbonate?[Link]
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Pharmaceutical Press. Sodium Propionate. [Link]
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Brainly.in. Write an equation for the reaction between propanoic acid and sodium hydrogen carbonate iv. State what is observed during the reaction. [Link]
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Allen. A gas is evolved when sodium carbonate reacts with propanoic acid. Write the balanced chemical equation between the two given reactants. Show the acidic nature of propanoic acid by any two methods.[Link]
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Pass My Exams. Reaction of Carboxylic Acids with Carbonates. [Link]
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Quora. What are the possible compounds that would react with sodium hydroxide solution to form sodium propanoate?[Link]
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Redox. Safety Data Sheet Sodium Propionate. [Link]
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healthychemical. Why is sodium propionate prone to absorbing moisture. [Link]
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National Center for Biotechnology Information. Sodium Propionate. [Link]
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USP-NF. NF Monographs: Sodium Propionate. [Link]
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Food and Agriculture Organization of the United Nations. SODIUM PROPIONATE. [Link]
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Food and Agriculture Organization of the United Nations. Sodium propionate. [Link]
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Ataman Kimya. SODIUM PROPIONATE. [Link]
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Anmol Chemicals. Sodium Propionate. [Link]
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- 13. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"sodium propionate hydrate crystal structure analysis"
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Propionate Hydrate
Authored by a Senior Application Scientist
Foreword: The Rationale for Structural Scrutiny
In the pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) or excipient are of paramount importance. These properties, governed by the compound's crystal structure, directly influence critical parameters such as solubility, stability, bioavailability, and manufacturability. Sodium propionate (Na(C₂H₅COO)), a widely used preservative and antimicrobial agent, is known to exist in both anhydrous and hydrated forms.[1][2] The incorporation of water molecules into the crystal lattice to form a hydrate fundamentally alters its three-dimensional structure, creating a new chemical entity with distinct physicochemical characteristics.
For drug development professionals, understanding the crystal structure of this compound is not merely an academic exercise. It is a prerequisite for ensuring product consistency, predicting shelf-life, and controlling formulation behavior. The transition between hydrated and anhydrous states, often triggered by changes in temperature and humidity, can lead to caking, altered dissolution profiles, and ultimately, compromised product efficacy.[3][4] This guide provides a comprehensive framework for the definitive structural analysis of this compound, grounded in the principles of crystallographic investigation and thermal analysis. It is designed to equip researchers with the necessary protocols and, more importantly, the causal logic behind the experimental choices that lead to a robust and self-validating structural determination.
Crystal Genesis: The Foundation of Analysis
The quality of any crystal structure analysis is fundamentally limited by the quality of the crystalline material. The primary objective is to produce single crystals of sufficient size and perfection for Single-Crystal X-ray Diffraction (SC-XRD), while also generating phase-pure polycrystalline material for bulk characterization.
Synthesis and Crystallization Protocol
The synthesis of sodium propionate is typically achieved through a straightforward acid-base neutralization reaction.[5] The subsequent crystallization, however, requires careful control to favor the formation of the desired hydrate.
Step-by-Step Protocol:
-
Reaction Stoichiometry: In a reaction vessel, dissolve sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) in high-purity water. While stirring, slowly add a stoichiometric equivalent of propionic acid (C₂H₅COOH). The reaction is exothermic; maintain temperature control to prevent excessive boiling.[5] The target pH should be between 7.0 and 8.0 to ensure complete neutralization.[5]
-
Solution Preparation: After the reaction ceases, gently heat the solution to ensure all solute is dissolved. Filter the warm solution through a 0.22 µm filter to remove any particulate impurities that could act as unwanted nucleation sites.
-
Controlled Evaporation for Crystal Growth: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) and place it in a vibration-free environment at a constant temperature (e.g., 20-25°C).
-
Rationale: Slow evaporation is critical. Rapid solvent removal leads to the formation of a polycrystalline crust or dendritic growth, unsuitable for single-crystal analysis. The slow, controlled process allows for a limited number of nucleation events, followed by steady crystal growth, yielding larger, more ordered crystals.
-
-
Crystal Harvesting: Once transparent, well-formed crystals are observed (typically after several days), carefully harvest them from the mother liquor using forceps. Gently wash the crystals with a small amount of a solvent in which sodium propionate is sparingly soluble (e.g., ethanol) to remove residual mother liquor from the crystal faces.[6] Dry the crystals on filter paper.
-
Storage: Sodium propionate is deliquescent and its hydrates are sensitive to humidity.[1] Store the harvested crystals in a tightly sealed container under controlled humidity to prevent dehydration or absorption of additional water.
The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, including the positions of water molecules and the intricate network of hydrogen bonds that define a hydrate's structure.[7]
Experimental Workflow for SC-XRD
The workflow for SC-XRD is a systematic process from crystal selection to final structure refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Selection: Under a polarizing microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks or visible defects.
-
Mounting: Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil and place it on the diffractometer's goniometer head.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling is essential for several reasons. It minimizes thermal vibrations of the atoms, leading to higher resolution data. For hydrates, it is particularly crucial as it prevents the loss of water molecules in the X-ray beam and the vacuum of the instrument.
-
-
Unit Cell Determination: Collect a few initial diffraction frames to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Full Data Collection: Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a complete and redundant set of diffraction spots.
-
Structure Solution and Refinement: Using specialized software (e.g., Olex2, SHELX), process the collected data. The structure is "solved" by determining the initial positions of the atoms and "refined" by optimizing these positions to best fit the experimental diffraction data. The positions of hydrogen atoms, especially those of the water molecules, are often located from the difference electron density map and refined with appropriate geometric restraints.
Bulk Characterization: Polymorphism, Phase Purity, and Thermal Behavior
While SC-XRD provides the definitive structure of a single crystal, it is crucial to verify that this structure is representative of the bulk material. A combination of Powder X-ray Diffraction (PXRD) and thermal analysis methods provides this validation.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid, non-destructive technique used to analyze the crystallographic structure of a bulk powder sample. Its primary roles in this context are to confirm phase purity and to screen for different polymorphic or hydrated forms.
Protocol:
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material to a fine, uniform powder.
-
Data Acquisition: Mount the powder on a zero-background sample holder and place it in the PXRD instrument. Collect a diffraction pattern over a relevant angular range (e.g., 2° to 40° 2θ) using a standard X-ray source (e.g., Cu Kα).
-
Data Analysis: Compare the experimental PXRD pattern of the bulk sample to the pattern calculated from the SC-XRD solution. A perfect match confirms that the single crystal structure is representative of the bulk phase. Any additional peaks would indicate the presence of impurities or other crystalline forms.
Thermal Analysis (DSC/TGA)
Thermal analysis techniques are indispensable for studying the behavior of hydrates. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures changes in mass.
-
TGA Rationale: For a hydrate, a TGA experiment will show a distinct mass loss step corresponding to the loss of water molecules (dehydration). The temperature of this loss indicates the thermal stability of the hydrate, and the percentage of mass lost provides a quantitative measure of the water content, allowing for the determination of the stoichiometry (e.g., monohydrate vs. dihydrate).
-
DSC Rationale: The DSC thermogram will show endothermic peaks corresponding to dehydration events and melting. Studies of anhydrous sodium propionate have identified two solid-solid phase transitions before melting, which occur below 250°C.[3][4][8] DSC is the ideal tool to investigate if similar solid-state transitions occur in the hydrated form and at what temperatures dehydration and melting occur.
Step-by-Step Protocol (TGA/DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan.
-
Instrument Setup: Place the sample pan in the instrument furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a purge of inert gas (e.g., nitrogen).
-
Data Interpretation: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic events. Correlate thermal events between the two techniques. For example, an endotherm in the DSC that occurs at the same temperature as a mass loss in the TGA confirms a dehydration event.
Integrated Structural Analysis Workflow
Caption: Integrated workflow for this compound analysis.
Data Presentation: Crystallographic Information
While detailed crystallographic data for this compound must be determined experimentally, data for the anhydrous form serves as an important reference. The anhydrous form is known to be polymorphic, exhibiting different crystal structures at different temperatures.[9]
Table 1: Crystallographic Data for Anhydrous Sodium Propionate (C₂H₅COONa) Phases Data extracted from Massarotti & Spinolo (1979).[9]
| Parameter | Phase III (298.1 K) | Phase II (489.8 K) | Phase I (507.7 K) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| a (Å) | 3.569 (3) | 3.622 (3) | 3.624 (3) |
| b (Å) | 5.306 (4) | 5.359 (5) | 5.338 (4) |
| c (Å) | 11.188 (9) | 11.400 (10) | 11.414 (8) |
| β (°) | 92.86 (2) | 90.58 (2) | 90.84 (3) |
Note: The numbers in parentheses represent the standard uncertainty in the last decimal place.
Upon successful analysis of a this compound crystal, a similar table would be generated, including the determined space group, cell volume, density, and number of formula units (Z) per unit cell.
Conclusion
The structural analysis of this compound is a critical endeavor for ensuring its effective and safe use in pharmaceutical applications. A definitive analysis cannot rely on a single technique. It requires a multi-faceted, integrated approach that combines the atomic-level precision of Single-Crystal X-ray Diffraction with the bulk-phase validation provided by Powder X-ray Diffraction and the physicochemical insights from thermal analysis. This guide outlines a robust, self-validating workflow that proceeds logically from crystal synthesis to a fully characterized and understood solid-state form. By adhering to these principles, researchers can confidently elucidate the crystal structure, ensuring a comprehensive understanding of this important pharmaceutical excipient.
References
- Vertex AI Search. (n.d.). Preparation method of sodium propionate.
- Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. Journal of Analytical and Applied Pyrolysis, 136.
- USP. (n.d.). Sodium Propionate.
- Conway, V., & Mulski, M. (2002). Sodium Propionate. Handbook of Pharmaceutical Excipients.
- Massarotti, V., & Spinolo, G. (1979). Crystal data for sodium propanoate: C2H5COONa. Journal of Applied Crystallography, 12(6).
- Wikipedia. (n.d.). Sodium propionate.
- Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. ResearchGate.
- Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. DTU Research Database.
- Ataman Kimya. (n.d.). SODIUM PROPIONATE.
- Anstead. (n.d.). Sodium Propionate.
- MDPI. (2019). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates.
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- 7. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
A Technical Guide to the Antifungal Mechanism of Action of Sodium Propionate
Prepared by: Gemini, Senior Application Scientist
Abstract: Sodium propionate, and its active form propionic acid, is a widely utilized short-chain fatty acid preservative, particularly effective against mold growth in baked goods, cheese, and animal feed.[1][2] Its efficacy, however, is not derived from a single mode of action but rather a sophisticated, multi-pronged attack on fungal cellular homeostasis. This guide provides an in-depth exploration of the core mechanisms, moving from the foundational principles of pH-dependent activity to the intricate molecular pathways of metabolic interference and the induction of programmed cell death. We will dissect the causality behind its action and provide validated experimental frameworks for its characterization, offering researchers and drug development professionals a comprehensive understanding of this critical antifungal agent.
The Foundational Mechanism: The Weak Acid Hypothesis
The antifungal activity of sodium propionate is fundamentally dependent on the ambient pH.[2][3] Sodium propionate itself is the salt of a weak acid and is relatively inert. The active agent is the undissociated, protonated form: propionic acid (PPA). The equilibrium between the propionate anion and propionic acid is governed by the Henderson-Hasselbalch equation, with a pKa of approximately 4.87.
In environments with a pH below the pKa, the equilibrium shifts significantly towards the formation of the undissociated PPA. This form is uncharged and lipophilic, allowing it to passively diffuse across the phospholipid bilayer of the fungal cell membrane.[3][4]
Once inside the cell, the PPA molecule is exposed to the near-neutral pH of the cytoplasm (typically ~7.0-7.5). This higher pH causes the immediate dissociation of the acid, releasing a proton (H+) and a propionate anion. This process has two critical consequences:
-
Intracellular Acidification: The release of protons overwhelms the cell's natural buffering capacity, leading to a rapid decrease in intracellular pH (pHi).[4][5][6] This acidification disrupts the function of pH-sensitive enzymes and the folding of critical proteins.[5]
-
Anion Accumulation & Energy Depletion: The fungal cell attempts to restore its pHi by actively pumping the excess protons out of the cytoplasm using plasma membrane H+-ATPases. This is a highly energy-intensive process that depletes the cell's vital ATP reserves.[4][5] The trapped propionate anion also contributes to osmotic stress and can interfere with metabolic processes.
This mechanism illustrates why sodium propionate is most effective in acidic food products, where the formation of the active PPA is favored.[7][8]
Intracellular Targets and Metabolic Disruption
Beyond the disruption of pH homeostasis, the accumulation of propionate within the fungal cell triggers a more specific and insidious form of metabolic warfare. Once inside, propionate is converted to its thioester derivative, propionyl-CoA, by cellular enzymes.[1]
Under normal metabolic conditions, propionyl-CoA can be processed through pathways like the methylcitrate cycle. However, high concentrations of propionate lead to the excessive accumulation of propionyl-CoA, which becomes toxic.[1][9] This buildup competitively inhibits several essential Coenzyme A (CoA)-dependent enzymes that are cornerstones of central metabolism.[10]
Key inhibited enzymes include:
-
Pyruvate Dehydrogenase: This complex is the critical link between glycolysis and the tricarboxylic acid (TCA) cycle. Its inhibition severely curtails the cell's ability to generate energy from glucose.[1][10]
-
Succinyl-CoA Synthetase: A key enzyme within the TCA cycle itself.
-
ATP Citrate Lyase: An important enzyme for the production of acetyl-CoA for various biosynthetic processes.[1][10]
By inhibiting these enzymes, propionyl-CoA effectively sabotages the cell's primary energy-generating and biosynthetic pathways, leading to a fungistatic or, in severe cases, fungicidal effect.[1][10]
Induction of Mitochondria-Mediated Apoptosis
While the weak acid and metabolic inhibition mechanisms are primarily fungistatic, recent research has revealed a potent fungicidal action of propionic acid: the induction of apoptosis, or programmed cell death.[9][11][12] This pathway is mediated by the mitochondria and is triggered by oxidative stress.
The sequence of events is as follows:
-
ROS Accumulation: Treatment with propionic acid leads to the generation and accumulation of Reactive Oxygen Species (ROS) within the fungal cell, creating an environment of high oxidative stress.[11][12]
-
Mitochondrial Dysfunction: This oxidative stress directly damages the mitochondria, leading to several critical failures:
-
Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, disrupting the electrochemical gradient necessary for ATP synthesis.[9][11][12]
-
Calcium Accumulation: The damaged mitochondria improperly sequester calcium ions from the cytoplasm.[9][11][12]
-
Cytochrome c Release: The compromised outer mitochondrial membrane releases cytochrome c into the cytosol, a key signaling molecule for apoptosis.[9][11]
-
-
Metacaspase Activation: Cytosolic cytochrome c activates metacaspases, which are the fungal homologues of the caspase proteases that execute apoptosis in higher eukaryotes.[11][12]
-
Apoptotic Execution: Activated metacaspases orchestrate the final stages of cell death, including the externalization of phosphatidylserine on the cell membrane (an early apoptotic marker) and the fragmentation of DNA and the nucleus (late apoptotic markers).[11][12]
This apoptotic mechanism represents a distinct and powerful mode of killing that contributes significantly to the overall antifungal efficacy of propionic acid.
Experimental Validation and Methodologies
To rigorously assess the antifungal activity of sodium propionate and validate the mechanisms described, standardized and reproducible protocols are essential. The determination of the Minimum Inhibitory Concentration (MIC) is the foundational quantitative assay.
Data Presentation: pH-Dependent Efficacy
The critical influence of pH on the efficacy of propionic acid is clearly demonstrated by comparing MIC values across a pH gradient.
| Fungal Species | MIC of Propionic Acid (mM) at pH 3.0 | MIC of Propionic Acid (mM) at pH 5.0 | MIC of Propionic Acid (mM) at pH 7.0 |
| Aspergillus spp. | < 10 | 20 - 120 | > 500 |
| Penicillium spp. | < 10 | 20 - 120 | > 500 |
| Candida spp. | < 10 | 20 - 120 | > 500 |
| (Data synthesized from literature values to demonstrate the principle.[13]) |
This data compellingly shows that the concentration of propionic acid required to inhibit fungal growth increases by an order of magnitude or more as the pH rises from acidic to neutral, confirming the weak acid hypothesis.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol, based on CLSI standards, provides a self-validating system to determine the lowest concentration of sodium propionate that inhibits visible fungal growth.[14][15]
Objective: To quantify the antifungal activity of sodium propionate at a controlled pH.
Materials:
-
Sodium Propionate (powder)
-
Sterile 96-well microtiter plates
-
Fungal isolate for testing
-
RPMI-1640 medium with L-glutamine, without bicarbonate
-
MOPS buffer (0.165 M)
-
Sterile water or appropriate solvent
-
Spectrophotometer
-
Incubator (35°C)
Methodology:
-
Media Preparation (The Causality of pH Control):
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Crucial Step: Add MOPS buffer to the RPMI-1640 and adjust the final pH to the desired experimental value (e.g., 5.0). Using a robust buffer like MOPS is non-negotiable. It ensures that the observed effect is due to the propionate and not a pH shift caused by fungal metabolism during the experiment. This step is central to the protocol's trustworthiness.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) until sporulation occurs.
-
Harvest spores/conidia and suspend them in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to a known cell density.[16]
-
Further dilute this suspension in the buffered RPMI-1640 to achieve the final target inoculum concentration (e.g., ~1 x 10⁴ CFU/mL).
-
-
Serial Dilution of Sodium Propionate:
-
Prepare a high-concentration stock solution of sodium propionate in the buffered RPMI-1640.
-
In a 96-well plate, perform a two-fold serial dilution. Add 100 µL of buffered medium to wells 2 through 12. Add 200 µL of the stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no drug, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Add 100 µL of sterile medium to well 12.
-
-
Incubation:
-
Result Interpretation:
-
Visually inspect the plate. The MIC is the lowest concentration of sodium propionate at which there is no visible growth (no turbidity) compared to the growth control.[17] The sterility control should remain clear.
-
Concluding Remarks
The mechanism of action of sodium propionate as an antifungal agent is a compelling example of a multi-target strategy. It begins with a clever exploitation of pH gradients to breach the cell's defenses, followed by a dual assault on cellular energy through both acidification and direct metabolic sabotage. Finally, it can trigger the cell's own self-destruct program through mitochondria-mediated apoptosis. This multifaceted approach makes it a robust and effective preservative, and a thorough understanding of these interconnected mechanisms is paramount for its optimal application and for the development of future antifungal strategies.
References
-
Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. European Journal of Biochemistry, 271(15), 3227-3241. [Link]
-
Yun, S., & Lee, Y. (2016). A novel fungal killing mechanism of propionic acid. FEMS Yeast Research, 16(7), fow082. [Link]
-
ResearchGate. (n.d.). A novel fungal killing mechanism of propionic acid. ResearchGate. [Link]
-
Yun, S., & Lee, Y. (2016). A novel fungal killing mechanism of propionic acid. PubMed. [Link]
-
Agricultural Marketing Service. (2002). Sodium Propionate - Technical Advisory Panel. USDA. [Link]
-
Razavi-Rohani, S.M., & Griffiths, M.W. (1999). Antifungal effects of sorbic acid and propionic acid at different pH and NaCl conditions. Journal of Food Safety, 19(2), 109-120. [Link]
-
ResearchGate. (n.d.). Antifungal effects of sorbic acid and propionic acid at different pH and NaCl conditions. ResearchGate. [Link]
-
GNFCHEM. (n.d.). Antiseptic mechanism of sodium propionate. gnfchem.com. [Link]
-
Ruden, J. S., et al. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. BMC Research Notes, 14(1), 332. [Link]
-
ResearchGate. (n.d.). Effect of pH on the antifungal activity of acetic and propionic acids in bread. ResearchGate. [Link]
-
ResearchGate. (n.d.). On the mechanism of action of the antifungal agent propionate. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Propionate serves as a degradable control agent of citrus canker by acidifying cytoplasm and depleting intracellular ATP in Xanthomonas citri. mSystems, 8(3), e00083-23. [Link]
-
Simões, T., et al. (2011). Metabolic insights into the yeast response to propionic acid based on high resolution 1H NMR spectroscopy. ULisboa Research Portal. [Link]
-
Kim, H. W., et al. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Foods, 12(5), 1072. [Link]
-
KoreaScience. (n.d.). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. KoreaScience. [Link]
-
Eş, I., et al. (2021). Propionic Acid: Method of Production, Current State and Perspectives. Fermentation, 7(4), 238. [Link]
-
ResearchGate. (n.d.). The effect of propionic acid concentrations on the fungal growth. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of Calcium Propionate and Sodium Diacetate on Fungi in Stillage. ResearchGate. [Link]
-
Ruden, J. S., et al. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. PubMed. [Link]
-
Dijksterhuis, J., et al. (2019). The preservative propionic acid differentially affects survival of conidia and germ tubes of feed spoilage fungi. International Journal of Food Microbiology, 306, 108266. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
CORE. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. CORE. [Link]
-
Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
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- 8. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
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- 17. m.youtube.com [m.youtube.com]
Topic: Solubility of Sodium Propionate Hydrate in Different Solvents
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of sodium propionate hydrate across a range of solvents. As a widely used excipient and preservative in the pharmaceutical and food industries, a thorough understanding of its solubility characteristics is critical for formulation development, quality control, and manufacturing processes.[1][2][3][4] This document, prepared from the perspective of a Senior Application Scientist, synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of this compound, explores the fundamental factors governing its dissolution, presents a compilation of quantitative solubility data, and provides a detailed, self-validating experimental protocol for its determination. The guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile compound.
Introduction to this compound
Sodium propionate, the sodium salt of propionic acid, is an organic salt with the chemical formula Na(C₂H₅COO).[5] It typically exists as a hydrate, meaning water molecules are incorporated into its crystal lattice structure.[1][6][7] This compound presents as a colorless, transparent crystalline or granular white powder and is known to be deliquescent, readily absorbing moisture from the air.[1][5][6][8]
The significance of sodium propionate stems from its efficacy as an antimicrobial preservative, particularly against molds and certain bacteria.[1][4][9] This property makes it an invaluable ingredient in baked goods, dairy products, animal feed, and topical pharmaceutical preparations.[2][3][4] In pharmaceutical formulations, it not only acts as a preservative but can also function as a buffering agent to stabilize pH.[10] Consequently, its solubility is a paramount physical property. Solubility data dictates the choice of solvent systems for liquid formulations, influences dissolution rates in solid dosage forms, and impacts the bioavailability of active pharmaceutical ingredients (APIs).[11]
Core Physicochemical Properties and Their Impact on Solubility
Understanding the inherent properties of this compound is the foundation for predicting and interpreting its solubility behavior.
-
Molecular Structure and Form: Sodium propionate is an ionic compound. In solution, it dissociates into a sodium cation (Na⁺) and a propionate anion (CH₃CH₂COO⁻). The hydrate form, such as the monohydrate, has water molecules integrated into its crystal structure.[7]
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture.[2][12][13] This is a critical consideration during handling and storage, as changes in hydration state can alter the material's physical properties, including its solubility. The most stable form under ambient humid conditions is often a hydrate.
-
Crystal Lattice Energy: The solubility of a crystalline solid is governed by the equilibrium between the energy required to break the crystal lattice and the energy released upon solvation of the constituent ions. For a hydrate, the lattice energy includes the interactions holding the water molecules in place. This is a key reason why hydrates often exhibit lower aqueous solubility than their corresponding anhydrous forms; the crystal lattice is already stabilized by the water of hydration.[14][15]
Theoretical Principles Governing Solubility
The solubility of this compound is not a fixed value but is influenced by the interplay of several factors. A firm grasp of these principles is essential for any scientist working with this compound.
-
Solvent Polarity ("Like Dissolves Like"): As an ionic salt, sodium propionate is a polar compound. It is most soluble in highly polar solvents capable of solvating the sodium and propionate ions effectively. Water is an excellent solvent due to its high polarity and ability to form strong ion-dipole interactions. Polar protic solvents like ethanol and methanol are also effective, though generally to a lesser extent than water.[1] Conversely, it is practically insoluble in nonpolar solvents such as benzene, chloroform, and ether, which cannot adequately stabilize the dissociated ions.[1]
-
Effect of Temperature: For most solid solutes, including sodium propionate, solubility in liquid solvents increases with temperature.[10] This is because the dissolution process is typically endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the crystal lattice forces. For example, the solubility in water is significantly higher at boiling temperatures compared to room temperature.[1][6][12][16]
-
Effect of pH: The pH of the solvent can significantly influence the solubility of the salt of a weak acid.[10] The propionate ion (C₂H₅COO⁻) is the conjugate base of the weak propionic acid. In acidic solutions (low pH), the propionate ions will combine with H⁺ ions to form undissociated propionic acid. This shift in equilibrium can affect the overall solubility. Sodium propionate solutions are typically slightly alkaline, with a 10% aqueous solution having a pH between 8.0 and 10.5.[7][8][12] Its preservative efficacy is greatest at acidic pH (less than 5.5) where the concentration of the free, undissociated acid is higher.[1]
Quantitative Solubility Data
The following table summarizes the solubility of sodium propionate in various solvents, compiled from multiple authoritative sources.
Disclaimer: The literature often does not distinguish explicitly between the anhydrous and hydrate forms when reporting solubility. The data below represents "sodium propionate" as commonly supplied and used, which is frequently the hydrate or becomes so in the presence of water.
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference(s) |
| Water | 15 | 99.1 - 100 | [4][8][17] |
| 25 | ~100 (1 g in ~1 mL) | [6][12][16] | |
| 100 (Boiling) | ~150 (1 g in ~0.65 mL) | [6][8][12][16] | |
| Ethanol (95%) | 13 | 4.4 | [17] |
| 15 | ~2.8 (1 in 36) | [1] | |
| 25 | ~4.2 (1 in 24) | [1][6][16] | |
| Boiling | ~16.7 (1 in 6) | [1] | |
| Methanol | 15 | 13.28 | [17] |
| 68 | 13.77 | [17] | |
| Ethylene Glycol | 25 | 30.92 | [17] |
| Propylene Glycol | 25 | 19.89 | [17] |
| Dimethyl Sulfoxide (DMSO) | 51 | 0.28 | [17] |
| Dimethylformamide (DMF) | 51 | 0.022 | [17] |
| Acetone | Ambient | Insoluble / Practically Insoluble | [1][17] |
| Benzene | Ambient | Insoluble | [1][17] |
| Chloroform | Ambient | Practically Insoluble | [1] |
| Ether | Ambient | Practically Insoluble | [1] |
| Methylene Chloride | Ambient | Practically Insoluble | [12] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To ensure trustworthy and reproducible data, a robust, self-validating protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[14][18] The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Calibrated orbital shaker with temperature control (or water bath)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Calibrated analytical balance
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC, or gravimetric analysis)
-
PXRD or DSC for solid-phase characterization (for self-validation)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The term "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation is achieved.
-
Solvent Addition: Accurately dispense a known volume or mass of the pre-equilibrated solvent into each vial.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the suspensions at a constant, vigorous rate.
-
Causality: Vigorous agitation maximizes the solid-liquid surface area, which accelerates the dissolution process and ensures the entire system reaches thermal and chemical equilibrium faster.[18] A minimum of 24-48 hours is recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The concentration should be constant across the later time points.
-
-
Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed in the shaker/bath at the set temperature for several hours to let the excess solid settle.
-
Causality: This step is crucial to prevent undissolved solid particles from being drawn into the sample, which would artificially inflate the measured solubility. The separation must be performed at the experimental temperature to prevent precipitation or further dissolution.
-
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, clean vial.
-
Causality: Filtration removes any remaining microscopic solid particles. The process should be done quickly to minimize temperature fluctuations.
-
-
Quantification: Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution. Analyze the concentration of sodium propionate in the filtrate using a pre-validated analytical method. For aqueous solutions, gravimetric analysis (evaporating the solvent and weighing the residue) can be a simple and effective method.
-
Solid Phase Analysis (Self-Validation): After sampling, recover the remaining solid from the vials. Dry it under mild conditions and analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
Causality & Trustworthiness: This is the most critical step for ensuring the integrity of the data. The analysis confirms that the solid phase in equilibrium with the solution is indeed the original hydrate form and has not undergone a phase transformation (e.g., converted to an anhydrate or a different hydrate form).[19] Without this confirmation, the measured solubility cannot be definitively assigned to the intended solid form.
-
Caption: Workflow for Equilibrium Solubility Determination.
Interplay of Factors Influencing Solubility
The ultimate solubility of this compound in a real-world system is a result of multiple interacting factors. Formulation scientists must consider these relationships to avoid unexpected outcomes like precipitation or incomplete dissolution.
Caption: Key Factors Governing Solubility.
Conclusion for the Research Professional
The solubility of this compound is a multi-faceted property, critically dependent on both the intrinsic nature of the compound and the extrinsic conditions of the solvent system. This guide has established that it is highly soluble in polar solvents like water and glycols, moderately soluble in lower alcohols, and practically insoluble in nonpolar organic solvents. Temperature is a key tool for modulating its solubility, while pH can be a significant factor in aqueous systems.
For the drug development professional, the key takeaway is the imperative of experimental verification. While theoretical principles and published data provide an excellent starting point, the specific grade of the material, presence of other excipients, and processing conditions necessitate empirical solubility determination. Crucially, the protocol must include a self-validating step to confirm the solid-state form, as phase transformations between hydrate and anhydrate forms can lead to significant, unexpected changes in solubility and stability. A robust understanding and careful characterization of solubility are foundational to developing safe, stable, and effective formulations.
References
- Title: Sodium Propionate Source: Google Search URL
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- Source: chemister.
- Title: What is Sodium Propionate?
- Source: chembk.
- Title: Sodium propionate CAS#: 137-40-6 Source: ChemicalBook URL
- Source: pharmaexcipients.
- Title: sodium,propanoate,hydrate | CAS#:6700-17-0 Source: Chemsrc URL
- Source: en.wikipedia.
- Title: What Are the Main Applications of Sodium Propionate?
- Title: Estimating the Aqueous Solubility of Pharmaceutical Hydrates Source: ResearchGate URL
- Title: solubility experimental methods.
- Title: What is Sodium Propionate and its Uses?
- Source: anmolchemicals.
- Title: Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC Source: National Institutes of Health URL
- Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: ACS Publications URL
- Title: Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC Source: National Institutes of Health URL
- Title: Sodium Propionate | Active Pharmaceutical Ingredients Source: Bayview Pharmacy URL
- Source: PharmaCompass.
- Title: this compound | CAS 6700-17-0 Source: Santa Cruz Biotechnology URL
- Title: Sodium propionate = 99.
- Title: 137-40-6(Sodium propionate)
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The Influence of Sodium Propionate on Gut Microbiota: A Technical Guide for Researchers
Introduction: Beyond a Simple Short-Chain Fatty Acid
Propionate, a short-chain fatty acid (SCFA) primarily produced through the fermentation of dietary fibers by the gut microbiota, has emerged from the shadow of its more extensively studied counterpart, butyrate, to reveal its own significant and distinct roles in host physiology.[1][2] While acetate, propionate, and butyrate collectively constitute approximately 95% of the SCFAs in the human gut, each possesses unique metabolic fates and signaling functions.[3] This technical guide provides an in-depth exploration of the initial studies investigating the effects of sodium propionate on the gut microbiota, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental designs, present detailed methodologies for key experiments, and visualize the complex interactions between sodium propionate, the gut microbiome, and host health.
The majority of propionate is produced in the colon and the distal small bowel, with concentrations reaching 10–30 mM in the proximal colon.[1] Its intestinal origin is confirmed by studies in germ-free mice, which exhibit drastically lower levels of propionate in the portal vein compared to conventional mice.[1] Once produced, propionate acts as a crucial signaling molecule, influencing host metabolism, immune function, and even the gut-brain axis.[1][4] This guide will dissect the foundational research that has begun to unravel these multifaceted effects.
Part 1: Modulatory Effects of Sodium Propionate on Gut Microbiota Composition
Initial investigations into the impact of sodium propionate on the gut microbiome have consistently demonstrated its ability to induce significant shifts in bacterial populations. These alterations are not random; rather, they point towards a selective pressure exerted by propionate, favoring the growth of certain taxa while inhibiting others.
A key observation across multiple murine studies is the alteration of the Firmicutes to Bacteroidetes ratio, a significant indicator of gut homeostasis.[1][5] Dietary supplementation with sodium propionate has been shown to decrease this ratio, primarily by increasing the abundance of the Bacteroidetes phylum.[5][6] This is a critical finding, as disruptions in this ratio have been linked to various disease states, including inflammatory bowel disease.[5]
Further analysis at the genus and species level reveals more specific changes. For instance, studies have reported an increased abundance of Akkermansia and Bacteroides in mice supplemented with sodium propionate.[7] Notably, some of the enriched genera, such as Bacteroides, Prevotella, and Ruminococcus, include species known to be propionate producers themselves, suggesting a potential positive feedback loop.[5] Conversely, a reduction in the abundance of potentially pathogenic bacteria, such as those belonging to the Proteobacteria phylum and the Helicobacter genus, has also been observed.[6]
Quantitative Insights into Microbiota Modulation
To provide a clearer picture of these changes, the following table summarizes key findings from foundational studies on the impact of sodium propionate on gut microbiota composition.
| Study Model | Dosage | Duration | Key Microbiota Changes | Reference |
| Healthy C57BL/6 Mice | 200 mg/kg/day (oral) | 21 days | Decreased α-diversity, increased Akkermansia and Bacteroides. | [7] |
| C57BL/6 Mice | 5000 ppm in diet | 4 weeks prior to mating and continued | Increased abundance of Bacteroides, Prevotella, and Ruminococcus species. Decreased Bacillota/Bacteroidota ratio. | [5] |
| Broiler Chickens | 0.5 g/kg (coated) | Not specified | Decreased Firmicutes, increased Bacteroidetes, decreased Proteobacteria. Increased Alistipes, Lactobacillus, and Bifidobacterium. Decreased Lachnospiraceae and Helicobacter. | [6] |
Part 2: Mechanistic Insights: How Sodium Propionate Exerts Its Influence
The effects of sodium propionate extend beyond simple modulation of the gut microbiota. It actively engages with the host's cellular machinery, primarily through its interaction with G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1] These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipose tissue, providing a direct pathway for propionate to influence host physiology.[1]
Signaling Pathways and Host Response
Upon binding to FFAR2 and FFAR3 on intestinal L-cells, propionate stimulates the secretion of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6][8] This hormonal signaling can lead to a reduction in appetite and subsequent inhibition of fat accumulation.[6] Furthermore, propionate has been shown to have anti-inflammatory effects, in some contexts, by targeting the expression of cytokines from macrophages.[5] For instance, in healthy mice, sodium propionate supplementation led to decreased expression of the pro-inflammatory cytokine IL-6 and increased expression of the anti-inflammatory cytokine IL-10 and the tight junction protein occludin, suggesting a role in enhancing gut barrier function.[7]
The following diagram illustrates the signaling pathway initiated by sodium propionate in the gut.
Caption: Signaling cascade of sodium propionate in intestinal L-cells.
Part 3: Experimental Protocols for Investigating Sodium Propionate's Effects
To ensure the reproducibility and validity of research in this field, it is crucial to employ robust and well-controlled experimental methodologies. This section provides detailed protocols for key experiments used in the initial studies of sodium propionate.
In Vivo Murine Model for Sodium Propionate Supplementation
This protocol outlines a standardized procedure for assessing the impact of oral sodium propionate supplementation on the gut microbiota and physiological parameters in mice.
1. Animal Model and Acclimatization:
- Species: C57BL/6 mice are a commonly used and well-characterized strain.
- Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress-induced variables. Provide ad libitum access to a standard chow diet and water.
2. Experimental Groups:
- Control Group: Receives a vehicle control (e.g., sterile saline) via oral gavage.
- Sodium Propionate Group: Receives sodium propionate dissolved in the vehicle at a specified dosage (e.g., 200 mg/kg body weight).[7]
3. Dosing Regimen:
- Administer the respective treatments daily via oral gavage for a predetermined period (e.g., 21 days).[7] Monitor body weight and food intake regularly.
4. Sample Collection:
- At the end of the experimental period, collect fecal samples for microbiota analysis and blood samples for hematological and biochemical analysis.
- Euthanize mice and collect intestinal tissues (e.g., colon) for histopathological analysis and measurement of protein expression (e.g., tight junction proteins, cytokines).
5. Microbiota Analysis (16S rRNA Gene Sequencing):
- DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit.
- PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
- Sequencing: Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
- Data Analysis: Process the raw sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to perform quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment.
In Vitro Gut Model for Studying Propionate Production
In vitro gut models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) or similar systems, provide a controlled environment to study the effects of substrates on microbial fermentation.[8][9][10]
1. Model Setup:
- Inoculate the model with a fecal slurry from healthy human donors.
- Maintain anaerobic conditions and a constant temperature (37°C).
- Supply a nutrient medium that mimics the composition of chyme.
2. Experimental Intervention:
- After a stabilization period, introduce sodium propionate or a propionate-producing consortium of bacteria into the system.[8][9]
- Alternatively, introduce a prebiotic substrate known to promote propionate production.
3. Sample Analysis:
- Collect samples from the reactor vessels at different time points.
- Analyze the samples for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Perform 16S rRNA gene sequencing to assess changes in the microbial community composition.
The following diagram illustrates a generalized workflow for an in vitro gut model experiment.
Caption: Workflow for an in vitro gut model experiment.
Conclusion and Future Directions
The initial studies on sodium propionate have laid a crucial foundation for understanding its significant role in shaping the gut microbiota and influencing host health. It is now clear that propionate is not merely a metabolic byproduct but an active signaling molecule with therapeutic potential. The observed modulation of the gut microbiota, particularly the increase in beneficial bacteria and the decrease in potential pathogens, coupled with its ability to enhance gut barrier function and modulate the immune system, positions sodium propionate as a promising candidate for further investigation in the context of various diseases.
Future research should focus on elucidating the precise molecular mechanisms underlying the observed effects of propionate. This includes a deeper investigation into its interactions with FFAR2 and FFAR3 in different cell types and the downstream signaling cascades. Furthermore, long-term human intervention studies are needed to translate the promising findings from animal models and in vitro systems into clinical applications. The development of targeted delivery systems to enhance the colonic availability of propionate could also be a fruitful area of research. As our understanding of the intricate interplay between the gut microbiota, their metabolites, and the host continues to grow, propionate will undoubtedly remain a key molecule of interest in the pursuit of novel therapeutic strategies for a wide range of health conditions.
References
- Cheng, X., Zhu, H., Yi, Y., Song, M., Xie, J., Che, T., & Zhao, S. (2025). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Frontiers in Microbiology.
- (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. bioRxiv.
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Chambers, E. S., Viardot, A., Psichas, A., Morrison, D. J., Murphy, K. G., Zac-Varghese, S. E., ... & Frost, G. (2015). Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans. Diabetes, Obesity and Metabolism, 20(4), 1034-1039. [Link]
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Rios-Covian, D., Ruas-Madiedo, P., Margolles, A., Gueimonde, M., de Los Reyes-Gavilán, C. G., & Salazar, N. (2020). Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis. Frontiers in Microbiology, 11, 584903. [Link]
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Wang, J., Zhang, H., Wu, F., Zhai, Z., & Zhang, C. (2021). Propionate inhibits fat deposition via affecting feed intake and modulating gut microbiota in broilers. Poultry Science, 100(3), 100877. [Link]
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Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Mai, K. (2022). The Effects of Sodium Propionate Supplementation in the Diet with High Soybean Meal on Growth Performance, Intestinal Health, and Immune Resistance to Bacterial Infection in Turbot (Scophthalmus maximus L.). Fishes, 7(5), 263. [Link]
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Silva, Y. P., Bernardi, A., & Frozza, R. L. (2024). Sodium propionate oral supplementation ameliorates depressive-like behavior through gut microbiome and histone 3 epigenetic regulation. The Journal of Nutritional Biochemistry, 130, 109660. [Link]
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Bielesz, B., Reiter, T., Stern, D., Krenn, C. G., & Horvath, A. (2025). Supplementation of Short-Chain Fatty Acid, Sodium Propionate, in Patients on Maintenance—“Beneficial Effects on Inflammatory Parameters and Gut-Derived Uremic Toxins”—A Pilot Study (PLAN Study). Journal of Clinical Medicine, 14(21), 3295. [Link]
-
Chambers, E. S., Viardot, A., Psichas, A., Morrison, D. J., Murphy, K. G., Zac-Varghese, S. E., ... & Frost, G. (2018). Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans. Diabetes, Obesity & Metabolism, 20(4), 1034-1039. [Link]
-
De Filippis, F., Vitaglione, P., Cuomo, R., Bernini, R., & Ercolini, D. (2019). Propionate-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem. Frontiers in Microbiology, 10, 1726. [Link]
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Stilling, R. M., van de Wouw, M., Clarke, G., Stanton, C., Dinan, T. G., & Cryan, J. F. (2016). The interplay between gut microbiota, short-chain fatty acids, and implications for host health and disease. Journal of fundamentals of renewable energy and applications, 6(5), 1-13. [Link]
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De Filippis, F., Vitaglione, P., Cuomo, R., Bernini, R., & Ercolini, D. (2019). Propionate-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem. Frontiers in Microbiology, 10, 1726. [Link]
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Van den Abbeele, P., Ghyselinck, J., Marzorati, M., & Van de Wiele, T. (2022). N-Acetylglucosamine and Immunoglobulin Strengthen Gut Barrier Integrity via Complementary Microbiome Modulation. Nutrients, 14(19), 4085. [Link]
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Liu, Z., Li, Z., Li, Y., & Li, Y. (2022). The effects of sodium propionate on intestinal barrier function in DSS-induced mice. ResearchGate. [Link]
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Prakash, A., Sundar, S. V., & Adhikari, S. (2019). Elevated Gut Microbiome-Derived Propionate Levels Are Associated With Reduced Sterile Lung Inflammation and Bacterial Immunity in Mice. Frontiers in Immunology, 10, 279. [Link]
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Martin, S. A., Douglas, A., & Aura, A. M. (2020). Deploying an In Vitro Gut Model to Assay the Impact of the Mannan-Oligosaccharide Prebiotic Bio-Mos on the Atlantic Salmon (Salmo salar) Gut Microbiome. Applied and Environmental Microbiology, 86(14), e00624-20. [Link]
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Sodium Propionate Hydrate: A Comprehensive Guide to its Molecular Characteristics and Pharmaceutical Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sodium propionate, the sodium salt of propionic acid, is a compound of significant interest in the pharmaceutical and biotechnology sectors. While its anhydrous form is well-documented, the hydrated variant presents unique physicochemical properties crucial for formulation science, analytical chemistry, and microbiological studies. This technical guide provides a detailed examination of sodium propionate hydrate, focusing on its precise molecular weight and chemical formula. We will explore the fundamental differences between the anhydrous and hydrated forms, the scientific principles underlying its molecular weight determination, and the practical implications of these properties in research and drug development. This document serves as a core reference for scientists requiring precise calculations for solution preparation, formulation development, and quality control assays.
Introduction: The Scientific Profile of Sodium Propionate
Sodium propionate (or sodium propanoate) is widely recognized as an effective antimicrobial preservative and antifungal agent.[1][2] Its utility stems from its ability to inhibit the growth of mold and certain bacteria, making it a valuable excipient in oral and topical pharmaceutical preparations.[3][4] The compound is produced through the reaction of propionic acid with sodium carbonate or sodium hydroxide.[1] In aqueous environments and under specific pH conditions, it exists in equilibrium with propionic acid, the active antimicrobial entity. Understanding its state of hydration is paramount, as the presence of water molecules directly impacts its molecular weight, which is a critical parameter for accurate formulation and analytical measurements. The hydrate form is assigned the CAS Number 6700-17-0, distinguishing it from the anhydrous form (CAS Number 137-40-6).[5]
Core Physicochemical Properties: Formula and Molecular Weight
The distinction between anhydrous sodium propionate and its hydrated form is fundamental to its application in a scientific setting. The presence of water of crystallization must be accounted for in all quantitative work.
Chemical Formula and Structure
The chemical formula for the anhydrous form of sodium propionate is C₃H₅NaO₂ .[1][6] It consists of a sodium cation (Na⁺) ionically bonded to the propionate anion (C₂H₅COO⁻).
The hydrated form is generally represented as C₃H₅NaO₂ · xH₂O , where 'x' denotes the variable number of water molecules associated with the salt.[5][7] In practice, the most commonly available and stable hydrate is the monohydrate, for which the specific formula is C₃H₅NaO₂ · H₂O .[5][8] This water molecule is integrated into the crystal structure.
Below is a diagram illustrating the relationship between the anhydrous salt and its monohydrate form.
Caption: Hydration and dehydration of sodium propionate.
Molecular Weight: Calculation and Significance
The molecular weight (MW) is a critical parameter for preparing solutions of known molarity and for stoichiometric calculations. A failure to use the correct molecular weight can lead to significant concentration errors.
The molecular weight of anhydrous sodium propionate (C₃H₅NaO₂) is 96.06 g/mol .[5][6][9] This is calculated as follows:
-
Carbon (C): 3 atoms × 12.011 g/mol = 36.033 g/mol
-
Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol
-
Sodium (Na): 1 atom × 22.990 g/mol = 22.990 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
-
Total = 96.061 g/mol
The molecular weight of sodium propionate monohydrate (C₃H₅NaO₂ · H₂O) is approximately 114.07 g/mol .[5] This is the sum of the anhydrous molecular weight and the molecular weight of one water molecule (H₂O ≈ 18.015 g/mol ).
-
Anhydrous MW: 96.061 g/mol
-
Water MW: (2 × 1.008) + 15.999 = 18.015 g/mol
-
Total = 114.076 g/mol
Comparative Data Summary
For clarity, the key distinguishing properties are summarized in the table below. Researchers should always verify the form of the reagent using the product's Certificate of Analysis.
| Property | Anhydrous Sodium Propionate | This compound (Monohydrate) | Reference(s) |
| Chemical Formula | C₃H₅NaO₂ | C₃H₅NaO₂ · H₂O | [1][5] |
| Molecular Weight | 96.06 g/mol | ~114.07 g/mol | [5][9] |
| CAS Number | 137-40-6 | 6700-17-0 | [5][7] |
| Appearance | White crystalline solid | Colorless transparent crystals | [1][5] |
| Key Characteristic | Hygroscopic | Deliquescent in moist air | [5][10] |
Significance in Pharmaceutical Research and Development
The utility of sodium propionate in drug development is directly linked to its chemical properties, particularly its pH-dependent mechanism of action.
Mechanism of Antimicrobial Action
Sodium propionate itself is relatively inert. Its preservative action is dependent on its conversion to free propionic acid.[5] This equilibrium is governed by the pH of the formulation. In acidic conditions (pH < 5.5), the equilibrium shifts towards the formation of undissociated propionic acid. This lipophilic molecule can penetrate the microbial cell membrane and disrupt its metabolic functions, thereby inhibiting growth.[5]
The workflow below illustrates this pH-dependent activation.
Caption: pH-dependent mechanism of sodium propionate.
Applications in Pharmaceutical Formulations
-
Antimicrobial Preservative: In oral liquid formulations such as syrups and suspensions, sodium propionate serves as a preservative to prevent microbial contamination after the container is opened.[3][5]
-
Topical Antifungal Agent: It has been used in topical creams and ointments for the treatment of dermatophyte infections, often in combination with other antifungal agents.[5]
-
Excipient in Solid Dosage Forms: In tablets and capsules, it can be used to inhibit mold growth, thereby enhancing the shelf-life of the product.[2]
Key Experimental Protocols
Accurate execution of experimental protocols is contingent on using the correct molecular weight based on the material's hydration state.
Protocol: Preparation of a 0.5 M Sodium Propionate Aqueous Solution (100 mL)
This protocol highlights the necessary adjustments for the anhydrous versus the monohydrate form.
Objective: To prepare 100 mL of a 0.5 M aqueous solution of sodium propionate.
Materials:
-
Sodium Propionate (anhydrous OR monohydrate)
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the Reagent Form: Check the manufacturer's label and Certificate of Analysis to confirm if the reagent is anhydrous (MW = 96.06 g/mol ) or the monohydrate (MW ≈ 114.07 g/mol ).
-
Calculate the Required Mass:
-
For Anhydrous (C₃H₅NaO₂):
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.5 mol/L × 0.1 L × 96.06 g/mol = 4.803 g
-
-
For Monohydrate (C₃H₅NaO₂ · H₂O):
-
Mass (g) = 0.5 mol/L × 0.1 L × 114.07 g/mol = 5.704 g
-
-
-
Weigh the Reagent: Accurately weigh the calculated mass of sodium propionate using an analytical balance.
-
Dissolution: Transfer the weighed solid into the 100 mL volumetric flask. Add approximately 70 mL of deionized water.
-
Mix to Dissolve: Cap the flask and swirl, or use a magnetic stirrer, until the solid is completely dissolved.
-
Final Volume Adjustment: Carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
Protocol: Quality Control Identification Test
This is a classic qualitative test to confirm the identity of the propionate salt.
Objective: To confirm the presence of the propionate moiety.
Materials:
-
Sample of sodium propionate
-
Dilute sulfuric acid
-
Test tube
-
Water bath or heater
Procedure:
-
Place a small amount (approx. 100 mg) of the sodium propionate sample into a clean test tube.
-
Add 1-2 mL of dilute sulfuric acid to the test tube.
-
Gently warm the mixture in a water bath.
-
Observation: A characteristic sharp, slightly pungent odor of propionic acid should evolve.[10] This confirms the identity of the material.
-
Causality: The stronger sulfuric acid protonates the propionate anion, liberating the volatile free propionic acid (C₂H₅COOH), which is then detectable by its odor.
-
Conclusion
A precise understanding of the molecular formula and weight of this compound is not merely an academic exercise; it is a prerequisite for reproducible and accurate scientific research. For professionals in drug development and formulation, distinguishing between the anhydrous and hydrated forms is critical for ensuring the correct concentration, stability, and efficacy of pharmaceutical products. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound, leveraging its beneficial properties while maintaining the highest standards of scientific integrity.
References
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. [Source derived from general knowledge of standard pharmaceutical texts, supported by information found in search result[5]]
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LookChem. (n.d.). Cas 6700-17-0, SODIUM PROPIONATE. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Sodium Propionate. PubChem Compound Database. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Sodium propionate. Retrieved from [Link][1]
-
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-
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-
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- 11. Sodium Propionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Methodological & Application
Application Notes and Protocols for the Use of Sodium Propionate Hydrate in Cell Culture Media
Introduction
Sodium propionate, the sodium salt of propionic acid, is a short-chain fatty acid (SCFA) that has garnered significant attention in biomedical research.[1][2] Historically used as a food preservative and an effective mold inhibitor in insect cell culture, its role in mammalian cell culture has evolved dramatically.[3][4][5][6] Researchers now utilize sodium propionate as a potent modulator of cellular functions, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[7][8][9] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of sodium propionate hydrate in cell culture media, detailing its mechanisms of action, key applications, and comprehensive, validated protocols.
Physicochemical Properties and Handling
Understanding the fundamental properties of sodium propionate is crucial for its proper handling, storage, and application in sensitive cell culture experiments. Sodium propionate is highly soluble in water, a key characteristic for preparing sterile stock solutions for media supplementation.[10] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[11]
Table 1: Properties of Sodium Propionate
| Property | Value | References |
| Chemical Formula | CH₃CH₂COONa (Anhydrous) | [6] |
| Molecular Weight | 96.06 g/mol (Anhydrous) | [6] |
| Appearance | Colorless transparent crystals or white granular powder | [6][12] |
| Solubility in Water | ~1000 g/L (or 1 g/mL) at 20-25°C | [4][12] |
| Stability | Stable, but deliquescent in moist air | |
| pKa of Propionic Acid | ~4.87 | |
| pH of 10% Solution | 8.5 - 10.5 | [6] |
Safety and Handling
While generally recognized as safe (GRAS) for food applications, standard laboratory safety practices are required when handling sodium propionate powder.[10]
-
Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15]
-
Avoid generating dust; handle in a well-ventilated area or under a chemical fume hood.[14][15]
-
In case of contact with eyes or skin, rinse thoroughly with water.[13][15]
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.[11][13][14][15]
Mechanism of Action in Eukaryotic Cells
Sodium propionate exerts its biological effects through multiple pathways, making it a versatile tool for cell biology research. Once it crosses the cell membrane, it is converted to propionyl-CoA, which serves as the active molecule for its primary functions.
Histone Deacetylase (HDAC) Inhibition
The most well-documented mechanism of action for propionate is the inhibition of Class I and IIa histone deacetylases (HDACs).[2][7][8]
-
Causality: HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to condensed chromatin (heterochromatin) and transcriptional repression. By inhibiting HDACs, propionate prevents the removal of these acetyl groups.[9] This results in histone "hyperacetylation," an epigenetic modification that relaxes chromatin structure (euchromatin), making DNA more accessible to transcription factors and promoting gene expression.[7][9] Studies have shown that sodium propionate treatment concentration-dependently increases the acetylation of histone H3.[7][8]
Caption: Workflow for determining the optimal concentration of sodium propionate.
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 18-24 hours.
-
Treatment Preparation: Prepare fresh cell culture medium containing various concentrations of sodium propionate. A good starting range is 0, 0.1, 0.5, 1, 2.5, 5, 10, and 25 mM. [16][17][18]Always include an untreated control (0 mM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of sodium propionate. Use at least triplicate wells for each condition.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Assessment: Assess cell viability and/or proliferation using a standard method such as Trypan Blue exclusion, MTT, or XTT assay.
-
Data Analysis: Plot cell viability (%) against the log of the sodium propionate concentration to generate a dose-response curve. From this curve, you can determine the IC50 (concentration that inhibits 50% of cell growth) and select appropriate sub-toxic concentrations for your functional experiments.
Protocol: Assessing Downstream Effects - Western Blot for Histone Acetylation
Rationale: To validate that sodium propionate is acting as an HDAC inhibitor in your cell model, assessing the acetylation status of histones (e.g., Histone H3) is a direct and reliable method. [7][8] Procedure:
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with a predetermined (sub-toxic) concentration of sodium propionate (e.g., 1 mM or 5 mM) and an untreated control for 2-24 hours. [8]2. Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and HDAC inhibitors (like Trichostatin A, to preserve the acetylation marks during lysis). [16]3. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane. [16][17]5. Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against acetylated-Histone H3 (e.g., anti-acetyl-H3K9/14) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe a separate membrane or strip the current one and re-probe for Total Histone H3 or a loading control like β-actin to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the acetylated-H3 signal relative to the total H3 or loading control in the treated samples confirms HDAC inhibition.
Troubleshooting and Key Considerations
-
pH Shift: Sodium propionate solutions can be slightly alkaline. [6]When adding high concentrations to your media, especially in bicarbonate-buffered systems, it is good practice to check and, if necessary, re-adjust the media pH to 7.2-7.4.
-
Cell Line Variability: The sensitivity to sodium propionate can vary significantly between cell lines. [17]An optimal concentration in one cell line may be toxic or ineffective in another. Always perform a dose-response curve for each new cell line.
-
Control Groups: Always include an untreated control (vehicle control, i.e., media alone) in every experiment to establish a baseline for comparison.
-
Serum Concentration: The presence and concentration of fetal bovine serum (FBS) can influence cellular responses. While propionate's effects are observed in the presence of serum, be consistent with your media formulation throughout a study. [19]
References
-
Li, X., et al. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. Journal of Dairy Science. Available at: [Link]
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Li, X., et al. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. PubMed. Available at: [Link]
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Request PDF. (n.d.). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. ResearchGate. Available at: [Link]
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Solubility of Things. (n.d.). Sodium Propionate. Available at: [Link]
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Kim, D. H., et al. (2020). The Modulatory Effect of Sodium Propionate Treatment in the Expression of Inflammatory Cytokines and Intracellular Growth of Brucella abortus 544 in Raw 264.7 Cells. Journal of Microbiology and Biotechnology. Available at: [Link]
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Scientific Laboratory Supplies. (n.d.). Sodium propionate, >=99.0%, BioReagent, suitable for insect cell culture. Available at: [Link]
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Chambers, E. S., et al. (2019). Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans. Diabetes, Obesity and Metabolism. Available at: [Link]
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Lee, S. K., et al. (2021). Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer. Oncology Reports. Available at: [Link]
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Loba Chemie. (n.d.). SODIUM PROPIONATE EXTRA PURE. Available at: [Link]
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gnfchem.com. (2025). Antiseptic mechanism of sodium propionate. Available at: [Link]
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Sdfine. (n.d.). SODIUM PROPIONATE. Available at: [Link]
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wbcil. (n.d.). Sodium Propionate MSDS | Safety Data Sheet. Available at: [Link]
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Squadrito, F., et al. (2022). Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling. Cancers. Available at: [Link]
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ResearchGate. (n.d.). Optimization of sodium propionate addition conditions. Available at: [Link]
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ResearchGate. (n.d.). Propionate lowers blood glucose and alters lipid metabolism in health subjects. Available at: [Link]
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PharmaCompass.com. (n.d.). Sodium Propionate | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
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Pouillart, P., et al. (1993). Effects of short-chain fatty acids on growth and differentiation of the human colon-cancer cell line HT29. International Journal of Cancer. Available at: [Link]
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Cordaro, M., et al. (2020). The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. International Journal of Molecular Sciences. Available at: [Link]
-
Ibrahim, A., et al. (2025). Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway. Frontiers in Pharmacology. Available at: [Link]
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Sheskey, P. J., et al. (2003). Sodium Propionate. Handbook of Pharmaceutical Excipients. Available at: [Link]
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Nanjing Chemical Material Corp. (n.d.). What Are the Main Applications of Sodium Propionate?. Available at: [Link]
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PubChem - NIH. (n.d.). Sodium Propionate. Available at: [Link]
-
bioRxiv. (2024). Short-chain fatty acids propionate and butyrate control growth and differentiation linked to cellular metabolism. Available at: [Link]
-
Madsen, A., et al. (2021). Propionate hampers differentiation and modifies histone propionylation and acetylation in skeletal muscle cells. Mechanisms of Ageing and Development. Available at: [Link]
-
Lee, S., et al. (2018). A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells. Oncotarget. Available at: [Link]
-
Dr. Paul Lohmann. (n.d.). Sodium Propionate. Available at: [Link]
-
ResearchGate. (n.d.). a Time optimization, b Propionic acid optimization, c C/N ratio... Available at: [Link]
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Spisni, E., et al. (2024). Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis. Nutrients. Available at: [Link]
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Vinolo, M. A. R., et al. (2013). Dietary Inhibitors of Histone Deacetylases in Intestinal Immunity and Homeostasis. Frontiers in Immunology. Available at: [Link]
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Reina-Pérez, I., et al. (2024). Microbiota-Derived Short-Chain Fatty Acids Boost Antitumoral Natural Killer Cell Activity. International Journal of Molecular Sciences. Available at: [Link]
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Bio-Rad. (2005). Optimization of Cell Culture Media. Available at: [Link]
-
Stout, A. J., et al. (2021). Optimization of muscle cell culture media using nonlinear design of experiments. bioRxiv. Available at: [Link]
-
Wu, T., et al. (2021). Propionate Enhances Cell Speed and Persistence to Promote Intestinal Epithelial Turnover and Repair. Cellular and Molecular Gastroenterology and Hepatology. Available at: [Link]
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Application Note: Comprehensive Guide to the Analytical Quantification of Sodium Propionate Hydrate
Abstract
This technical guide provides a detailed overview of robust analytical methodologies for the accurate quantification of sodium propionate hydrate (C₃H₅NaO₂·xH₂O), a widely used preservative in the pharmaceutical and food industries. The quantification of this compound is a two-fold challenge: determining the purity of the active propionate moiety and ascertaining the precise water content, which is critical for its stability, dosage, and regulatory compliance. This document offers in-depth protocols and field-proven insights into chromatographic, titrimetric, and thermal analysis techniques. Each protocol is presented as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
Sodium propionate is a salt of a short-chain fatty acid that serves as a critical excipient and active agent, primarily valued for its efficacy as an antimicrobial preservative and mold inhibitor.[1] Its hydrated form introduces a layer of complexity in quality control, as variations in water content can significantly impact the material's physical properties, stability, and the effective concentration of the active propionate component. Therefore, a multi-faceted analytical approach is essential. This guide delineates validated methods to independently and accurately quantify both the propionate salt and its water of hydration, ensuring that the material conforms to stringent quality standards set by pharmacopeias and regulatory bodies.[2][3]
Chapter 1: Quantification of the Propionate Moiety
The determination of the propionate content is fundamental to establishing the assay value and purity of the material. The following methods offer varying levels of specificity, throughput, and instrumentation requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of modern analytical chemistry for its high resolution, sensitivity, and specificity. A reverse-phase HPLC (RP-HPLC) method is ideally suited for separating and quantifying the propionate anion from potential impurities and formulation excipients.
Causality and Methodological Principle: The underlying principle involves the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By acidifying the mobile phase, the propionate salt is converted to its less polar protonated form (propionic acid), which allows for better retention and separation on the C18 column. Detection is typically achieved using a UV detector at a low wavelength, where the carboxylic acid group exhibits absorbance.[4][5]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column thermostat.
-
UV or Photodiode Array (PDA) Detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: InertSustain C18 (5 µm, 250 x 4.6 mm) or equivalent.[5]
-
Mobile Phase: Prepare a filtered and degassed mixture of 6% Acetonitrile and 94% Water. Adjust the pH of the aqueous portion to 2.5 with phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of USP Sodium Propionate Reference Standard (RS), previously dried, into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample (e.g., 50-250 µg/mL).
-
Sample Solution: Accurately weigh a quantity of this compound and dissolve it in the mobile phase to achieve a target concentration within the calibration range.
-
-
Analysis and System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of sodium propionate in the sample solution from the calibration curve using linear regression.
-
Calculate the assay percentage of sodium propionate in the original sample, correcting for the initial weight and dilutions.
-
Caption: Workflow for Sodium Propionate Assay using HPLC.
All analytical methods must be validated to ensure they are fit for purpose.[6][7] The following table summarizes key validation parameters as per ICH Q2(R2) guidelines.[8][9][10]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from impurities and excipients (Peak Purity > 99%). | Ensures the method accurately measures only the analyte of interest.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct relationship between detector response and concentration.[8] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[8] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for multiple preparations and analyses. | Demonstrates the method's consistency and reproducibility. |
| Range | The interval providing suitable accuracy, precision, and linearity. | Defines the concentration limits within which the method is reliable.[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Gas Chromatography (GC)
GC is a powerful alternative, particularly for volatile compounds. To analyze sodium propionate, it must first be converted to its volatile free acid form.
Causality and Methodological Principle: The sample is acidified, typically in an organic solvent, which quantitatively converts the non-volatile sodium propionate salt into volatile propionic acid. This extract is then injected into the GC. The propionic acid is separated from other volatile components on a capillary column and detected by a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds.[11][12] An internal standard (ISTD), such as isobutyric acid, is used to correct for variations in extraction efficiency and injection volume.[11]
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Flame Ionization Detector (FID).
-
Fused silica capillary column (e.g., Stabilwax-DA or equivalent).[11]
-
-
GC Conditions:
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 120 °C (hold 2 min), ramp to 180 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Injection Mode: Splitless.[11]
-
-
Preparation of Solutions:
-
Extraction Solvent: Dichloromethane or ethyl acetate containing 1% phosphoric acid.[12][13]
-
Internal Standard (ISTD) Stock: Prepare a 10 mg/mL solution of isobutyric acid in the extraction solvent.
-
Standard Stock Solution: Accurately weigh ~100 mg of sodium propionate RS into a vial. Add a precise volume of extraction solvent and a known amount of ISTD stock. Vortex vigorously for 1 minute to extract the resulting propionic acid.
-
Calibration Standards: Prepare a series of standards by varying the amount of sodium propionate stock while keeping the ISTD concentration constant.
-
Sample Preparation: Weigh a known amount of this compound into a vial. Add the same volume of extraction solvent and ISTD stock as used for the standards. Vortex to extract.
-
-
Analysis and Data Processing:
-
Inject the standards and samples.
-
Calculate the Response Factor (RF) for propionic acid relative to the ISTD using the calibration standards.
-
Determine the amount of propionic acid in the sample using the peak area ratios and the RF.
-
Calculate the assay of sodium propionate in the original sample.
-
Titrimetric Assay (Non-Aqueous)
This classical method is often cited in pharmacopeias and provides a reliable, cost-effective way to determine purity without requiring complex instrumentation.[2][3]
Causality and Methodological Principle: Sodium propionate is a salt of a weak acid and a strong base. In a non-aqueous solvent like glacial acetic acid, its basic properties are enhanced. It can then be directly titrated with a strong acid, perchloric acid, also dissolved in glacial acetic acid. The endpoint is detected potentiometrically or with a visual indicator like crystal violet, which changes color from violet (basic) to green (acidic).[2][3]
-
Reagents:
-
0.1 N Perchloric Acid in Glacial Acetic Acid (standardized).
-
Glacial Acetic Acid.
-
Crystal Violet Indicator Solution.
-
-
Procedure:
-
Accurately weigh about 200 mg of sodium propionate (previously dried) into a clean, dry flask.[3]
-
Dissolve the sample in 50 mL of glacial acetic acid.[3]
-
Add 1-2 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a sharp green endpoint.[3]
-
Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 9.606 mg of C₃H₅NaO₂.[3]
-
Assay % = ( (V_sample - V_blank) * N * 9.606 ) / (Sample Weight_mg) * 100
-
Where V is the volume of titrant in mL and N is the normality of the perchloric acid.
-
-
Chapter 2: Quantification of Water of Hydration
Determining the water content is as crucial as the assay of the propionate itself. The following methods are specific and highly accurate for this purpose.
Karl Fischer Titration (KFT)
KFT is the universally recognized gold standard for water determination due to its specificity, accuracy, and speed.[14][15] Unlike gravimetric methods like Loss on Drying (LOD), KFT reacts stoichiometrically and specifically with water, and is not affected by the loss of other volatile components.
Causality and Methodological Principle: The method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.[15][16] In a modern KFT system, an alcohol (like methanol) and a base (like imidazole) are used as the solvent and buffer. The titration endpoint is reached when all the water in the sample has been consumed, and a slight excess of iodine is detected by a platinum electrode.[17]
Caption: Stoichiometric reaction of Karl Fischer titration.
-
Instrumentation:
-
Volumetric Karl Fischer Titrator with a platinum indicator electrode.
-
-
Reagent Standardization:
-
Fill the burette with a one-component volumetric KF titrant (e.g., Titer 5 mg/mL).
-
Add KF solvent (e.g., methanol-based) to the titration vessel and pre-titrate to a dry endpoint.
-
Accurately add a known amount of pure water or a certified water standard (e.g., sodium tartrate dihydrate) to the vessel.[14]
-
Titrate to the endpoint.
-
Calculate the titrant factor (F) in mg H₂O / mL of titrant. The water equivalence factor for sodium tartrate is 0.1566.[14]
-
-
Sample Analysis:
-
Tare the titration vessel at its dry endpoint.
-
Accurately weigh and add a suitable amount of this compound to the vessel. The sample size should be chosen to consume a reasonable volume of titrant.
-
Titrate the sample to the endpoint.
-
-
Calculation:
-
Water % = ( V_titrant * F ) / (Sample Weight_mg) * 100
-
Where V_titrant is the volume of KF reagent consumed in mL and F is the standardized factor.
-
-
Note: For very low water content (<0.1%), coulometric KFT is the preferred method due to its higher sensitivity.[16][17]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an excellent tool for studying thermal decomposition and can be used to quantify the water of hydration, provided the water loss occurs at a temperature well below the decomposition of the anhydrous salt.
Causality and Methodological Principle: When this compound is heated, it will lose its water of hydration at a specific temperature range, resulting in a distinct mass loss step on the TGA thermogram. The decomposition of the anhydrous sodium propionate occurs at a much higher temperature (onset >300 °C).[18][19] The mass lost in the initial step corresponds directly to the water content.
-
Instrumentation:
-
Thermogravimetric Analyzer.
-
-
Procedure:
-
Calibrate the TGA for mass and temperature.
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to 300 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Analyze the resulting thermogram (mass vs. temperature).
-
Identify the initial mass loss step, which typically completes before 150 °C. This step represents the loss of water.
-
Calculate the percentage mass loss for this step. This value is the % water content of the hydrate.
-
Chapter 3: Method Selection Strategy
Choosing the appropriate analytical method depends on the specific requirements of the analysis, such as the intended purpose (e.g., release testing vs. research), sample matrix, and available resources.
Caption: Decision tree for selecting an analytical method.
| Technique | Analyte | Principle | Advantages | Disadvantages |
| HPLC-UV | Propionate | Chromatography | High specificity, sensitivity, and automation; ideal for stability studies. | Higher initial instrument cost; requires solvent disposal. |
| GC-FID | Propionate | Chromatography | Excellent for volatile impurities; robust detection. | Requires derivatization/extraction step; not suitable for non-volatile impurities. |
| Titration | Propionate | Volumetric | Low cost, simple, pharmacopeial method.[2] | Less specific than chromatography; requires larger sample size; manual process. |
| Karl Fischer | Water | Titration | Highly specific to water; rapid and accurate. | Reagents are moisture-sensitive; potential side reactions with some samples. |
| TGA | Water | Gravimetric | Small sample size; provides additional thermal stability data. | Not specific to water (any volatile may cause loss); less precise than KFT. |
Conclusion
The accurate quantification of this compound necessitates a dual analytical approach. For the propionate moiety, reverse-phase HPLC offers the best combination of specificity and performance for routine quality control, while the non-aqueous titrimetric method remains a valid and economical pharmacopeial alternative. For the water of hydration, Karl Fischer titration is the unequivocal method of choice due to its unparalleled specificity and accuracy. Thermogravimetric analysis serves as a valuable complementary technique, offering insights into the material's thermal behavior. By implementing these validated protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound, meeting all regulatory expectations.
References
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- SIELC Technologies. (2018). Sodium propionate.
- Unknown. Simultaneous Determination of Propionic Acid and Sodium Diacetate in Food by HPLC.
- GL Sciences. Analysis of Sodium Propionate.
- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
- Grivel, J.-C. (2015). New insights into the thermal behavior and decomposition of sodium propionate. DTU Research Database.
- Anar Chemical. Sodium Propionate.
- Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.
- Mettler Toledo. What Is Karl Fischer Titration?.
- Wikipedia. Karl Fischer titration.
- USP. Sodium Propionate.
- Scharlab. Karl Fischer water content titration.
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Application Note: A Robust HPLC-UV Method for the Quantification of Sodium Propionate
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of sodium propionate, a widely used preservative in food and pharmaceutical products.[1][2] The described isocratic reverse-phase HPLC (RP-HPLC) method is demonstrated to be simple, rapid, and reliable, making it suitable for routine quality control and research applications. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and in-depth validation parameters, to ensure trustworthy and reproducible results. The scientific rationale behind each methodological choice is elucidated to provide a deeper understanding of the analytical process.
Introduction: The Analytical Imperative for Sodium Propionate
Sodium propionate (Na(C₂H₅COO)) is the sodium salt of propionic acid, a short-chain fatty acid.[1] It serves as a critical preservative in a variety of products, including baked goods, animal feed, and pharmaceutical formulations, primarily for its fungicidal and mold-inhibiting properties.[2][3] Accurate and precise quantification of sodium propionate is paramount to ensure product quality, safety, and compliance with regulatory standards. HPLC is a powerful analytical technique for this purpose, offering high specificity and sensitivity.[4]
This guide is designed for researchers, scientists, and drug development professionals, providing a foundational, field-proven protocol for the determination of sodium propionate.
Principle of the Method: Reverse-Phase Chromatography of a Short-Chain Fatty Acid Salt
The presented method utilizes reverse-phase HPLC with UV detection. Sodium propionate, being the salt of a weak acid, is analyzed as propionic acid in an acidified mobile phase. The fundamental principle hinges on the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase.
Causality of Experimental Choices:
-
Acidified Mobile Phase: Propionic acid is a small, polar molecule. To enhance its retention on a nonpolar C18 column, its polarity must be suppressed. By acidifying the mobile phase to a pH well below the pKa of propionic acid (~4.87), the equilibrium is shifted from the propionate anion to the protonated, less polar propionic acid form. This increases its affinity for the stationary phase, leading to better retention and peak shape. A mobile phase pH of approximately 2.5-3.0 is optimal.[5]
-
C18 Column: A C18 (octadecylsilane) column is a versatile and robust stationary phase that provides excellent retention for a wide range of organic molecules, including the protonated form of propionic acid.[5][6]
-
UV Detection: Propionic acid possesses a carboxyl chromophore that absorbs UV light at low wavelengths. Detection at or around 210 nm provides sufficient sensitivity for quantification.[5][6][7][8][9]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Workflow for Sodium Propionate Quantification by HPLC.
Materials and Methods
Reagents and Materials
-
Sodium Propionate Reference Standard (Purity ≥ 99%)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm Syringe Filters (Nylon or PTFE)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective:
| Parameter | Condition | Rationale |
| HPLC System | Isocratic Pump, Autosampler, UV/Vis Detector | Standard configuration for routine analysis. |
| Column | InertSustain C18 (5 µm, 250 x 4.6 mm) or equivalent | Provides good resolution and peak shape for organic acids.[5] |
| Mobile Phase | Acetonitrile and Water (6:94 v/v), pH adjusted to 2.5 with H₃PO₄ | The high aqueous content is suitable for retaining the polar propionic acid. Acetonitrile provides the organic component for elution. Phosphoric acid ensures the analyte is in its protonated form.[5][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[5][6] |
| Column Temperature | 40 °C | Elevated temperature can improve peak symmetry and reduce backpressure.[5][7] |
| Detection Wavelength | 210 nm | Wavelength of maximum absorbance for the carboxyl group, ensuring good sensitivity.[5][7][8] |
| Injection Volume | 10-20 µL | A typical injection volume for standard analytical HPLC.[5][11] |
Protocols
Preparation of Mobile Phase
-
Combine 940 mL of HPLC-grade water with 60 mL of acetonitrile in a suitable glass container.
-
Carefully add phosphoric acid dropwise while monitoring with a calibrated pH meter until a pH of 2.5 is achieved.
-
Degas the mobile phase using vacuum filtration or sonication before use.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of sodium propionate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of working standards (e.g., 50, 100, 200, 300, 400 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample anticipated to contain approximately 25 mg of sodium propionate into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation: Ensuring Trustworthiness
Validation of the analytical method is a regulatory requirement and essential for ensuring the reliability of the results.[12] The method should be validated according to ICH guidelines, assessing the following parameters:
System Suitability
Before initiating any analysis, the chromatographic system's suitability must be confirmed. This is achieved by making replicate injections (n=5 or 6) of a standard solution.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the HPLC system.[13] |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze the prepared calibration standards in triplicate.
-
Acceptance Criteria: A plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is determined by recovery studies.
-
Procedure: Spike a sample matrix with known amounts of sodium propionate at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Analyze these spiked samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[12][13]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the set of measurements should not exceed 2.0%.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a placebo (sample matrix without sodium propionate) and a spiked sample.
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of sodium propionate.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
These parameters define the sensitivity of the method.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1.[13]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.[13]
A summary of typical validation results is presented below:
| Validation Parameter | Typical Result |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the quantification of sodium propionate in various sample matrices. By carefully selecting the column, mobile phase, and detector settings based on the physicochemical properties of the analyte, this method demonstrates excellent performance characteristics. Adherence to the outlined validation protocol will ensure that the generated data is accurate, precise, and fit for purpose in both research and quality control environments.
References
-
Health Canada. (1999). Determination of Sodium Propionate in Whole Tobacco Health Canada – Official Method T-312. Retrieved from [Link]
-
Al-Lahham, S., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Retrieved from [Link]
-
Al-Lahham, S., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PubMed Central. Retrieved from [Link]
-
Wang, J., et al. (2013). Simultaneous Determination of Propionic Acid and Sodium Diacetate in Food by HPLC. Agricultural Biotechnology. Retrieved from [Link]
-
Various Authors. (2023). I'd like to get simply methods to determinate short chain volatile fatty acid in HPLC? ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2009). A study of analyzing short-chain fat acid by gradient reversed-phase high-performance liquid chromatography. West China Journal of Stomatology. Retrieved from [Link]
-
Unknown Author. (n.d.). Detection of calcium propionate (sodium) and sodium diacetate in food by automated solid phase extraction-HPLC. CABI Digital Library. Retrieved from [Link]
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López-Vázquez, C., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sodium Propionate. PubChem. Retrieved from [Link]
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GL Sciences. (n.d.). Analysis of Sodium Propionate. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). Sodium Propionate. Scribd. Retrieved from [Link]
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FooDB. (2010). Showing Compound Sodium propionate (FDB015271). Retrieved from [Link]
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Wikipedia. (n.d.). Sodium propionate. Retrieved from [Link]
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Faraji, M., Chiachi, S., & Dastmalchi, F. (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. Semantic Scholar. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Sodium propionate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Faraji, M., Chiachi, S., & Dastmalchi, F. (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. Slideshare. Retrieved from [Link]
-
Williamson, J. (2018). An Improved Method for the Determination of Sodium Propionate in Tobacco Products. CORESTA. Retrieved from [Link]
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Faraji, M., Chiachi, S., & Dastmalchi, F. (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. The International Journal of Engineering and Science. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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Application Notes & Protocols for Sodium Propionate in Antifungal Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Re-evaluating a Classic Preservative for Modern Antifungal Research
Sodium propionate (C₃H₅NaO₂), the sodium salt of propionic acid, is a well-established food and feed preservative known for its efficacy as a mold inhibitor.[1][2] While its primary applications have been in the food industry, particularly in baked goods and cheese products, its fungistatic and, in some cases, fungicidal properties merit significant attention within the broader scope of antifungal research.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of sodium propionate in antifungal studies. We will move beyond its traditional use, delving into the underlying mechanisms of action and providing robust, validated protocols for its scientific evaluation.
The core value of sodium propionate in a research context lies in its well-understood safety profile and its distinct mechanism of action, which can serve as a valuable benchmark or a component in synergistic antifungal strategies.[5][6] These notes are designed to bridge the gap between its industrial application and its potential in preclinical research, offering the technical detail necessary to generate reproducible and meaningful data.
Section 1: The Molecular Mechanism of Antifungal Action
Understanding the causality behind sodium propionate's antifungal effect is critical for designing effective experiments. Its activity is not based on a single action but is a multi-faceted process, highly dependent on environmental pH. The primary active component is the undissociated propionic acid molecule.[4][7][8]
1.1. The Critical Role of pH Sodium propionate, the salt of a weak acid, is most effective in acidic environments (optimally pH < 5.5).[3][4] In an acidic medium, the equilibrium shifts to favor the formation of undissociated propionic acid. This small, lipophilic molecule can passively diffuse across the fungal cell membrane. Inside the cell, where the pH is typically neutral, the propionic acid dissociates, releasing a proton (H+) and a propionate anion. This process has several downstream consequences:
-
Intracellular Acidification: The release of protons can disrupt the internal pH homeostasis of the fungal cell.
-
Metabolic Disruption: The accumulation of propionate anions within the cytoplasm is the primary driver of its antifungal effect.
1.2. Intracellular Disruption and Metabolic Sabotage Once inside the cell, propionate interferes with fundamental metabolic processes:
-
Enzyme Inhibition: Propionate can be converted to propionyl-CoA, which inhibits several key enzymes essential for glucose and propionate metabolism, including pyruvate dehydrogenase, succinyl-CoA synthetase, and ATP citrate lyase.[9][10] This effectively chokes the cell's energy production pathways.
-
Inhibition of β-alanine Synthesis: Propionic acid can inhibit the microbial synthesis of β-alanine, a crucial component for the synthesis of pantothenic acid (Vitamin B5), which is vital for many metabolic reactions.[4]
-
Induction of Apoptosis: Studies have shown that propionic acid can induce mitochondria-mediated apoptosis in fungi.[9] This involves mitochondrial membrane depolarization, accumulation of reactive oxygen species (ROS), and the release of cytochrome c, leading to programmed cell death.[9][11]
The diagram below illustrates the proposed mechanism of action.
Caption: A simplified workflow for the broth microdilution MIC assay.
Protocol 3.2: Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antifungal activity.
Principle: A filter paper disk impregnated with sodium propionate is placed on an agar plate swabbed with a fungal lawn. The agent diffuses into the agar, and if it is effective, a clear "zone of inhibition" will form around the disk where the fungus cannot grow. [12][13] Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Sodium propionate solution (high concentration, e.g., 10% w/v in sterile water)
-
Agar plates (Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue is recommended for yeasts). [12]* Fungal inoculum (prepared as in Protocol 3.1, adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
Methodology:
-
Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland fungal suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to create a confluent lawn.
-
Disk Preparation and Application:
-
Aseptically apply a known volume (e.g., 20 µL) of the sodium propionate solution onto a sterile filter paper disk.
-
Allow the disk to dry briefly in a sterile environment.
-
Place the impregnated disk firmly onto the center of the inoculated agar plate.
-
Trustworthiness Check: Include a control disk with sterile water to ensure no inhibition is caused by the solvent alone.
-
-
Incubation and Measurement:
-
Incubate the plate at 35°C for 24-48 hours.
-
Measure the diameter (in mm) of the zone of inhibition around the disk. A larger zone indicates greater susceptibility. [14]
-
Protocol 3.3: Time-Kill Kinetic Assay
This assay determines whether sodium propionate is fungicidal (kills the fungus) or fungistatic (inhibits its growth). [11][15] Principle: A standardized fungal inoculum is exposed to a specific concentration of sodium propionate (typically at or above the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of surviving colony-forming units (CFUs).
Methodology:
-
Setup: Prepare flasks containing RPMI-1640 medium with sodium propionate at concentrations of interest (e.g., 1x MIC, 2x MIC, 4x MIC). Also, prepare a drug-free growth control flask.
-
Inoculation: Inoculate each flask with the fungal suspension to a final starting density of ~1-5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each flask. [11]4. Plating: Perform serial ten-fold dilutions of each aliquot in sterile water or PBS. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates until colonies are visible, then count the CFUs.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [11] * Fungistatic activity is indicated by little to no change or a slight reduction in CFU/mL compared to the starting inoculum, while the drug-free control shows significant growth.
-
Section 4: Safety and Handling
While sodium propionate is generally recognized as safe (GRAS) for use in food, standard laboratory precautions must be followed. [6][16]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder or concentrated solutions. [17][18]* Handling: Avoid creating dust when weighing the powder. Use a well-ventilated area or a chemical fume hood. [19]Avoid contact with skin and eyes. [17]* Storage: Store sodium propionate in a tightly closed container in a cool, dry, well-ventilated place, away from strong oxidizing agents. [19][20]It is hygroscopic and will absorb moisture from the air. [1]* Spills: For minor spills of the powder, sweep up carefully, avoiding dust generation, and place in a suitable container for disposal. * Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Sodium propionate serves as a valuable and cost-effective tool for antifungal research. Its pH-dependent mechanism, which involves intracellular acidification and broad metabolic inhibition, provides a unique mode of action for study. By employing the standardized protocols outlined in this guide, researchers can reliably determine its efficacy against specific fungal pathogens, explore its potential in synergistic combinations with other antifungal agents, and use it as a reference compound in the development of novel therapeutics. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, contributing to the broader effort to combat fungal infections.
References
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- ChemicalBook. (2024-12-26). What is Sodium Propionate and its Uses?.
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- vl-additives.com. Sodium Propionate – Shanghai ValleyLily Enterprise Co., Ltd..
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- CDH Fine Chemical. SODIUM PROPIONATE - CAS No 137-40-6.
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- ResearchGate. Zone of inhibition of sodium propionate against Aspergillus flavus, Aspergillus niger, Penicillium citrinum and Rhizopus stolonifer.
- PubMed Central (PMC) - NIH. (2023-03-01). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production.
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- PubMed Central. (2021-05-05). A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new?.
- Oxford Academic. novel fungal killing mechanism of propionic acid | FEMS Yeast Research.
- MDPI. Antifungal Efficacy of Redox-Active Natamycin against Some Foodborne Fungi—Comparison with Aspergillus fumigatus.
- Unknown Source. (2014-01-22). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
- Unknown Source. (2025-08-10). Influence of propionic acid on growth and aflatoxin production by Aspergillus flavus.
- MDPI. Novel Antifungal Agents and Their Activity against Aspergillus Species.
- PR Newswire. (2016-07-20). Global Market Study on Sodium Propionate: Driven by Increasing Application of Antimicrobial Food Preservatives, Persistence Market Research.
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- PubMed Central (PMC) - NIH. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
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Application Notes and Protocols: Investigating the Impact of Sodium Propionate on the Gut Microbiome
Introduction: The Pivotal Role of Sodium Propionate in Gut Health
The gut microbiome, a complex ecosystem of trillions of microorganisms residing in the gastrointestinal tract, plays a critical role in host physiology, influencing everything from metabolism and immunity to neurological function.[1] A key mechanism through which the gut microbiota exerts its influence is through the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are generated from the fermentation of dietary fibers.[2][3] Among these, propionate has emerged as a crucial signaling molecule with multifaceted effects on host health.[4][5]
Sodium propionate, the sodium salt of propionic acid, serves as a direct means to study the effects of this important SCFA. Research has demonstrated that propionate modulates the composition of the gut microbiota, enhances intestinal barrier function, and exerts potent anti-inflammatory effects.[6][7][8] These effects are mediated through various mechanisms, including the activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs), which leads to epigenetic modifications that regulate gene expression.[9][10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the impact of sodium propionate on the gut microbiome. This document outlines detailed protocols for both in vivo and in vitro studies, from experimental design to data analysis and interpretation, enabling a thorough exploration of sodium propionate's therapeutic potential.
I. Experimental Design: A Multifaceted Approach
A robust investigation into the effects of sodium propionate requires a combination of in vivo and in vitro models to elucidate its impact on the gut microbiome and subsequent host physiological responses.
A. In Vivo Studies: Murine Models
Murine models are invaluable for studying the complex interplay between sodium propionate, the gut microbiome, and the host in a whole-organism context.
1. Animal Model Selection and Husbandry:
-
Strain: C57BL/6 mice are a commonly used strain for gut microbiome and colitis studies due to their well-characterized immune system and susceptibility to dextran sulfate sodium (DSS)-induced colitis.[1][4]
-
Husbandry: House mice in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to a standard chow diet and water. It is crucial to have a run-in period with a consistent diet for all animals to normalize the gut microbiome before the intervention.[11][12]
2. Sodium Propionate Administration:
-
Dosage: A typical oral gavage dosage for mice is 200 mg/kg body weight daily.[6] However, the optimal dose may vary depending on the specific research question and should be determined through pilot studies.
-
Vehicle: Dissolve sodium propionate in sterile phosphate-buffered saline (PBS) or drinking water.
-
Control Group: Administer the vehicle alone to the control group.
3. Experimental Groups:
-
A typical study design would include:
-
Control Group: Mice receiving vehicle only.
-
Sodium Propionate Group: Mice receiving sodium propionate.
-
Disease Model Group (e.g., DSS-induced colitis): Mice receiving DSS to induce colitis.
-
Sodium Propionate + Disease Model Group: Mice receiving sodium propionate and DSS.
-
B. In Vitro Studies: Cellular Models
In vitro models are essential for dissecting the direct molecular mechanisms of sodium propionate on intestinal epithelial cells.
1. Cell Line Selection:
-
Caco-2 cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of mature enterocytes, including the formation of tight junctions. This makes them an excellent model for studying intestinal barrier function.[13][14]
-
HT-29 cells: Another human colon adenocarcinoma cell line that can be used to study intestinal epithelial cell signaling and inflammatory responses.
2. Cell Culture and Treatment:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts to allow for the formation of a polarized monolayer with distinct apical and basolateral compartments.[13]
-
Treat the cells with varying concentrations of sodium propionate (e.g., 0.1, 1, 10 mM) added to the apical side to mimic luminal exposure.[15]
II. Core Protocols
This section provides detailed, step-by-step protocols for key experiments.
Protocol 1: 16S rRNA Gene Sequencing for Gut Microbiome Profiling
This protocol outlines the steps for analyzing the composition of the gut microbiota from fecal samples.[2][6][16]
1. Fecal Sample Collection and Storage:
-
Collect fresh fecal pellets from mice at baseline and at the end of the treatment period.
-
Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction to prevent changes in the microbial composition.[5]
2. DNA Extraction:
-
Utilize a commercially available fecal DNA extraction kit according to the manufacturer's instructions. These kits typically involve mechanical lysis (bead-beating) and chemical lysis to ensure efficient extraction of DNA from a wide range of microorganisms.
3. PCR Amplification of the 16S rRNA Gene:
-
Amplify a hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers.
-
Incorporate unique barcodes into the primers for each sample to allow for multiplex sequencing.
4. Library Preparation and Sequencing:
-
Purify the PCR products and quantify the DNA concentration.
-
Pool the barcoded amplicons in equimolar amounts.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).
5. Bioinformatic Analysis:
-
Use bioinformatics pipelines such as QIIME 2 or DADA2 to process the raw sequencing data.[6]
-
Steps include quality filtering, demultiplexing, denoising (or OTU picking), taxonomic assignment, and calculation of alpha and beta diversity metrics.
Protocol 2: Metabolomic Analysis of Fecal Samples by GC-MS
This protocol details the quantification of SCFAs and other metabolites in fecal samples.[17][18][19]
1. Sample Preparation:
-
Homogenize frozen fecal samples. Lyophilization (freeze-drying) can be performed to remove water and improve reproducibility.[18][20]
-
Extract metabolites using a suitable solvent system (e.g., ethanol/phosphate buffer).[18]
2. Derivatization:
-
Derivatize the extracted metabolites to increase their volatility for gas chromatography. A common method is a two-step process of oximation followed by trimethylsilylation (TMS).[21]
3. GC-MS Analysis:
-
Inject the derivatized samples into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separate the metabolites based on their retention time and detect them based on their mass-to-charge ratio.
4. Data Analysis:
-
Identify and quantify metabolites by comparing the retention times and mass spectra to a library of known standards.
-
Perform statistical analysis to identify significant differences in metabolite profiles between experimental groups.
Protocol 3: Assessment of Intestinal Barrier Function using Caco-2 Cells
This protocol describes how to measure the integrity of the intestinal epithelial barrier in vitro.[13][14][22]
1. Caco-2 Cell Culture on Transwell® Inserts:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a tight monolayer.[13]
2. Measurement of Transepithelial Electrical Resistance (TEER):
-
TEER is a measure of the electrical resistance across the cell monolayer and is an indicator of tight junction integrity.
-
Use a voltohmmeter to measure TEER before and after treatment with sodium propionate. An increase in TEER suggests an enhancement of barrier function.
3. Paracellular Permeability Assay:
-
Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical chamber.
-
After a defined incubation period, measure the fluorescence in the basolateral chamber.
-
A decrease in the amount of FITC-dextran that crosses the monolayer indicates a reduction in paracellular permeability and improved barrier function.
Protocol 4: Immunofluorescence Staining of Tight Junction Proteins
This protocol allows for the visualization and localization of tight junction proteins in intestinal tissue or Caco-2 cell monolayers.[3][23][24]
1. Tissue/Cell Preparation:
-
For intestinal tissue, fix the tissue in 4% paraformaldehyde, embed in OCT compound, and prepare cryosections.[3]
-
For Caco-2 cells on Transwell® inserts, fix the cells with methanol or paraformaldehyde.
2. Permeabilization and Blocking:
-
Permeabilize the cells/tissue with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular epitopes.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
3. Antibody Incubation:
-
Incubate with primary antibodies specific to tight junction proteins (e.g., ZO-1, occludin, claudins).
-
Wash and then incubate with fluorescently labeled secondary antibodies that recognize the primary antibody.
4. Imaging:
-
Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the stained proteins using a fluorescence or confocal microscope. Increased and more organized staining at the cell-cell junctions indicates enhanced barrier integrity.
Protocol 5: Histone Deacetylase (HDAC) Activity Assay
This protocol measures the inhibitory effect of sodium propionate on HDAC activity.[7][8][25][26]
1. Nuclear Extract Preparation:
-
Isolate nuclei from treated cells or tissues.
-
Prepare nuclear extracts containing HDAC enzymes.
2. HDAC Activity Assay:
-
Use a commercially available fluorometric or colorimetric HDAC activity assay kit.
-
These assays typically use a substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent or colorimetric signal.
-
The signal is inversely proportional to the level of HDAC inhibition.
3. Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of HDAC inhibition by comparing the signal from propionate-treated samples to untreated controls.
Protocol 6: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol is used to determine the level of histone acetylation at specific gene promoters.[9][27][28][29]
1. Cross-linking and Chromatin Shearing:
-
Cross-link proteins to DNA in cells or tissues using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., H3K27ac).
-
Use protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.
3. DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes to quantify the amount of enriched DNA.
-
An increase in the amount of immunoprecipitated DNA indicates an increase in histone acetylation at that specific locus.
III. Data Presentation and Interpretation
Quantitative Data Summary
Summarize quantitative data in tables for clear comparison between experimental groups.
Table 1: Effect of Sodium Propionate on Gut Microbiome Alpha Diversity
| Group | Shannon Index | Chao1 Index |
| Control | Mean ± SEM | Mean ± SEM |
| Sodium Propionate | Mean ± SEM | Mean ± SEM |
| DSS | Mean ± SEM | Mean ± SEM |
| DSS + Sodium Propionate | Mean ± SEM | Mean ± SEM |
Table 2: Fecal Short-Chain Fatty Acid Concentrations
| Group | Acetate (mM) | Propionate (mM) | Butyrate (mM) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sodium Propionate | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DSS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DSS + Sodium Propionate | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Caco-2 Transepithelial Electrical Resistance (TEER)
| Treatment | TEER (Ω·cm²) |
| Control | Mean ± SEM |
| Sodium Propionate (0.1 mM) | Mean ± SEM |
| Sodium Propionate (1 mM) | Mean ± SEM |
| Sodium Propionate (10 mM) | Mean ± SEM |
Visualization of Workflows and Pathways
Use Graphviz to create diagrams illustrating experimental workflows and signaling pathways.
Caption: Overview of the integrated in vivo and in vitro experimental workflow.
Caption: Signaling pathways of sodium propionate in intestinal epithelial cells.
IV. Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the multifaceted effects of sodium propionate on the gut microbiome and host health. By employing a combination of in vivo and in vitro approaches, researchers can gain a comprehensive understanding of its mechanisms of action, from alterations in microbial communities to the modulation of intestinal barrier function and inflammatory responses. This knowledge is critical for the development of novel therapeutic strategies targeting the gut microbiome to prevent and treat a wide range of diseases.
V. References
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Cheng, X., Zhu, C., Yi, Y., Song, J., Xie, M., Che, T., & Zhao, S. (2025). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Frontiers in Microbiology. [Link]
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Hosseini, E., Grootaert, C., Verstraete, W., & Van de Wiele, T. (2011). Propionate as a health-promoting microbial metabolite in the human gut. Nutrition Reviews, 69(5), 245-258. [Link]
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Reichardt, N., Vollmer, M., & Holtrop, G. (2024). Propionate production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species. Biotechnology for Biofuels and Bioproducts, 17(1), 1-16. [Link]
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Dalile, B., Van Oudenhove, L., Vervliet, B., & Verbeke, K. (2019). The role of short-chain fatty acids from gut microbiota in gut-brain communication. Frontiers in Endocrinology, 10, 25. [Link]
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Reichardt, N., Vollmer, M., & Holtrop, G. (2024). Propionate production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species. ResearchGate. [Link]
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Parada Venegas, D., De la Fuente, M. K., Landskron, G., González, M. J., Quera, R., Dijkstra, G., ... & Hermoso, M. A. (2019). The interplay between gut microbiota, short-chain fatty acids, and implications for host health and disease. Journal of Immunology Research, 2019. [Link]
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Testmottagningen. Propionic acid and the intestinal flora. Testmottagningen. [Link]
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Rios-Covian, D., Ruas-Madiedo, P., Margolles, A., Gueimonde, M., de Los Reyes-Gavilán, C. G., & Salazar, N. (2020). Short-chain fatty-acid-producing bacteria: key components of the human gut microbiota. Nutrients, 12(5), 1-20. [Link]
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Vita-World. Propionate and short-chain fatty acids for your health. Vita-World. [Link]
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Plewa, P., & Rzepka, M. (2026). Gut and Joint Microbiome and Dysbiosis: A New Perspective on the Pathogenesis and Treatment of Osteoarthritis. Pathogens, 15(1), 62. [Link]
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Tong, L. C., Wang, Y., Wang, Z. B., Liu, W. L., Sun, S., Li, L., ... & Zhang, L. (2016). Propionate ameliorates dextran sodium sulfate-induced colitis by improving intestinal barrier function and reducing inflammation and oxidative stress. Frontiers in pharmacology, 7, 264. [Link]
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Schmidt, F., Zimmermann, J., Trefzer, A., & St. Tomé, S. (2022). Predicting butyrate-and propionate-forming bacteria of gut microbiota from sequencing data. Gut Microbes, 14(1), 2022851. [Link]
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Tong, L. C., Wang, Y., Wang, Z. B., Liu, W. L., Sun, S., Li, L., ... & Zhang, L. (2016). Propionate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Reducing Inflammation. ScienceOpen. [Link]
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Karl, J. P., Meydani, M., Barnett, J. B., Van-Nest, S. J., Smith, D., & Saltzman, E. (2020). Short-chain fatty acid production by gut microbiota from children with obesity is linked to bacterial community composition and prebiotic choice. bioRxiv. [Link]
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Bajic, D., Niemann, A., Hillmer, A. K., & Metwaly, A. (2021). Gut Microbiota-Derived Propionate Production May Explain Beneficial Effects of Intermittent Fasting in Experimental Colitis. Journal of Crohn's and Colitis, 15(6), 1061-1062. [Link]
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Hosseini, E., Grootaert, C., Verstraete, W., & Van de Wiele, T. (2011). Propionate as a health-promoting microbial metabolite in the human gut. ResearchGate. [Link]
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Hosseini, E., Grootaert, C., Verstraete, W., & Van de Wiele, T. (2011). Propionate as a health-promoting microbial metabolite in the human gut. Nutrition Reviews, 69(5), 245-258. [Link]
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Ang, Z., Ding, W., & Li, W. (2020). Metabolite-sensing G protein-coupled receptors connect the diet-microbiota-metabolites axis to inflammatory bowel disease. Metabolites, 10(10), 395. [Link]
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Fesi, S., & Prosseda, G. (2025). Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis. International Journal of Molecular Sciences, 26(1), 123. [Link]
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Tong, L. C., Wang, Y., Wang, Z. B., Liu, W. L., Sun, S., Li, L., ... & Zhang, L. (2016). The effects of sodium propionate on intestinal barrier function in DSS-induced mice. ResearchGate. [Link]
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Tong, L. C., Wang, Y., Wang, Z. B., Liu, W. L., Sun, S., Li, L., ... & Zhang, L. (2016). Propionate Ameliorates Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Reducing Inflammation and Oxidative Stress. ResearchGate. [Link]
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Lu, Y., & Li, Y. (2019). Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review. Frontiers in immunology, 10, 147. [Link]
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Meijer, K., de Vos, P., & Priebe, M. G. (2010). Dietary inhibitors of histone deacetylases in intestinal immunity and homeostasis. Frontiers in immunology, 1, 69. [Link]
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ScienceDirect. (2024). Understanding G Protein-Coupled Receptors (GPCRs) in Gut Microbiome Interactions. ScienceDirect. [Link]
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MDPI. (2022). The Role of Histone Acetylation and the Microbiome in Phytochemical Efficacy for Cardiovascular Diseases. MDPI. [Link]
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Christiansen, E., Wewer Albrechtsen, N. J., & Holst, J. J. (2020). Endosomal free fatty acid receptor 2 signaling is essential for propionate-induced anorectic gut hormone release. SciProfiles. [Link]
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Li, X., Liu, J., & Zhang, Y. (2022). The Effects of Sodium Propionate Supplementation in the Diet with High Soybean Meal on Growth Performance, Intestinal Health, and Immune Resistance to Bacterial Infection in Turbot (Scophthalmus maximus L.). Aquaculture, 551, 737922. [Link]
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de Bem, T., de Souza, A., & de Paula, J. (2024). Sodium propionate oral supplementation ameliorates depressive-like behavior through gut microbiome and histone 3 epigenetic regulation. The Journal of Nutritional Biochemistry, 130, 109660. [Link]
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Chambers, E. S., Viardot, A., Psichas, A., Morrison, D. J., Murphy, K. G., Zac-Varghese, S. E., ... & Frost, G. (2015). The effect of oral sodium propionate supplementation on short chain... ResearchGate. [Link]
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Li, S., Li, X., & Yang, Z. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. Journal of dairy science, 101(11), 10316-10325. [Link]
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Zhang, N., Dai, Z., & Wu, Z. (2021). Propionate inhibits fat deposition via affecting feed intake and modulating gut microbiota in broilers. Poultry Science, 100(7), 101188. [Link]
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Prakash, A., Sundar, I. K., & Rahman, I. (2019). Elevated Gut Microbiome-Derived Propionate Levels Are Associated With Reduced Sterile Lung Inflammation and Bacterial Immunity in Mice. Frontiers in immunology, 10, 268. [Link]
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Kaiko, G. E., & Stappenbeck, T. S. (2020). Propionate Enhances Cell Speed and Persistence to Promote Intestinal Epithelial Turnover and Repair. Cellular and Molecular Gastroenterology and Hepatology, 11(4), 1023-1044. [Link]
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Kowalczuk, M., & Trzaskowska, M. (2021). Individualized Dietary Supplements Enriched with Microbial Propionic Acid for Athletes and the Elderly with Benefits on Gut Microbiota. Applied Sciences, 11(2), 735. [Link]
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Venter, C. S., Vorster, H. H., & Cummings, J. H. (1990). Propionate lowers blood glucose and alters lipid metabolism in health subjects. ResearchGate. [Link]
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Chambers, E. S., Byrne, C. S., & Morrison, D. J. (2018). Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans. Diabetes, Obesity and Metabolism, 20(4), 1034-1039. [Link]
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Tirosh, A., Calay, E. S., & Tuncman, G. (2019). Propionate Consumption Increases Levels of Obesity- and Diabetes-Associated Hormones. Science Translational Medicine, 11(489), eaav0120. [Link]
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Tong, L. C., Wang, Y., & Wang, Z. B. (2016). The effects of sodium propionate on oxidative stress response in colitis mice. ResearchGate. [Link]
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Marzocco, S., Fazeli, G., & Di Micco, L. (2018). Supplementation of Short-Chain Fatty Acid, Sodium Propionate, in Patients on Maintenance—“Beneficial Effects on Inflammatory Parameters and Gut-Derived Uremic Toxins”. ResearchGate. [Link]
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Britti, D., & Fusco, R. (2017). The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. Antioxidants, 6(3), 59. [Link]
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Marzocco, S., Fazeli, G., & Di Micco, L. (2018). Supplementation of Short-Chain Fatty Acid, Sodium Propionate, in Patients on Maintenance Hemodialysis. Nutrients, 10(10), 1404. [Link]
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Application Notes & Protocols: The Role of Sodium Propionate Hydrate in Advanced Drug Delivery Systems
Introduction: Re-evaluating a Classic Excipient for Modern Drug Delivery
Sodium propionate, the sodium salt of propionic acid, has long been a staple in the pharmaceutical industry, primarily valued for its function as an effective antimicrobial preservative.[1][2][3][4] Its ability to inhibit the growth of mold and some bacteria has secured its place in various oral and topical formulations.[5] However, limiting the view of sodium propionate to its preservative function is a significant oversight. Emerging research and a deeper understanding of its physicochemical properties reveal its potential in more sophisticated drug delivery applications.
This guide moves beyond the traditional role of sodium propionate. We will explore its application as a versatile excipient in controlled-release matrixes, a penetration enhancer for transdermal delivery, and, most notably, as a targeted active pharmaceutical ingredient (API) for modulating physiological responses through the gut-brain axis. The protocols detailed herein are designed to provide researchers with a practical framework for leveraging sodium propionate hydrate in the development of next-generation therapeutic systems.
Physicochemical Profile and Formulation Considerations
A thorough understanding of a material's properties is fundamental to its successful application in drug delivery. This compound is a white, crystalline, and deliquescent solid, indicating it readily absorbs moisture from the air; this necessitates storage in airtight containers.[3][6] Its high water solubility is a key characteristic influencing its use in various formulation types.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₅NaO₂·xH₂O | [7] |
| Molecular Weight | 96.06 g/mol (anhydrous) | [6] |
| CAS Number | 6700-17-0 (hydrate) | [3] |
| Appearance | Colorless transparent crystals or granular crystalline powder | [3][8] |
| Solubility | Freely soluble in water (~1 g/mL); Soluble in ethanol | [2][6][8] |
| pH | 7.5 - 10.5 (in 10% aqueous solution) | [8][9] |
| Functional Category | Antimicrobial preservative, pH regulator, excipient, API | [1][3] |
Causality Behind Formulation Choices:
-
High Water Solubility: This property makes sodium propionate ideal for aqueous-based oral liquids and semi-solid topical preparations. However, for controlled-release applications, this high solubility presents a challenge, often requiring encapsulation within a hydrophobic matrix to temper its release rate.
-
pH Range: The alkaline pH of its aqueous solution means it can act as a buffering agent in formulations.[1] Its antimicrobial activity is optimal at an acidic pH (notably < pH 5.5) where the concentration of the undissociated, more permeable propionic acid is higher.[3] This pH-dependent activity is a critical consideration during formulation design.
Advanced Applications in Drug Delivery
As a Permeation Enhancer for Transdermal Drug Delivery
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug absorption.[10] Chemical penetration enhancers are compounds that reversibly decrease this barrier's resistance.[11] Small, water-soluble molecules like sodium propionate can function as enhancers through several proposed mechanisms.
Mechanism of Action: The primary mechanism involves the disruption of the highly ordered intercellular lipid structure of the stratum corneum.[12] By inserting itself into the lipid bilayers, sodium propionate can increase their fluidity, creating transient hydrophilic pathways that facilitate the permeation of co-administered drugs.
Caption: Mechanism of Sodium Propionate as a Penetration Enhancer.
As a Targeted Active Pharmaceutical Ingredient (API) for Colonic Delivery
Perhaps the most innovative application of sodium propionate is its use as a targeted API. As a short-chain fatty acid (SCFA), propionate is a natural product of dietary fiber fermentation by the gut microbiota.[13][14] It plays a significant role in metabolic regulation by stimulating the release of anorectic gut hormones like Peptide YY (PYY) and Glucagon-Like Peptide-1 (GLP-1).[13][15]
The Challenge: Oral administration of sodium propionate is ineffective for this purpose because it is rapidly absorbed in the upper gastrointestinal tract.[14] Therefore, a delivery system must be designed to bypass the stomach and small intestine and release its payload specifically in the colon.
The Solution: Prodrug Approach: A successful strategy involves creating a prodrug, such as an inulin-propionate ester.[13][14] Inulin, a polysaccharide, is indigestible by human enzymes but is readily fermented by the colonic microbiota. This fermentation cleaves the ester bond, releasing propionate directly at its site of action. This approach has been shown to prevent weight gain in overweight adults.[13]
Caption: Workflow for Colon-Targeted Delivery of Propionate.
Experimental Protocols
The following protocols provide a framework for the formulation and characterization of a sodium propionate-based drug delivery system.
Protocol 1: Formulation of Sodium Propionate-Loaded PLGA Microparticles
This protocol describes the preparation of biodegradable poly(lactic-co-glycolic acid) (PLGA) microparticles containing sodium propionate using a double emulsion (w/o/w) solvent evaporation method. This technique is suitable for encapsulating water-soluble compounds like sodium propionate.[16]
Rationale: A double emulsion is necessary because sodium propionate is hydrophilic. The initial water-in-oil (w/o) emulsion protects the drug within aqueous droplets dispersed in a polymer-organic phase. This primary emulsion is then dispersed in a larger aqueous phase (containing a stabilizer) to form the w/o/w emulsion, from which the solvent evaporates to harden the microparticles.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio is a common starting point)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
Procedure:
-
Prepare Internal Aqueous Phase (w1): Dissolve 50 mg of sodium propionate in 0.5 mL of deionized water.
-
Prepare Organic Phase (o): Dissolve 200 mg of PLGA in 2 mL of DCM.
-
Form Primary Emulsion (w1/o): Add the internal aqueous phase (w1) to the organic phase (o). Emulsify using a probe sonicator or high-speed homogenizer for 60 seconds on an ice bath to prevent heat buildup. The goal is to create fine aqueous droplets.
-
Form Double Emulsion (w1/o/w2): Immediately add the primary emulsion to 10 mL of the 1% PVA solution (the external aqueous phase, w2). Homogenize again for 120 seconds to form the double emulsion. PVA acts as a stabilizer to prevent droplet coalescence.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, which solidifies the PLGA microparticles.
-
Harvest and Wash: Collect the microparticles by centrifugation (e.g., 10,000 rpm for 10 minutes). Discard the supernatant.
-
Washing Step: Resuspend the microparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the final pellet and lyophilize (freeze-dry) for 48 hours to obtain a dry, free-flowing powder. Store in a desiccator.
Protocol 2: In-Vitro Characterization of Microparticles
This section details the essential validation steps to ensure the quality and performance of the formulated microparticles.
A. Particle Size and Zeta Potential Analysis
-
Rationale: Particle size influences the drug release rate and in-vivo fate. Zeta potential indicates surface charge and predicts the physical stability of the suspension (a higher absolute value suggests better stability).
-
Procedure:
-
Suspend a small amount of lyophilized microparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the mean hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential. An acceptable PDI is typically < 0.3.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Rationale: These parameters quantify the amount of drug successfully incorporated into the microparticles.
-
Procedure:
-
Accurately weigh 10 mg of lyophilized microparticles.
-
Dissolve the microparticles in 1 mL of a suitable solvent (e.g., DCM) to break them open.
-
Add 5 mL of deionized water and vortex vigorously to extract the sodium propionate into the aqueous phase.
-
Centrifuge to separate the phases. Carefully collect the aqueous supernatant.
-
Quantify the amount of sodium propionate in the supernatant using the HPLC method described in Protocol 3.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Actual Drug Amount / Theoretical Drug Amount) x 100
-
DL (%) = (Mass of Drug in Microparticles / Total Mass of Microparticles) x 100
-
-
C. In-Vitro Release Study
-
Rationale: This study simulates the release of the drug from the microparticles over time in a physiological-like buffer.
-
Procedure:
-
Accurately weigh 20 mg of microparticles and suspend them in 2 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Place the suspension in a dialysis bag (e.g., with a 12-14 kDa molecular weight cut-off) to retain the microparticles while allowing the released drug to diffuse out.
-
Place the sealed dialysis bag into a container with 50 mL of PBS (the release medium).
-
Keep the container in a shaking water bath at 37°C to simulate body temperature and ensure sink conditions.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed PBS.
-
Analyze the collected samples for sodium propionate concentration using HPLC.
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 3: Quantification of Sodium Propionate by HPLC
This protocol provides a reliable method for determining the concentration of sodium propionate in aqueous samples from characterization studies.[17][18]
Chromatographic Conditions:
-
System: HPLC with UV Detector
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm)[17]
-
Mobile Phase: Acetonitrile and water (e.g., 60:940 v/v), with the pH adjusted to 2.5 using phosphoric acid.[17]
-
Flow Rate: 1.0 mL/min[17]
-
Column Temperature: 40°C[17]
-
Detection Wavelength: 210 nm[17]
-
Injection Volume: 10 µL[17]
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of sodium propionate of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) in the release medium (e.g., PBS).
-
Sample Preparation: Samples from EE/DL and in-vitro release studies should be filtered through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of sodium propionate in the unknown samples.
Conclusion and Future Perspectives
This compound is a multifaceted compound with significant, often untapped, potential in drug delivery research. While its role as a preservative is well-established, its utility as a penetration enhancer and a targeted API opens new avenues for therapeutic development. The protocols provided here offer a starting point for researchers to explore these applications, from formulating controlled-release microparticles to developing innovative systems for colon-specific delivery. As research continues to bridge the gap between classic pharmaceutical ingredients and advanced delivery technologies, compounds like sodium propionate will undoubtedly play a crucial role in creating safer, more effective, and patient-centric medicines.
References
-
Prathista Industries. Sodium Propionate. [Link]
-
Bayview Pharmacy. Sodium Propionate | Active Pharmaceutical Ingredients. [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. [A general reference, specific URL not available from search but content is reflected in search result snippets discussing excipient properties]
-
Food & Beverage Insider. (2025-04-07). Sodium Propionate: Properties, Applications, and Benefits in Food Preservation and Industry. [Link]
-
Ataman Kimya. SODIUM PROPIONATE. [Link]
-
Drugs.com. (2025-06-16). Sodium Propionate: What is it and where is it used?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723816, Sodium propionate. [Link]
-
Food and Agriculture Organization of the United Nations. SODIUM PROPIONATE. [Link]
-
GL Sciences. Analysis of Sodium Propionate. [Link]
-
Sharma, G., et al. (2013). SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. International Journal of Drug Development and Research. [Link]
-
Scribd. Sodium Propionate. [Link]
-
Ozer, O., et al. (2011). Microparticulate Based Topical Delivery System of Clobetasol Propionate. AAPS PharmSciTech. [Link]
-
Geldenhuys, W. J., et al. (2019). Nanoparticle drug delivery characterization for fluticasone propionate and in vitro testing. Pharmaceutical Nanotechnology. [Link]
-
Fang, J. Y., et al. (2001). Transdermal Delivery of Sodium Nonivamide Propionate by Iontophoresis. Biological & Pharmaceutical Bulletin. [Link]
-
Wikipedia. Sodium propionate. [Link]
-
Chambers, E. S., et al. (2015). Effects of targeted delivery of propionate to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults. Gut. [Link]
-
da Rosa, J. S., et al. (2024). Sodium propionate oral supplementation ameliorates depressive-like behavior through gut microbiome and histone 3 epigenetic regulation. The Journal of Nutritional Biochemistry. [Link]
-
Chambers, E. S., et al. (2014). Effects of targeted delivery of propionate to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults. Gut. [Link]
-
Herman, A., & Herman, A. P. (2016). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules. [Link]
-
Sindhura, A. (2017). Role of Penetration Enhancers in Transdermal Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Patel, D., et al. (2021). Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements. Pharmaceutics. [Link]
-
Sharma, G., et al. (2021). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics. [Link]
-
Shivani, S., & Puri, V. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International. [Link]
-
Health Canada. (1999). Determination of Sodium Propionate in Whole Tobacco Health Canada – Official Method T-312. [Link]
-
Geldenhuys, W. J., et al. (2019). Nanoparticle drug delivery characterization for fluticasone propionate and in vitro testing. Pharmaceutical Nanotechnology. [Link]
-
Haghikia, A., et al. (2025). Oral supplementation with propionate is reflected in the serum of healthy individuals. European Journal of Immunology. [Link]
-
Kim, D. W., et al. (2013). Formulation and in vitro characterization of a novel solid lipid-based drug delivery system. Journal of Agricultural and Food Chemistry. [Link]
-
Al-Kassas, R., et al. (2017). Microparticles formulation as a targeting drug delivery system. MOJ Bioequivalence & Bioavailability. [Link]
-
UWS Academic Portal. (2014). Effects of targeted delivery of propionate to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults. [Link]
-
Nanomicronspheres. (2023). Innovative Approaches in the Formulation and Evaluation of Microparticles for Drug Delivery Applications. [Link]
-
Vasconcelos, A., et al. (2025). Sodium propionate decreases implant-induced foreign body response in mice. Biomaterials Science. [Link]
-
Adib, Z. M., et al. (2020). Recent advances in the formulation of PLGA microparticles for controlled drug delivery. Journal of Pharmaceutical Investigation. [Link]
-
SAS Publishers. (2018). Formulation and Design of Microparticles based Drug Delivery System of Selective Anti-Retroviral Drug by Chitosan. [Link]
-
Gut Microbiota for Health. (2019). Could increasing delivery of propionate to the human colon be a potential way of improving glucose homeostasis in overweight or obese individuals?. [Link]
-
Su, F. M., et al. (2008). Controlled release of nalbuphine propionate from biodegradable microspheres: In vitro and in vivo studies. Journal of Microencapsulation. [Link]
-
Costa, B., et al. (2021). Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. Journal of Analytical Methods in Chemistry. [Link]
-
Desai Lab for Therapeutic Micro and Nanotechnology. Oral Drug Delivery. [Link]
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- 2. What is Sodium Propionate and its Uses?_Chemicalbook [chemicalbook.com]
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- 4. Sodium Propionate: Properties, Applications, and Benefits in Food Preservation and Industry [jindunchemical.com]
- 5. Sodium Propionate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
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- 13. Effects of targeted delivery of propionate to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of targeted delivery of propionate to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Recent advances in the formulation of PLGA microparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glsciences.com [glsciences.com]
- 18. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"addressing stability issues with sodium propionate hydrate solutions"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for sodium propionate hydrate solutions. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: Why has my clear sodium propionate solution become cloudy or formed a precipitate?
The appearance of turbidity or solid precipitate in a previously clear solution is the most common stability issue. This phenomenon, known as crystallization or precipitation, is typically driven by physical factors rather than chemical degradation. The primary causes are changes in solubility conditions.
Causality Analysis:
-
Temperature Fluctuation: Sodium propionate's solubility in water is highly dependent on temperature. As the temperature of a saturated or near-saturated solution decreases, the solubility limit drops, forcing the excess solute to crystallize out of the solution.[1][2]
-
Supersaturation: Preparing a solution at an elevated temperature to dissolve the solute faster can lead to a supersaturated state upon cooling to ambient temperature. Such solutions are thermodynamically unstable, and crystallization can be initiated by minor disturbances like agitation, scratching the container, or the presence of nucleation sites (e.g., dust).[3]
-
pH Shift: The pH of a standard sodium propionate solution is alkaline, typically between 8.0 and 10.5.[2][4][5] If the solution is acidified, the propionate anion (CH₃CH₂COO⁻) will be protonated to form propionic acid (CH₃CH₂COOH). Propionic acid has a different, and generally lower, solubility in aqueous media compared to its sodium salt, which can lead to precipitation if its solubility limit is exceeded. The antimicrobial activity of propionates is most effective at acidic pH (below 5.0) precisely because of the presence of the undissociated acid.[6][7]
-
Solvent Evaporation: Improperly sealed containers can allow the solvent (water) to evaporate over time. This increases the concentration of the solute, potentially exceeding its solubility limit and causing precipitation.
Troubleshooting Workflow for Precipitation
If you encounter unexpected precipitation, follow this logical workflow to diagnose and resolve the issue.
Q2: Why does my solid sodium propionate appear clumpy or wet?
Causality Analysis:
Sodium propionate is described as deliquescent or hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][6][8] This is a fundamental property of the salt. The sodium ion (Na⁺) and the polar carboxylate group (-COO⁻) both attract water molecules.[8] When exposed to humid air, the crystalline powder will adsorb water, causing particles to stick together, forming clumps, and eventually dissolving into a saturated solution if exposure is prolonged.
Preventative Measures & Solutions:
-
Storage: Always store this compound in a tightly sealed, airtight container in a cool, dry place.[6][9] Using a desiccator for long-term storage is highly recommended.
-
Handling: When weighing the material, do so quickly and in an environment with low humidity if possible. Reseal the container immediately after use.
-
Quantification: If the material has been exposed to moisture, its water content will have increased. For preparing solutions with precise concentrations, it is crucial to account for this. The official USP method involves drying the material at 105°C for 2 hours before assaying to determine the content of the anhydrous form.[10][11] For most research purposes, if clumping is observed, it is best to use a fresh, properly stored lot to ensure accurate concentration calculations.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for sodium propionate solutions?
Store solutions in tightly sealed containers to prevent solvent evaporation and absorption of atmospheric carbon dioxide, which can lower the pH of the alkaline solution.[9] Storage in a cool, stable temperature environment will prevent temperature-induced precipitation.
How does temperature affect the solubility of sodium propionate?
The solubility of sodium propionate in water increases significantly with temperature. This property is crucial when preparing concentrated solutions.
| Temperature | Solubility (approx.) | Reference |
| 15°C | 100 g / 100 mL | [2] |
| 25°C | 100 g / 100 mL (1 g in 1 mL) | [4][6] |
| 100°C (Boiling Water) | ~154 g / 100 mL (1 g in 0.65 mL) | [4][6] |
Note: Solubility data can vary slightly between sources. This table provides a general guide.
What is the role of pH in the stability and activity of sodium propionate solutions?
pH is a critical factor.
-
For Stability: In its salt form, sodium propionate is most stable and soluble in water at a neutral to alkaline pH (7.5-10.5).[2][12]
-
For Antimicrobial Activity: The preservative effect of sodium propionate is primarily due to the undissociated propionic acid molecule, which can penetrate microbial cell walls.[5][7] Therefore, its antimicrobial activity is highest in acidic conditions (optimally pH < 5.0).[6] This creates a trade-off between solution stability (favoring higher pH) and antimicrobial efficacy (favoring lower pH).
Are there any known chemical incompatibilities for sodium propionate?
Yes. Sodium propionate is incompatible with strong oxidizing agents.[7][13] Contact should be avoided. When heated to decomposition, it can emit toxic fumes of sodium monoxide.[6]
Experimental Protocols
Protocol 1: Preparation of a Stable 1M Sodium Propionate Stock Solution
This protocol details the steps to prepare a stable aqueous solution, accounting for the material's properties.
-
Material Inspection: Use this compound that is a free-flowing, white crystalline powder. Avoid using material that is clumpy or appears wet, as its water content is unknown.[4]
-
Calculation: Use the molecular weight of the specific hydrate if provided by the manufacturer. If using the anhydrous molecular weight (96.06 g/mol ) for a hydrate, your final concentration will be lower than intended.[4] For this protocol, we assume the use of anhydrous equivalent weight. To make 1 L of a 1 M solution, you will need 96.06 g of anhydrous sodium propionate.
-
Dissolution: a. Add approximately 800 mL of deionized water to a 1 L volumetric flask. b. Slowly add the 96.06 g of sodium propionate powder to the water while stirring with a magnetic stir bar. c. Do not heat the solution unless you are intentionally creating a supersaturated solution for a specific application. Dissolution should occur readily at room temperature.[1] d. Continue stirring until all the solid has completely dissolved.
-
Final Volume Adjustment: Once dissolved, add deionized water to bring the final volume to the 1 L mark on the volumetric flask.
-
pH Verification (Optional): Measure the pH of a small aliquot. It should be in the range of 8.0-10.5.[2]
-
Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed glass or chemically compatible plastic container. Store at a constant room temperature, away from direct sunlight.[9]
Protocol 2: Analytical Assessment of Solution Stability
For applications requiring rigorous quality control, such as in drug development, a stability-indicating analytical method is necessary.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is a common method. A more direct approach for determining propionate is gas chromatography (GC) after acidification to convert the salt to the volatile free acid.[14][15]
-
Sample Preparation (for GC): a. An internal standard (e.g., iso-butyric acid) is added to the sample.[14] b. The sample is acidified (e.g., with H₂SO₄) to quantitatively convert sodium propionate to propionic acid.[14][15] c. The sample is then injected into the GC system.
-
Analysis: The concentration of propionic acid is determined and compared against a calibration curve. A decrease in concentration over time in a stability study would indicate degradation or physical loss (precipitation).
-
Forced Degradation: To understand potential degradation pathways, forced degradation studies can be performed by exposing the solution to stress conditions (e.g., strong acid, strong base, high heat, UV light, oxidizing agents) and analyzing for the appearance of degradation products.[16]
References
- Solubility of Things. (n.d.). Sodium Propionate.
- JustLong. (2024, September 23). What is Sodium Propionate?
- Pharmaceutical Press. (2002, October 23). Sodium Propionate. In Handbook of Pharmaceutical Excipients.
- Loba Chemie. (n.d.). SODIUM PROPIONATE EXTRA PURE Safety Data Sheet.
- Sdfine. (n.d.). SODIUM PROPIONATE GHS Safety Data Sheet.
- Redox. (2023, April 18). Safety Data Sheet Sodium Propionate.
- PCM. (n.d.). Sodium Propionate MSDS Sheet.
- PubChem. (n.d.). Sodium Propionate. National Institutes of Health.
- FAO. (n.d.). SODIUM PROPIONATE.
- Global Chemical Network. (n.d.). Preparation method of sodium propionate.
- Canada.ca. (2023, October 25). Determination of sodium propionate in whole tobacco: T-312.
- U.S. Pharmacopeia. (n.d.). Sodium Propionate.
- Agricultural Marketing Service, USDA. (2002, May). Technical Advisory Panel - Sodium Propionate.
- ECHEMI. (n.d.). Understanding the Preservative Properties of Sodium Propionate.
- Scribd. (n.d.). Sodium Propionate.
- Health Canada. (1999, December 31). Determination of Sodium Propionate in Whole Tobacco. Official Method T-312.
- healthychemical. (n.d.). Why is sodium propionate prone to absorbing moisture.
- Wikipedia. (n.d.). Sodium propionate.
- ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
- Benchchem. (n.d.). A Technical Guide to the Long-Term Stability and Degradation of Sodium Lauraminopropionate Solutions.
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- 4. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding the Preservative Properties of Sodium Propionate - Nanjing Chemical Material Corp. [njchm.com]
- 6. phexcom.com [phexcom.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Why is sodium propionate prone to absorbing moisture – healthychemical [healthychemical.com]
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- 10. Sodium Propionate [drugfuture.com]
- 11. scribd.com [scribd.com]
- 12. fao.org [fao.org]
- 13. redox.com [redox.com]
- 14. Determination of sodium propionate in whole tobacco: T-312 - Canada.ca [canada.ca]
- 15. Determination of Sodium Propionate in Whole Tobacco [healthycanadians.gc.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sodium Propionate for Antifungal Efficacy
Welcome to the technical support center for optimizing the antifungal efficacy of sodium propionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing sodium propionate in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to help you navigate the nuances of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental properties and mechanisms of sodium propionate as an antifungal agent.
Q1: What is the primary mechanism of antifungal action for sodium propionate?
A1: Sodium propionate's antifungal activity is primarily dependent on the undissociated form of propionic acid.[1][2][3] As a weak acid, sodium propionate exists in equilibrium with propionic acid. The uncharged propionic acid can freely diffuse across the fungal cell membrane. Once inside the cell, which has a more neutral internal pH, the acid dissociates, releasing a proton (H+) and a propionate anion.[1] This process has several downstream effects that inhibit fungal growth:
-
Intracellular pH Drop: The release of protons acidifies the cytoplasm, which can denature proteins, inhibit essential enzymatic reactions, and disrupt metabolic pathways.
-
Anion Accumulation: The accumulation of propionate anions within the cell can lead to osmotic stress and disrupt metabolic functions.
-
Metabolic Inhibition: Propionyl-CoA, a metabolite of propionic acid, can inhibit key enzymes involved in glucose and propionate metabolism, such as pyruvate dehydrogenase.[4][5]
-
Apoptosis Induction: Recent studies have shown that propionic acid can induce fungal cell death through a mitochondria-mediated apoptosis pathway.[6][7][8] This involves the accumulation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the release of cytochrome c.[6][8]
Q2: Why is the pH of the medium so critical for sodium propionate's efficacy?
A2: The pH of the surrounding medium is the most critical factor governing the antifungal activity of sodium propionate.[1][2] The effectiveness of weak acid preservatives like sodium propionate is dependent on the amount of the undissociated acid present. The pKa of propionic acid is approximately 4.87.
-
At pH values below the pKa (acidic conditions), a larger proportion of the sodium propionate will be in the undissociated propionic acid form, which is the active antifungal molecule that can penetrate the fungal cell membrane.
-
At pH values above the pKa (neutral to alkaline conditions), most of the compound will be in its dissociated, charged propionate anion form, which cannot easily cross the cell membrane, rendering it significantly less effective.
Therefore, for optimal antifungal activity, the pH of the experimental medium should be maintained below 5.5.[9] For instance, the minimum inhibitory concentration (MIC) at pH 5.0 can be as low as 0.01%, whereas at pH 6.5, it can increase to 0.5%.[10]
Q3: Is sodium propionate effective against all types of fungi?
A3: Sodium propionate demonstrates broad-spectrum activity against molds but is generally less effective against yeasts.[3][11][12] It is widely used to inhibit common food spoilage molds such as Aspergillus, Penicillium, and Rhizopus species.[13] However, it has minimal to no inhibitory effect on most yeast species, which is why it is a preferred preservative in yeast-leavened bakery products.[3][10][11] Its efficacy against specific fungal species can vary, so it is crucial to determine the MIC for your particular organism of interest.
Q4: What are the typical concentration ranges for effective fungal inhibition?
A4: The effective concentration of sodium propionate is highly dependent on the target fungus, the pH of the medium, and other environmental factors like water activity and temperature.[14][15] Generally, in acidic environments (pH < 5.5), concentrations ranging from 0.1% to 2.2% (w/v) have been shown to be effective in inhibiting the mycelial growth of fungi like Botrytis cinerea.[14] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental use of sodium propionate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no antifungal activity observed. | pH of the medium is too high ( > 6.0). | Verify the final pH of your culture medium after adding sodium propionate. Adjust the pH to the optimal range (typically 4.5 - 5.5) using a sterile acidulant like HCl or citric acid.[9][16] Remember to re-sterilize by filtration if necessary after pH adjustment. |
| Incorrect concentration of sodium propionate. | Double-check your stock solution calculations and dilutions. Prepare fresh stock solutions regularly. | |
| The target fungus is a yeast or a resistant mold strain. | Sodium propionate has limited activity against yeasts.[3][11][12] Confirm the identity of your fungal isolate. If it is a yeast, consider a different antifungal agent. Some mold species may also exhibit higher resistance.[17] | |
| Precipitation observed in the culture medium after adding sodium propionate. | Interaction with other media components. | In complex media, sodium propionate could potentially react with other components, especially at high concentrations or if there are significant temperature fluctuations. Try preparing a more concentrated stock solution and adding a smaller volume to the medium. |
| Low solubility in the prepared medium. | While sodium propionate is highly soluble in water, its solubility might be affected by the presence of other solutes in the medium.[12] Ensure the medium is well-mixed after the addition of sodium propionate. | |
| Difficulty in determining the Minimum Inhibitory Concentration (MIC). | Fungistatic vs. Fungicidal effect. | Sodium propionate is generally considered fungistatic at lower concentrations, meaning it inhibits growth rather than killing the fungus.[7] This can make visual MIC determination challenging. Consider using a metabolic indicator dye (e.g., resazurin) or spectrophotometric readings to more accurately assess growth inhibition. |
| Inappropriate incubation time. | Ensure you are incubating your assays for a sufficient period to allow for visible growth in the positive control wells (typically 48-72 hours for most molds).[18] | |
| pH of the medium changes during the experiment. | Buffering capacity of the medium is insufficient. | The metabolic activity of the fungus can alter the pH of the medium over time. Use a well-buffered medium (e.g., RPMI-1640 with MOPS buffer) for your experiments to maintain a stable pH.[19][20] |
| Unexpected results in chemically leavened systems (e.g., cakes). | Use of calcium propionate instead of sodium propionate. | In chemically leavened products, the calcium ions from calcium propionate can interfere with the chemical leavening agents.[9] Sodium propionate is the preferred choice for such applications as it does not have this effect.[3][9] |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines and is tailored for testing sodium propionate.[19][21][22][23]
Objective: To determine the lowest concentration of sodium propionate that inhibits the visible growth of a target fungus.
Materials:
-
Sodium Propionate
-
Target fungal culture
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or plate reader (optional)
-
Sterile water, saline, and other necessary lab equipment
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal culture on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest the spores by gently scraping the surface with a sterile loop in the presence of a small amount of sterile saline with 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Sodium Propionate Stock Solution:
-
Prepare a 10% (w/v) stock solution of sodium propionate in sterile distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of RPMI-1640 medium to all wells of the 96-well plate except for the first column.
-
Add 200 µL of the sodium propionate stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
This will create a range of concentrations of sodium propionate.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted sodium propionate.
-
Include a positive control (medium with inoculum, no sodium propionate) and a negative control (medium only).
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate at the optimal temperature for the target fungus (e.g., 25-30°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is the lowest concentration of sodium propionate at which there is no visible growth of the fungus. This can be determined by visual inspection or by reading the optical density at 600 nm.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 4: Data & Efficacy Summary
The following table summarizes the effective concentration ranges of sodium propionate against various fungal species, highlighting the critical influence of pH.
| Fungal Species | pH | Effective Concentration (% w/v) | Notes |
| Aspergillus species | < 5.5 | 0.1 - 1.0 | Effective against aflatoxin production. |
| Penicillium species | < 5.5 | 0.1 - 1.0 | Common spoilage mold in baked goods. |
| Botrytis cinerea | Not specified | 0.1 - 2.2 | Inhibition increases with concentration.[14] |
| Various Molds | 5.0 | 0.01 | Demonstrates strong pH dependency.[10] |
| Various Molds | 6.5 | 0.5 | Efficacy significantly reduced at higher pH.[10] |
| Yeasts (Candida, Saccharomyces) | Any | Ineffective | Generally not susceptible.[3][11][12] |
Section 5: Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling sodium propionate powder and solutions.[24]
-
Storage: Sodium propionate is hygroscopic and deliquescent in moist air.[12][25] Store in a tightly sealed container in a cool, dry place.[12][25]
-
Disposal: Dispose of waste materials according to your institution's guidelines for chemical waste. Do not allow it to enter drains or waterways.[26]
Logical Relationship: pH and Antifungal Activity
Caption: The critical role of pH in sodium propionate's antifungal mechanism.
References
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Yun, H. & Lee, D.G. (2016). A novel fungal killing mechanism of propionic acid. FEMS Yeast Research, 16(7), fow089. [Link]
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Brock, M. & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. European Journal of Biochemistry, 271(15), 3227-3241. [Link]
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CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. Clinical and Laboratory Standards Institute. [Link]
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CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI standard M44. Clinical and Laboratory Standards Institute. [Link]
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ResearchGate. (n.d.). A novel fungal killing mechanism of propionic acid. [Link]
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Yun, H. & Lee, D.G. (2016). A novel fungal killing mechanism of propionic acid. PubMed. [Link]
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Sutton, D.A. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Scholars @ UT Health San Antonio. [Link]
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Ataman Kimya. (n.d.). SODIUM PROPIONATE. [Link]
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Agricultural Marketing Service. (2002, May). Sodium Propionate. [Link]
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GNFCHEM. (2025, May 7). Antiseptic mechanism of sodium propionate. [Link]
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JustLong. (2023, January 4). Sodium Propionate: A Key Food Additive. [Link]
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CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]
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Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). Sodium Propionate. In Handbook of Pharmaceutical Excipients. [Link]
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Foodadditives.net. (2020, April 10). What is Sodium Propionate (E281) in Food & Comparison with Potassium and Calcium Propionate?[Link]
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National Center for Biotechnology Information. (n.d.). Sodium Propionate. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). On the mechanism of action of the antifungal agent propionate. [Link]
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Sdfine. (n.d.). SODIUM PROPIONATE. [Link]
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Lee, E. J., et al. (2018). Effect of sodium propionate on inhibition of Botrytis cinerea (in vitro) and a predictive model based on Monte Carlo simulation. Journal of Food Science and Technology, 55(1), 1-8. [Link]
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Okchem. (n.d.). Understanding the Preservative Properties of Sodium Propionate. [Link]
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Leyva Salas, M., et al. (2017). Antifungal Microbial Agents for Food Biopreservation—A Review. Microorganisms, 5(3), 37. [Link]
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Razavi-Rohani, S.M. & Griffiths, M.W. (1999). Antifungal effects of sorbic acid and propionic acid at different pH and NaCl conditions. Journal of Food Safety, 19(2), 109-120. [Link]
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Kim, Y., et al. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Foods, 12(5), 1083. [Link]
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Schmidt, H., et al. (2018). Antifungal activity of selected natural preservatives against the foodborne molds Penicillium verrucosum and Aspergillus westerdijkiae. FEMS Microbiology Letters, 365(12). [Link]
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ResearchGate. (n.d.). Zone of inhibition of sodium propionate against Aspergillus flavus. [Link]
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ResearchGate. (n.d.). Evaluation of the efficacy of four weak acids as antifungal preservatives in low-acid intermediate moisture model food systems. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SCREENING FOR ANTIFUNGAL ACTIVITY OF COMMERCIALLY AVAILABLE CHEMICAL FOOD PRESERVATIVES. [Link]
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HiMedia Laboratories. (n.d.). Sodium propionate. [Link]
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ResearchGate. (n.d.). Antifungal effects of sorbic acid and propionic acid at different pH and NaCl conditions. [Link]
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Mosaic Diagnostics. (2012, March 14). Interpretation of the Organic Acids Test. [Link]
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Woeller, K. (2018, August 14). The Organic Acids Test: Key Fungal Markers for Mycotoxins from Mold. YouTube. [Link]
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KoreaScience. (n.d.). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. [Link]
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Tan, G. L. C., et al. (2021). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Tropical Biomedicine, 38(1), 1-8. [Link]
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Nordic Labs. (n.d.). The Clinical Significance of the Organic Acids Test. [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]
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MosaicDX. (2024, November 13). How the Organic Acids Test Provides Insights into Toxic Exposures. [Link]
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Choe, H., et al. (2024). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 10(2), 118. [Link]
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"potential interference of sodium propionate hydrate in biochemical assays"
Welcome to the technical support guide for researchers encountering potential interference from sodium propionate hydrate in biochemical assays. This document provides in-depth troubleshooting advice, validated protocols, and a clear explanation of the underlying mechanisms of interference. Our goal is to empower you to identify, mitigate, and control for the effects of this compound in your experiments, ensuring the integrity and reproducibility of your data.
Introduction: Why Worry About Sodium Propionate?
Sodium propionate is a widely used food preservative and antifungal agent. As a short-chain fatty acid (SCFA), it is also a microbially-derived metabolite of significant biological interest, frequently studied for its effects on cellular metabolism, immune responses, and epigenetics.[1][2][3] However, its physicochemical properties and biological activities can be a double-edged sword, leading to unexpected and often confounding results in common biochemical assays.
This guide is structured to help you navigate these challenges, moving from general principles of interference to assay-specific troubleshooting.
Part 1: General Mechanisms of Interference
Understanding how sodium propionate can interfere is the first step to overcoming the problem. There are two primary mechanisms:
Physicochemical Interference: pH and Buffering Capacity
Sodium propionate is the salt of a weak acid (propionic acid, pKa ≈ 4.88) and a strong base (sodium hydroxide). When dissolved in water, especially in weakly buffered solutions, it can significantly alter the pH.[4][5] A 1% solution in water can have a pH between 8.0 and 10.5.[4] This is critical because most biochemical reactions are highly pH-dependent.
-
Enzyme Kinetics: Deviation from an enzyme's optimal pH can drastically reduce its catalytic activity, leading to false inhibition.
-
Protein Quantification: Dye-binding assays like the Bradford assay are sensitive to pH changes, which can alter the protonation state of both the dye and the protein, affecting the accuracy of the measurement.
-
Binding Assays: Antibody-antigen interactions and other binding events can be weakened or disrupted by non-optimal pH.
Biological Interference: A Bioactive Molecule
Sodium propionate is not an inert salt. It is an active biological agent, most notably recognized as a Histone Deacetylase (HDAC) inhibitor .[6][7][8] This is a major source of interference in any cell-based assay.
-
Epigenetic Regulation: As an HDAC inhibitor, propionate can cause hyperacetylation of histones, leading to changes in chromatin structure and altered gene expression.[6][9] This can affect the expression of your target protein or pathway components.
-
Cell Viability and Proliferation: Propionate has been shown to reduce the viability and proliferation of various cancer cell lines, often in a dose-dependent manner.[10][11][12] This is a true biological effect that can be misinterpreted as compound toxicity if not properly controlled for.
-
Metabolic Reprogramming: As an SCFA, propionate is metabolized by cells and can influence key metabolic pathways, including fatty acid and cholesterol synthesis.[13][14]
Part 2: Assay-Specific Troubleshooting Guides (FAQ)
This section addresses common questions regarding specific assays.
Q1: Is sodium propionate interfering with my cell viability/cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo®)?
Short Answer: Very likely, but the interference is probably biological, not chemical.
Mechanism of Interference: Sodium propionate is known to decrease the viability of many cancer cell lines in a concentration-dependent manner, often at concentrations of 25 mM and higher.[10] This is a genuine biological effect, potentially linked to its role as an HDAC inhibitor or its influence on cellular metabolism, which can lead to apoptosis.[11] It is not known to directly react with tetrazolium salts (like MTT) or luciferase reagents.
Symptoms of Interference:
-
A dose-dependent decrease in cell viability that is not attributable to your experimental compound.
-
Results that differ significantly from your untreated control, even in what should be a "vehicle" control containing sodium propionate.
Troubleshooting & Mitigation Strategies:
-
Mandatory Vehicle Control: Your primary control group must be cells treated with the exact same concentration of this compound dissolved in the same culture medium as your experimental samples. This control establishes the new baseline viability in the presence of propionate.
-
Dose-Response Curve: Perform a dose-response curve for sodium propionate alone on your specific cell line to determine its intrinsic cytotoxic profile. This allows you to select a concentration for your experiments that has a minimal effect on cell viability.
-
Confirm Mechanism: If you observe decreased viability, consider running a secondary assay (e.g., Caspase-3/7 assay for apoptosis) to confirm that the effect is biological.
Q2: Can sodium propionate affect my protein quantification assay (Bradford or BCA)?
Short Answer: Yes, it can, primarily through pH-related effects, though direct chemical interference is low.
Mechanism of Interference:
-
Bradford Assay: This assay is highly sensitive to pH. The Coomassie dye's binding to protein is dependent on a specific acidic environment. If your protein sample contains a high concentration of sodium propionate, it can raise the pH of the sample-reagent mixture, leading to inaccurate (usually underestimated) protein concentration readings.[15]
-
BCA Assay: The BCA assay is more robust against pH changes as it is performed under alkaline conditions. Interference is less likely, but not impossible if the propionate concentration is extremely high and alters the final pH of the reaction. The BCA assay is more susceptible to reducing agents, which sodium propionate is not.[16][17]
Symptoms of Interference:
-
Poor linearity in your standard curve.
-
Inconsistent or non-reproducible readings for the same sample.
-
Protein concentration readings that are unexpectedly low (especially with Bradford).
Troubleshooting & Mitigation Strategies:
-
Buffer-Match Your Standards: This is the most critical control. Prepare your protein standards (e.g., BSA) in the exact same buffer that your samples are in, including the same concentration of this compound. This ensures that any effect of the buffer on the assay is normalized across both standards and samples.
-
Dilute the Sample: If possible, dilute your sample to lower the final concentration of sodium propionate in the assay well. Ensure the diluted protein concentration is still within the linear range of the assay.
-
Protein Precipitation: For complex samples where dilution is not an option, you can precipitate the protein using methods like trichloroacetic acid (TCA) or acetone precipitation.[16] This separates the protein from the interfering propionate. After precipitation, the protein pellet is washed and then resuspended in a buffer compatible with the assay.
Workflow: Mitigating Interference in Protein Assays
Caption: Troubleshooting workflow for protein quantification.
Q3: My enzyme kinetics assay is giving strange results. Could sodium propionate be the cause?
Short Answer: Absolutely. This is a common and significant source of interference.
Mechanism of Interference: The primary mechanism is pH alteration . Enzymes have a narrow optimal pH range for their activity. If your assay buffer is not strong enough to resist the pH shift caused by adding a sample containing sodium propionate, the enzyme's activity can be drastically inhibited or, in rare cases, artificially enhanced. This is a form of non-competitive inhibition from an experimental perspective, as it alters the enzyme's function without competing for the active site.[18][19]
Symptoms of Interference:
-
A lower Vmax (maximum reaction velocity) compared to controls without propionate.
-
Apparent "inhibition" that disappears when a stronger buffer is used.
-
High variability between replicate wells.
Mechanism: pH Shift Affecting Enzyme Activity
Caption: How sodium propionate can alter enzyme activity via pH shift.
Troubleshooting & Mitigation Strategies:
-
Measure the pH: The simplest diagnostic test. Prepare your final reaction mixture, including the sample with sodium propionate, and measure the pH. Compare it to a control reaction without propionate. If there is a significant difference, you have found the problem.
-
Increase Buffer Strength: Increase the molarity of your buffering agent (e.g., from 20 mM HEPES to 100 mM HEPES) to better resist pH changes.
-
Choose a Better Buffer: Ensure the pKa of your buffer is close to the desired pH of the assay. Buffers are most effective within +/- 1 pH unit of their pKa.[20][21]
-
Sample Desalting/Buffer Exchange: Use a desalting column or dialysis to exchange the buffer of your sample to one that is identical to your assay buffer. This is the most rigorous method to eliminate buffer mismatch.
Q4: Can sodium propionate interfere with my immunoassay (ELISA, Western Blot)?
Short Answer: Unlikely to interfere chemically, but it can cause significant biological interference in experiments involving cell culture.
Mechanism of Interference:
-
Chemical: Direct interference with antibody-antigen binding is unlikely unless, as with enzyme assays, the concentration of sodium propionate is high enough to significantly alter the pH of a critical incubation step (e.g., binding, washing, or substrate development).
-
Biological: This is the major concern. If you are treating cells with sodium propionate and then measuring a target protein via ELISA (in supernatant) or Western Blot (in lysate), remember that propionate is an HDAC inhibitor.[6][7] It can upregulate or downregulate the expression of your target protein.[22] Therefore, any change you see may be a direct result of the propionate treatment itself.
Mechanism: Biological Interference via HDAC Inhibition
Caption: Biological interference mechanism of sodium propionate.
Troubleshooting & Mitigation Strategies:
-
Vehicle Control is Essential: As with cell viability assays, you must use a control where cells are treated with sodium propionate alone at the same concentration and for the same duration. This measures the effect of propionate on your target protein's expression.
-
Validate with a Second Method: If you see a change in protein levels, consider validating it at the mRNA level using RT-qPCR to confirm if the effect is due to transcriptional regulation.
-
Spike-and-Recovery for ELISAs: To rule out direct chemical interference in an ELISA, perform a spike-and-recovery experiment. A known amount of recombinant target protein is "spiked" into the same buffer containing sodium propionate that your samples are in. The ELISA is then performed. If you can recover ~80-120% of the spiked amount, direct chemical interference is unlikely.
Part 3: Key Experimental Protocols
Protocol: Spike-and-Recovery for an ELISA Assay
This protocol is designed to test whether sodium propionate in your sample matrix interferes with the detection of your analyte.
Objective: To determine if the presence of sodium propionate affects the accuracy of analyte quantification.
Materials:
-
Your complete ELISA kit (capture antibody, detection antibody, substrate, etc.).
-
Recombinant protein standard for your analyte of interest.
-
Sample diluent buffer (as provided in the kit or specified).
-
Interference Buffer: The exact buffer your experimental samples are in, including the highest concentration of sodium propionate used.
Procedure:
-
Prepare Spiked Samples:
-
Create a "High Spike" sample: Add a known concentration of the recombinant protein standard (e.g., a concentration that should fall in the upper third of the standard curve) to the Interference Buffer.
-
Create a "Low Spike" sample: Add a known concentration of the recombinant protein standard (e.g., a concentration that should fall in the lower third of the standard curve) to the Interference Buffer.
-
Create a "Zero Spike" control: This is simply the Interference Buffer with no added protein standard.
-
-
Prepare Control Samples:
-
Prepare identical "High Spike" and "Low Spike" samples using the standard Sample Diluent instead of the Interference Buffer.
-
-
Run the ELISA:
-
Run the standard curve as per the kit protocol.
-
Add all spiked and control samples to the plate in triplicate.
-
Complete the ELISA procedure (incubation, washing, detection).
-
-
Data Analysis:
-
Calculate the concentration of the spiked samples using the standard curve.
-
Calculate the Percent Recovery for each spike level: % Recovery = (Concentration Measured in Interference Buffer / Concentration Measured in Control Buffer) * 100
-
The "Zero Spike" sample should yield a reading at or near the background level.
-
Interpretation:
-
Acceptable Recovery (80-120%): Your sample matrix (containing sodium propionate) is not significantly interfering with the assay.
-
Low Recovery (<80%): The matrix is causing inhibition.
-
High Recovery (>120%): The matrix is causing enhancement of the signal.
If recovery is outside the acceptable range, you may need to dilute your samples or use a sample clean-up method before running the ELISA.
Summary of Potential Interferences and Mitigation Strategies
| Assay Type | Potential for Interference | Primary Mechanism | Key Mitigation Strategy |
| Cell Viability (MTT, etc.) | High | Biological: Intrinsic effect on cell health and proliferation.[10][11] | Use a vehicle control containing sodium propionate to establish a new baseline. |
| Protein Quantification | Moderate | Physicochemical: pH alteration, especially for Bradford assay. | Prepare standards in the exact same buffer as the samples (buffer-matching). |
| Enzyme Kinetics | High | Physicochemical: pH shift away from enzyme optimum. | Increase buffer strength; verify final reaction pH; perform buffer exchange. |
| Immunoassays (ELISA, WB) | High (for cell experiments) | Biological: HDAC inhibition altering target protein expression.[6][7][22] | Use a rigorous vehicle control; confirm changes with a secondary method (e.g., qPCR). |
| Immunoassays (ELISA, WB) | Low (for purified samples) | Physicochemical: pH shift during critical incubation steps. | Perform a spike-and-recovery experiment to test for matrix effects. |
References
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Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Silva, T. H. S., et al. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. Journal of Animal Science, 96(12), 5244–5252. Available from: [Link]
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Silva, T. H. S., et al. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. PubMed. Retrieved January 14, 2026, from [Link]
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Kim, H., et al. (2020). Sodium propionate exerts anticancer effect in mice bearing breast cancer cell xenograft by regulating JAK2/STAT3/ROS/p38 MAPK signaling. Scientific Reports, 10(1), 15631. Available from: [Link]
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Silva, T. H. S., et al. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. ResearchGate. Retrieved January 14, 2026, from [Link]
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Demigné, C., et al. (1995). Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes. British Journal of Nutrition, 74(2), 209–219. Available from: [Link]
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Wu, S. E., et al. (2021). Propionate Enhances Cell Speed and Persistence to Promote Intestinal Epithelial Turnover and Repair. Cellular and Molecular Gastroenterology and Hepatology, 12(4), 1345–1363. Available from: [Link]
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Al-Lahham, S., et al. (2020). Propionate Induces Energy Expenditure via Browning in Mesenteric Adipose Tissue. The Journal of Clinical Endocrinology & Metabolism, 105(3), dgz197. Available from: [Link]
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Wang, Y., et al. (2024). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neuroscience, 18, 1373352. Available from: [Link]
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Singh, A., et al. (2018). Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy. Molecules, 23(6), 1335. Available from: [Link]
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Ríos-Covián, D., et al. (2023). Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis. International Journal of Molecular Sciences, 24(12), 10395. Available from: [Link]
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de Souza, A. C. C., et al. (2023). Sodium propionate decreases implant-induced foreign body response in mice. PLOS ONE, 18(2), e0281884. Available from: [Link]
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Hull, E. E., et al. (2014). Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. Advances in Experimental Medicine and Biology, 827, 215–234. Available from: [Link]
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Ibrahim, N., et al. (2024). Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway. Frontiers in Pharmacology, 15, 1385412. Available from: [Link]
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Chandran, A., et al. (2021). Supplementing the Diet with Sodium Propionate Suppresses the Severity of Viral Immuno-inflammatory Lesions. Journal of Virology, 95(4), e02056-20. Available from: [Link]
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Lee, S. H., et al. (2019). The Modulatory Effect of Sodium Propionate Treatment in the Expression of Inflammatory Cytokines and Intracellular Growth of Brucella abortus 544 in Raw 264.7 Cells. Journal of Microbiology and Biotechnology, 29(10), 1632–1639. Available from: [Link]
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Fusco, R., et al. (2020). The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. International Journal of Molecular Sciences, 21(8), 3026. Available from: [Link]
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Fusco, R., et al. (2020). The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. MDPI. Retrieved January 14, 2026, from [Link]
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Li, Y., et al. (2023). High-dose sodium propionate contributes to tumor immune escape through the IGF2BP3/PD-L1 axis in colorectal cancer. Oncology Letters, 26(4), 438. Available from: [Link]
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(n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved January 14, 2026, from [Link]
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(n.d.). Research Article Analytical Interference by Contrast Agents in Biochemical Assays. ResearchGate. Retrieved January 14, 2026, from [Link]
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Haghikia, A., et al. (2023). Oral supplementation with propionate is reflected in the serum of healthy individuals. European Heart Journal, 44(Supplement_1), ehad121.018. Available from: [Link]
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Kruger, N. J. (1994). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. Analytical Biochemistry, 219(1), 163–165. Available from: [Link]
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da Silva, L. A. B., et al. (2020). MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. International Endodontic Journal, 53(11), 1474–1491. Available from: [Link]
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De Smet, K., et al. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. Contrast Media & Molecular Imaging, 2017, 7272850. Available from: [Link]
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(2024). Enzyme Inhibition. Save My Exams. Retrieved January 14, 2026, from [Link]
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(2025). Bradford vs BCA for protein concentration. Reddit. Retrieved January 14, 2026, from [Link]
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Ismail, A. A. A., et al. (2002). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. Journal of Clinical Pathology, 55(1), 1–2. Available from: [Link]
-
(2017). Why do high concentrations of SDS and triton X 100 interfere with an bradford assay? ResearchGate. Retrieved January 14, 2026, from [Link]
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- 12. Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 19. savemyexams.com [savemyexams.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. BUFFERS [ou.edu]
- 22. Sodium propionate decreases implant-induced foreign body response in mice - PMC [pmc.ncbi.nlm.nih.gov]
"degradation pathways of sodium propionate hydrate under experimental conditions"
Technical Support Center: Sodium Propionate Hydrate Stability and Degradation
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation under common experimental conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot issues, and design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and stability of this compound.
Q1: What are the primary chemical properties of this compound that influence its stability?
Sodium propionate (Na(C₂H₅COO)) is the sodium salt of propionic acid. Its stability is dictated by several key features:
-
Hygroscopicity: It is a deliquescent, hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2] This is due to the polar carboxylate group (-COO⁻) and the hydrophilic sodium ion (Na⁺), which attract and form interactions with water molecules.[1] This property is a primary driver for potential degradation, as the absorbed water can act as a reactant.
-
Salt of a Weak Acid: Sodium propionate is formed from a strong base (sodium hydroxide) and a weak acid (propionic acid).[3] Consequently, in aqueous solutions, the propionate anion acts as a weak base, leading to solutions with a pH typically between 7.5 and 10.5.[4][5]
-
Thermal Behavior: Anhydrous sodium propionate melts at approximately 289°C (552°F).[6][7] It undergoes thermal decomposition at higher temperatures, with the degradation pathway and products being highly dependent on the atmosphere (oxidative vs. inert).[8][9]
Q2: What are the main degradation pathways for this compound?
The primary degradation pathways are hydrolysis, thermal decomposition, and oxidative degradation.
-
Hydrolysis: In the presence of water, the propionate ion can hydrolyze to form propionic acid and a hydroxide ion. This equilibrium reaction can lead to a pH shift and the generation of propionic acid, which has a distinct odor.[3][4]
-
Thermal Decomposition: When heated to high temperatures, it decomposes. In an inert atmosphere (like argon), it primarily yields sodium carbonate (Na₂CO₃), 3-pentanone, carbon dioxide (CO₂), carbon monoxide (CO), methane (CH₄), and ethylene (C₂H₄).[8][9][10] In the presence of air, oxidative decomposition is the main route, producing sodium carbonate, carbon dioxide, and water at a significantly lower temperature.[8][9]
-
Oxidative Degradation: As evidenced by the difference in thermal stability between inert and air atmospheres, sodium propionate is susceptible to oxidation at elevated temperatures.[8] Forced degradation studies often use strong oxidizing agents like hydrogen peroxide to simulate and analyze this pathway.[11]
Q3: How do environmental factors like pH, temperature, and humidity affect its stability?
These factors are critically interlinked.
-
Humidity: High humidity is a major concern due to the compound's hygroscopic nature.[2] Moisture absorption can lead to physical changes like clumping and ultimately provides the water necessary for hydrolytic degradation.[1] Therefore, it must be stored in airtight containers in a cool, dry place.[2]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation. Above its melting point, it undergoes rapid thermal decomposition, with the reaction pathway influenced by the surrounding atmosphere.[8][10]
-
pH: The stability of sodium propionate in aqueous solution is pH-dependent. In acidic conditions (pH < 5), the equilibrium shifts towards the formation of free propionic acid, which is the active form for its antimicrobial properties but may be considered a degradant in a formulation context.[5][12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during experiments.
Q: I've observed clumping and a slight "cheesy" or sharp odor from my stored sodium propionate. What is happening?
A: This is a classic sign of moisture absorption and subsequent hydrolytic degradation.
-
Causality: The clumping is due to the deliquescent nature of the salt absorbing atmospheric water, causing the crystals to dissolve partially and stick together.[1][2] The characteristic odor is that of propionic acid, which is evolved when the propionate salt hydrolyzes upon contact with this moisture.[4]
-
Solution:
-
Verify Storage: Ensure the material is stored in a tightly sealed, airtight container, preferably with a desiccant.[2]
-
Quantify Water Content: Perform a water content analysis (e.g., Karl Fischer titration) to determine the extent of moisture absorption. The USP standard specifies a water content of not more than 1.0%.[13]
-
Purity Check: Use an analytical method like HPLC or GC to quantify the amount of free propionic acid and assess the purity of the remaining sodium propionate.
-
Q: The pH of my aqueous formulation containing sodium propionate has decreased over time during a stability study. Why?
A: While hydrolysis of sodium propionate itself leads to a slightly basic solution, a pH decrease in a complex formulation often points to interactions with other excipients or degradation into acidic species under specific stress conditions.
-
Causality:
-
Interaction with Acidic Excipients: If your formulation contains acidic components, they can protonate the propionate ion, forming free propionic acid and lowering the overall pH.
-
Oxidative Degradation: Under oxidative stress, complex degradation pathways could potentially lead to the formation of smaller acidic byproducts, although the primary degradation product is typically CO₂.[8]
-
Container Interaction: Interaction with container components could leach acidic substances.
-
-
Troubleshooting Workflow:
-
Forced Degradation: Conduct a systematic forced degradation study on the drug product.[11][14] This will help isolate whether the pH shift is caused by thermal, photolytic, or oxidative stress.
-
Excipient Compatibility Study: Test binary mixtures of sodium propionate with each excipient in your formulation to screen for incompatibilities.
-
Analyze Headspace: Use headspace GC-MS to check for volatile acidic compounds like propionic acid.
-
Q: My HPLC analysis shows several new, small peaks after performing a forced degradation study. How can I identify their source?
A: The appearance of new peaks is the expected outcome of a forced degradation study. The key is to correlate the degradant with the stress condition that produced it.
-
Causality: Each stress condition (acid, base, oxidation, heat, light) can produce a unique degradation profile.[14][15] For example, thermal stress in the presence of air is known to produce CO₂ and H₂O, which may not be chromatographically active, but other minor byproducts could be.[8] Hydrolysis will produce propionic acid.
-
Identification Strategy:
-
Analyze Control Samples: First, ensure the peaks are not present in your unstressed control sample or placebo formulation.
-
Correlate with Stress Condition: Compare the chromatograms from each stress condition. A peak appearing only under acidic hydrolysis is likely related to that pathway. A peak appearing under H₂O₂ treatment is an oxidative degradant.
-
Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks provides the molecular weight, which is a critical clue for structural elucidation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent drug peak to ensure a new peak is not co-eluting.
-
Section 3: Standardized Protocols & Data
To ensure reproducibility and accuracy, follow these standardized protocols and refer to the summary data tables.
Data Presentation
Table 1: Physicochemical Properties of Sodium Propionate
| Property | Value | Source(s) |
| Chemical Formula | C₃H₅NaO₂ | [6] |
| Molar Mass | 96.06 g/mol (anhydrous) | [6][16] |
| Appearance | Colorless transparent crystals or granular powder | [2][16] |
| Melting Point | ~289 °C (552 °F) | [6][7] |
| Solubility | Freely soluble in water (~1 g/mL); Soluble in ethanol | [2][16] |
| pH (10% aq. solution) | 7.5 - 10.5 | [4][5] |
Table 2: Summary of Thermal Degradation Behavior [8][9]
| Atmosphere | Onset of Mass Loss | Major Gaseous Products | Solid Residue |
| Inert (Argon) | ~400 °C | 3-pentanone, CO₂, CO, CH₄, C₂H₄ | Na₂CO₃, Carbon |
| Oxidative (Air) | ~320 °C | CO₂, H₂O | Na₂CO₃ |
Experimental Protocols
This protocol is a framework based on ICH Q1A/Q1B guidelines to investigate potential degradation pathways.[11][17]
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (typically water or a water/co-solvent mixture).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period (e.g., up to 24 hours).[15]
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid powder and the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.[17]
-
Analyze both the solid (after dissolving) and the solution.
-
-
Photostability Testing:
-
Expose the solid powder and stock solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m².[17]
-
Keep control samples protected from light.
-
Analyze both exposed and control samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method (e.g., HPLC-UV/PDA). The goal is to achieve 5-20% degradation of the active substance.
This is a starting point for developing a method to separate sodium propionate from its potential degradants.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Propionate has poor UV absorbance. Detection is often done at a low wavelength (e.g., 210 nm). Derivatization or other detection methods (e.g., refractive index, conductivity) may be necessary for higher sensitivity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.
Section 4: Visualizations
Logical & Pathway Diagrams
Caption: Key factors influencing the stability of this compound.
Caption: Simplified thermal degradation pathways in different atmospheres.
Caption: General workflow for conducting forced degradation studies.
References
-
Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. Journal of Analytical and Applied Pyrolysis, 136, 62-68. Available at: [Link]
-
HealthyChemical. (n.d.). Why is sodium propionate prone to absorbing moisture. Available at: [Link]
-
Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. DTU Research Database. Available at: [Link]
- Conway, V., & Mulski, M. (2009). Sodium Propionate. In Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
-
Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. ResearchGate. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (1997). Sodium Propionate. FAO JECFA Monographs. Available at: [Link]
-
Singh, B., & Kumar, B. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]
-
El-Gizawy, S. M., et al. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. Available at: [Link]
-
Duruz, J. J., Michels, H. J., & Ubbelohde, A. R. (1971). Decomposition reactions of sodium propionate. Journal of the Chemical Society B: Physical Organic, 545-547. Available at: [Link]
-
Quora. (2017). Is sodium propionate an acidic salt or basic salt? Available at: [Link]
-
Ataman Kimya. (n.d.). Sodium Propionate. Available at: [Link]
-
Agricultural Marketing Service. (2002). Technical Advisory Panel: Sodium Propionate. USDA. Available at: [Link]
-
Wikipedia. (n.d.). Sodium propionate. Available at: [Link]
- Pawar, A. S., & Landge, S. G. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 619-634.
-
Lee, S.-K., et al. (2006). Improvement and Validation of an Analytical Method for Propionic Acid and Salts (Sodium, Calcium, and Potassium) in Foods. ResearchGate. Available at: [Link]
-
Health Canada. (2023). Determination of sodium propionate in whole tobacco: T-312. Canada.ca. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Muby Chemicals. (n.d.). Sodium Propionate. Available at: [Link]
-
Tonogai, Y., et al. (1983). Gas Chromatographic Determination of Propionic Acid and Sodium and Calcium Propionate in Bread and Cake. Journal of Food Protection, 46(4), 284-286. Available at: [Link]
-
Fooding Group Limited. (n.d.). Understanding the Preservative Properties of Sodium Propionate. Available at: [Link]
-
Health Canada. (1999). Determination of Sodium Propionate in Whole Tobacco Health Canada – Official Method T-312. Available at: [Link]
-
Redox. (2023). Safety Data Sheet Sodium Propionate. Available at: [Link]
-
USP. (n.d.). Sodium Propionate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium Propionate. PubChem Compound Database. Available at: [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2013). Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. PubMed. Available at: [Link]
-
Molkem. (n.d.). Sodium Propionate | Preservative Application. Available at: [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). Guideline for Stability Data. Available at: [Link]
-
Chemsrc. (n.d.). sodium,propanoate,hydrate. Available at: [Link]
-
Hunger, J., et al. (2012). Hydrophilic and Hydrophobic Hydration of Sodium Propanoate and Sodium Butanoate in Aqueous Solution. ResearchGate. Available at: [Link]
Sources
- 1. Why is sodium propionate prone to absorbing moisture – healthychemical [healthychemical.com]
- 2. phexcom.com [phexcom.com]
- 3. quora.com [quora.com]
- 4. fao.org [fao.org]
- 5. Understanding the Preservative Properties of Sodium Propionate - Nanjing Chemical Material Corp. [njchm.com]
- 6. Sodium propionate - Wikipedia [en.wikipedia.org]
- 7. sodium,propanoate,hydrate | CAS#:6700-17-0 | Chemsrc [chemsrc.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ams.usda.gov [ams.usda.gov]
- 13. Sodium Propionate [drugfuture.com]
- 14. ajpsonline.com [ajpsonline.com]
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- 16. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Sodium Propionate's Antimicrobial Activity via pH Control
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with sodium propionate. This document provides in-depth, field-proven insights into optimizing its antimicrobial efficacy by modulating pH. Here, you will find not just protocols, but the causal logic behind experimental choices, designed to empower you to troubleshoot and refine your own studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind sodium propionate's antimicrobial activity?
Sodium propionate itself is largely inactive. Its antimicrobial power comes from its conversion to undissociated propionic acid.[1] This is a classic example of a weak acid preservative. The core principle is that the uncharged, undissociated propionic acid molecule can freely pass through the lipid bilayer of microbial cell membranes. Once inside the cell, where the pH is typically near neutral, the acid dissociates, releasing a proton (H+).[1][2] This process leads to intracellular acidification and a depletion of metabolic energy as the cell expends ATP to pump out the excess protons, ultimately inhibiting microbial growth.[2]
Q2: Why is pH the most critical factor for optimization?
The efficacy of sodium propionate is entirely dependent on the equilibrium between its dissociated form (propionate ion) and its active, undissociated form (propionic acid). This equilibrium is governed by the pH of the surrounding medium and the pKa of propionic acid, which is approximately 4.87.[1]
-
At pH < pKa (e.g., pH 4.0): The environment is more acidic than the pKa. The equilibrium shifts to favor the formation of undissociated propionic acid. This leads to a higher concentration of the active, cell-permeable form, resulting in potent antimicrobial activity.
-
At pH > pKa (e.g., pH 7.0): The environment is less acidic. The equilibrium shifts towards the dissociated, negatively charged propionate ion. This form cannot easily cross the microbial cell membrane, leading to significantly reduced or negligible antimicrobial effect.[3]
Therefore, controlling the pH of your medium is the primary method for controlling the compound's activity. The optimal pH range for inhibiting mold growth is generally between 2.5 and 5.5.
Q3: What types of microorganisms is sodium propionate most effective against?
Sodium propionate exhibits a broad spectrum of activity but is most widely recognized for its efficacy against molds. It is also effective against many aerobic bacilli and Gram-negative bacteria. However, it is notably less effective against yeasts.[4] Its specific efficacy and the concentration required can vary significantly between different microbial species.
Q4: How does the pH of the medium affect the Minimum Inhibitory Concentration (MIC)?
The Minimum Inhibitory Concentration (MIC) of sodium propionate is inversely proportional to the acidity of the medium. As the pH decreases, the concentration of active propionic acid increases, meaning a lower total concentration of sodium propionate is required to inhibit microbial growth. Consequently, the MIC value will be significantly lower at pH 4.5 than at pH 6.0.[3] This relationship underscores the necessity of defining and controlling pH in any susceptibility testing protocol.
Mechanism of Action: A Visual Guide
The diagram below illustrates the pH-dependent equilibrium of sodium propionate and its effect on a microbial cell.
Caption: pH-dependent mechanism of sodium propionate.
Troubleshooting Experimental Issues
Q: My MIC results for sodium propionate are inconsistent and not reproducible. What could be the cause?
A: This is a common issue when working with pH-dependent antimicrobials. Several factors could be at play:
-
Uncontrolled pH Drift: The most likely culprit. Microbial metabolism can alter the pH of a weakly buffered medium during incubation. If the initial pH is 5.5, but microbial activity lowers it to 5.0, you will observe higher-than-expected efficacy. Conversely, if the pH rises, the activity will decrease.
-
Solution: Use a biologically compatible buffer system that is effective in your target pH range (e.g., pH 4.5-5.5). Citrate-phosphate or acetate buffers are often suitable, but you must first verify that the buffer itself does not inhibit your test organism.[5] Always measure the pH of the medium both before inoculation and after the incubation period to check for significant shifts.
-
-
Inoculum Size Variability: The number of microbial cells used in the test (the inoculum size) can significantly impact MIC results. A higher inoculum may deplete the active propionic acid or alter the medium's pH more rapidly.[4][6]
-
Media Component Interaction: Components in complex media (like peptones or yeast extract) can have buffering capacity, interfering with your intended pH. Furthermore, interactions between propionate and food matrix components like proteins or lipids can reduce its bioavailability.[9][10]
-
Solution: Whenever possible, use a defined minimal medium. If a complex medium is necessary, perform a pre-experiment to determine how to correctly adjust the pH after all components are dissolved and autoclaved. The pH can shift during autoclaving.[11] For food matrix studies, measure the pH of the final product, not just the initial solution.
-
Q: I've lowered the pH of my media to 4.5, but I'm still seeing robust microbial growth. Why isn't the sodium propionate working?
A: There are a few possibilities to investigate:
-
Organism Resistance: The microorganism you are testing may be intrinsically resistant to propionic acid or may have adapted to acidic environments. Not all microbes are susceptible. As noted, yeasts are particularly less susceptible.[4]
-
Solution: Include a known susceptible control strain in your experiments to validate that your experimental setup (media, pH, compound) is effective. If the control is inhibited but your test organism is not, it points to genuine resistance.
-
-
Incorrect pH Adjustment: Simply adding acid to adjust the pH of a stock solution of sodium propionate does not guarantee the final pH in the test well will be correct, especially after dilution with buffered media and inoculum.
-
Solution: Prepare the final test medium (e.g., Mueller-Hinton Broth) and adjust its pH to the desired levels (e.g., 4.5, 5.0, 5.5) before adding the sodium propionate and the inoculum.[12] Verify the final pH of a blank well (media + propionate, no cells) on your microplate.
-
-
High Inoculum Density: An excessively high starting number of microbes can overcome the inhibitory effect of the preservative before it has a chance to work.[4]
-
Solution: Double-check your cell counting and dilution procedures to ensure you are not inoculating with too many cells.
-
Q: How do I prepare my sodium propionate solutions and media to ensure a stable, target pH for my assay?
A: Precise preparation is key. Avoid adjusting the pH of a concentrated stock solution of sodium propionate alone.
-
Recommended Procedure:
-
Prepare your chosen growth medium (e.g., Tryptone Soy Broth) at the desired concentration.[5]
-
Dispense the medium into separate flasks, one for each pH value you intend to test.
-
Adjust the pH of the medium in each flask to the target value (e.g., 4.5, 5.0, 5.5) using sterile HCl or NaOH.[11][12] Do this after autoclaving and cooling, as autoclaving can alter pH.[11]
-
Prepare a concentrated stock solution of sodium propionate in sterile deionized water.
-
Perform serial dilutions of the sodium propionate stock solution directly into the pH-adjusted media in your 96-well plate. This ensures the final pH in each well is maintained at the target level.
-
Data Summary: pH-Dependent Efficacy
The antimicrobial efficacy of sodium propionate increases dramatically as the pH of the medium decreases. The following table summarizes representative MIC values, demonstrating this critical relationship.
| Microorganism | pH 7.0 | pH 6.0 | pH 5.5 | pH 4.5 |
| Escherichia coli | > 500 mM | ~250 mM | ~50 mM | < 25 mM |
| Staphylococcus aureus | > 500 mM | ~250 mM | ~125 mM | ~50 mM |
| Candida albicans | High (>250 mM) | ~50 mM | ~25 mM | ~10 mM |
| Salmonella Typhimurium | High | ~100 mM | ~50 mM | < 50 mM |
Note: These values are illustrative, compiled from multiple sources, and may vary based on the specific strain and experimental conditions. The trend of decreasing MIC with decreasing pH is consistently observed.[3][13]
Experimental Protocol: Determining Optimal pH via Broth Microdilution
This protocol outlines a standardized method for determining the MIC of sodium propionate against a target bacterium at various pH levels.
1. Preparation of pH-Adjusted Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Dispense the broth into four sterile flasks. Label them pH 7.0, 6.0, 5.5, and 4.5.
-
After the broth has cooled to room temperature post-autoclaving, aseptically adjust the pH of each flask using sterile 1N HCl. Use a calibrated pH meter and a sterile probe.
-
Filter-sterilize the pH-adjusted broths through a 0.22 µm filter to ensure sterility.
2. Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), pick several colonies of the target microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in sterile saline to achieve a concentration of approximately 1 x 10^6 CFU/mL. The final inoculum in the 96-well plate will be 5 x 10^5 CFU/mL.[7]
3. Preparation of Sodium Propionate Stock:
-
Prepare a 1M stock solution of sodium propionate by dissolving 9.606 g in 100 mL of sterile deionized water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
4. 96-Well Plate Setup (Broth Microdilution):
-
For each pH value, use a separate set of rows on a sterile 96-well microtiter plate.
-
Add 100 µL of the corresponding pH-adjusted MHB to wells 2 through 12 in each row.
-
Add 200 µL of the 1M sodium propionate stock solution to well 1 of each row.
-
Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (no drug). Add 100 µL of pH-adjusted MHB.
-
Well 12 will serve as the negative/sterility control (no drug, no inoculum).
-
Inoculate wells 1 through 11 with 10 µL of the prepared bacterial inoculum (from step 2). Do not inoculate well 12.
5. Incubation and Interpretation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Read the results visually. The MIC is the lowest concentration of sodium propionate at which there is no visible growth (no turbidity) compared to the positive control.[3]
Experimental Workflow Diagram
The following diagram outlines the key decision points and steps in the pH optimization protocol.
Caption: Workflow for determining optimal pH for antimicrobial activity.
References
-
Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. (2023). PMC - NIH. [Link]
-
A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – What is new? (2021). PubMed Central. [Link]
-
Propionate Ameliorates Staphylococcus aureus Skin Infection by Attenuating Bacterial Growth. (2019). PMC - NIH. [Link]
-
Buffer for microbial growth medium at pH 5.0-5.5. (2017). ResearchGate. [Link]
-
Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. (2025). ASM Journals. [Link]
-
pH-sensitive Compounds for Selective Inhibition of Acid-producing Bacteria. (n.d.). PMC - NIH. [Link]
-
Propionate Ameliorates Staphylococcus aureus Skin Infection by Attenuating Bacterial Growth. (2019). Frontiers. [Link]
-
The affect of pH and bacterial phenotypic state on antibiotic efficacy. (n.d.). PMC - NIH. [Link]
-
Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. (2025). NIH. [Link]
-
Susceptibility of Mycobacterium tuberculosis to weak acids. (n.d.). Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
-
Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. (n.d.). PubMed Central. [Link]
-
What are some factors that could affect antimicrobial susceptibility testing? (2023). ResearchGate. [Link]
-
How to adjust the pH of a bacterial culture medium using a buffer? (2016). Protocol Online. [Link]
-
May 2002 - Crops - Technical Advisory Panel - Sodium Propionate. (n.d.). Agricultural Marketing Service. [Link]
-
Antimicrobial Activity and Resistance: Influencing Factors. (n.d.). PMC - NIH. [Link]
-
Determination of propionic acid and its salts in food by gas chromatography. (n.d.). ResearchGate. [Link]
-
Propionic acid in combination with low pH is the most effective... (n.d.). ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (n.d.). OUCI. [Link]
-
Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. (n.d.). MDPI. [Link]
-
Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. (n.d.). MDPI. [Link]
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Weak acids as an alternative anti-microbial therapy. (2020). PMC - NIH. [Link]
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(PDF) Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. (n.d.). ResearchGate. [Link]
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Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. (2016). theijes.com. [Link]
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Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1H NMR Spectroscopy. (n.d.). PMC - NIH. [Link]
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Lab 7-3: Kirby Bauer (Antibiotic Sensitivity Test). (2021). YouTube. [Link]
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Influence of Phenolic-Food Matrix Interactions on In Vitro Bioaccessibility of Selected Phenolic Compounds and Nutrients Digestibility in Fortified White Bean Paste. (2021). PMC - NIH. [Link]
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Food (Matrix) Effects on Bioaccessibility and Intestinal Permeability of Major Olive Antioxidants. (n.d.). MDPI. [Link]
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Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (n.d.). MDPI. [Link]
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Effect of pH on the Efficacy of the Sodium Benzoate as Antimicrobial Preservative in Topical formulation. (2024). ResearchGate. [Link]
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What Makes a Material Smart? The Science Behind Responsive Polymers. (2026). AZoM.com. [Link]
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- 13. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
"calibration curve issues in sodium propionate hydrate quantification"
Technical Support Center: Sodium Propionate Hydrate Quantification
A-A-A
As a Senior Application Scientist, this guide provides in-depth troubleshooting for calibration curve issues encountered during the quantification of this compound. It is designed for researchers, scientists, and drug development professionals seeking to ensure accuracy and reproducibility in their analytical methods.
Troubleshooting Guide: Calibration Curve Issues
This section addresses specific problems you may encounter during the construction of calibration curves for this compound quantification, often performed using techniques like High-Performance Liquid Chromatography (HPLC).
Issue 1: My calibration curve for this compound is non-linear, especially at higher concentrations. What's causing this?
Answer:
Non-linearity in a calibration curve, often indicated by a coefficient of determination (R²) below 0.99, can stem from several factors.[1] For pharmaceutical assays, an R² value greater than 0.999 is often required, while for impurity testing, a value greater than 0.990 may be acceptable.[2] A poor fit suggests that the relationship between concentration and instrument response is not consistent across your calibration range.
Potential Causes & Solutions:
-
Detector Saturation: At high concentrations, the analyte can overwhelm the detector (e.g., a UV detector in HPLC), leading to a plateau in the signal response. This is a common reason for non-linearity at the upper end of the calibration range.[3]
-
Incorrect Mobile Phase pH: For organic acids like propionate, the pH of the mobile phase is critical. If the pH is not at least two units below the pKa of propionic acid (~4.87), the compound may exist in both ionized and non-ionized forms, leading to poor peak shape and a non-linear response.[5]
-
Chemical or Matrix Effects: Co-eluting impurities from the sample matrix or the standards themselves can interfere with the analyte peak, affecting its area and leading to non-linearity.[4][7]
-
Solution: Review your chromatograms for peak purity. If co-elution is suspected, adjust the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to improve separation.
-
Issue 2: The R² value of my calibration curve is acceptable (>0.995), but my y-intercept is significantly high and positive.
Answer:
A high y-intercept indicates that there is a notable instrument response even when the analyte concentration is theoretically zero. This can lead to inaccurate quantification, especially for low-concentration samples.[7]
Potential Causes & Solutions:
-
Contaminated Blank/Solvent: The most common cause is contamination in the solvent or diluent used to prepare your blank and calibration standards.[8] This contamination can introduce a baseline level of your analyte or an interfering substance.
-
Solution: Use high-purity, HPLC-grade solvents and reagents for all preparations.[5] Prepare a fresh blank using a new batch of solvent and re-inject.
-
-
Carryover from Previous Injections: Residual analyte from a previous, high-concentration injection can be carried over by the autosampler, leading to a response in the blank or low-concentration standards.[3]
-
Solution: Implement a robust needle wash protocol in your HPLC method, using a strong solvent to clean the injection port and needle between runs. Injecting a blank after a high-concentration sample can confirm if carryover is occurring.
-
-
Error in Standard Preparation: An error in the preparation of the stock solution, making it more concentrated than intended, can cause all subsequent dilutions to be off, resulting in a positive y-intercept.[9]
Issue 3: I'm seeing poor reproducibility and high variability between replicate injections of the same standard.
Answer:
Poor reproducibility points to inconsistencies in your analytical process. The standard deviation of response factors across your calibration points should ideally be low, often with a relative standard deviation (RSD) of <15% or <20% being acceptable.[12]
Potential Causes & Solutions:
-
Hygroscopicity of this compound: Sodium propionate is described as deliquescent or hygroscopic, meaning it readily absorbs moisture from the atmosphere.[13][14][15] This absorption changes the actual weight of the analyte, leading to inaccurate standard concentrations and poor reproducibility.
-
Solution: This is a critical factor. Minimize the exposure of the solid standard to ambient air during weighing. Store the standard in a desiccator over a drying agent.[13][15] It is also recommended to dry the material at 105°C for 2 hours before weighing, as specified in some pharmacopeial methods, to remove excess water.[16][17]
-
-
Inconsistent Injection Volume: A malfunctioning autosampler can lead to variable injection volumes, causing inconsistent peak areas.
-
Solution: Perform an autosampler pickup volume test to verify its accuracy and precision.[3] Ensure there are no air bubbles in the syringe or sample loop.
-
-
System Instability: Fluctuations in pump pressure, column temperature, or detector performance can all contribute to variability.
-
Solution: Ensure the HPLC system is fully equilibrated before starting your analytical run.[1] Monitor the baseline for stability and the pump pressure for consistency.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Calibration Standards
This protocol is designed to minimize errors arising from the hygroscopic nature of this compound.
Materials:
-
Sodium Propionate reference standard (previously dried at 105°C for 2 hours)[16]
-
Analytical balance (calibrated)
-
Weighing boat
-
Class A volumetric flasks and pipettes
-
HPLC-grade solvent (e.g., water, methanol)[18]
-
Desiccator
Procedure:
-
Pre-Weighing Preparation: Place the required amount of sodium propionate standard in a drying oven at 105°C for 2 hours. Transfer to a desiccator to cool to room temperature before weighing.[10][19]
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of the dried sodium propionate standard. Perform this step as quickly as possible to minimize moisture absorption.
-
Quantitatively transfer the weighed standard to a volumetric flask of appropriate size.
-
Add a portion of the diluent (e.g., HPLC-grade water) and sonicate or swirl to dissolve completely.
-
Bring the flask to final volume with the diluent, ensuring the meniscus is at the calibration mark.[10]
-
Cap and invert the flask 10-15 times to ensure homogeneity.
-
-
Working Standard Preparation:
-
Prepare a series of at least five calibration standards by accurately diluting the stock solution using calibrated volumetric pipettes and flasks.[1]
-
These standards should span the expected concentration range of your unknown samples.
-
Workflow: Troubleshooting Calibration Curve Linearity
This workflow provides a logical sequence for diagnosing and resolving linearity issues.
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Data & Tables
Table 1: Acceptance Criteria for Calibration Curves in Pharmaceutical Analysis
| Parameter | Acceptance Criteria (Assay) | Acceptance Criteria (Impurity) | Potential Issues if Not Met |
| Coefficient of Determination (R²) | ≥ 0.999[2] | ≥ 0.990[2] | Non-linearity, poor model fit. |
| Y-Intercept | Should be close to zero; not statistically different from zero. | Should be less than the response of the Limit of Quantitation (LOQ) standard.[7] | Contamination, blank issues, inaccurate low-level quantification. |
| Reproducibility (RSD of Response Factors) | ≤ 15-20%[12] | ≤ 15-20% | Inconsistent standard preparation, system instability. |
Frequently Asked Questions (FAQs)
Q1: How does the hydration state of sodium propionate affect quantification? A1: Sodium propionate can exist in various hydration states (e.g., monohydrate, anhydrous).[13] The water content directly impacts the molecular weight. When preparing standards by weight, failing to account for the water content will lead to a systematic error in the calculated concentration.[20] For instance, if you weigh out 100 mg of sodium propionate monohydrate (MW 114.06 g/mol ) but calculate the concentration based on the anhydrous form (MW 96.06 g/mol ), your standard will be less concentrated than intended. It is crucial to either use a reference standard with a certified purity value (which accounts for water content) or to dry the material to the anhydrous form before weighing.[16][20]
Q2: What are the best storage conditions for sodium propionate reference standards? A2: Due to its deliquescent nature, sodium propionate should be stored in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture.[13][14] For long-term storage or after opening, keeping the container inside a desiccator is a highly recommended practice to maintain its integrity.[15]
Q3: Can I use a quadratic fit for my calibration curve if it remains non-linear? A3: While a quadratic fit might improve the R² value for a non-linear dataset, it is generally not recommended in regulated environments without strong scientific justification.[3] Regulators often prefer linear models. It is always better to first investigate and address the root cause of the non-linearity (e.g., detector saturation, pH issues) and optimize the method to achieve a linear response within the desired concentration range.[21]
Q4: My calibration curve has a negative y-intercept. What does this mean? A4: A negative y-intercept can occur for several reasons. It might indicate that your blank measurement is artificially high due to contamination that is not present in your other standards.[8] It can also happen in methods where the analyte peak is negative, and the baseline is not perfectly zeroed.[22] In some cases, if the non-linearity is more pronounced at the lower end of the curve, it can also force the regression line to have a negative intercept.[22] A thorough investigation of your blank preparation and the linearity at the low end of your curve is warranted.
References
-
What is acceptable of correlation (r2) value for calibration curve using HPLC-UV?. (2019-10-14). Available from: [Link]
-
What range of correlation coefficient (r2) values is acceptable for calibration curve?. (2018-02-06). Available from: [Link]
-
Sodium Propionate. Available from: [Link]
-
Moisture Absorption of Matrix Composites by ASTM D5229 - Intertek. Available from: [Link]
-
Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Available from: [Link]
-
SODIUM PROPIONATE. Available from: [Link]
-
Sodium Propionate. Available from: [Link]
-
What could cause an HPLC to fail to produce a linear standard curve?. (2017-10-06). Available from: [Link]
-
Preparation of calibration standards - Andy Connelly. (2017-03-06). Available from: [Link]
-
Evaluating the Goodness of Instrument Calibration for Chromatography Procedures. Available from: [Link]
-
Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. (2021-01-12). Available from: [Link]
-
Determine The Calibration Curve Equation. Available from: [Link]
-
Analysis of Sodium Propionate. Available from: [Link]
-
Sodium Propionate. Available from: [Link]
-
Improvement and Validation of an Analytical Method for Propionic Acid and Salts (Sodium, Calcium, and Potassium) in Foods. Available from: [Link]
-
What might be the cause of a significant y-intercept observed in regression analysis?. (2014-03-27). Available from: [Link]
-
How to Make a Calibration Curve: A Step-by-Step Guide. (2022-07-07). Available from: [Link]
-
I'm getting non-linear response : r/CHROMATOGRAPHY. (2025-03-07). Available from: [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021-12-13). Available from: [Link]
-
HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. (2021-12-13). Available from: [Link]
-
How to Prepare Calibration Standards. (2020-08-12). Available from: [Link]
-
Statistics in Analytical Chemistry: Part 44—R 2. (2011-10-01). Available from: [Link]
-
Sodium propionate - Wikipedia. Available from: [Link]
-
Sodium propionate. Available from: [Link]
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Is Your Calibration Really a Good Straight Line?. (2015-07-02). Available from: [Link]
-
negative y-intercept value. (2016-01-28). Available from: [Link]
-
How to prepare Orion calibration standards by serial dilution. (2016-02-22). Available from: [Link]
-
Fitting Nonlinear Calibration Curves: No Models Perfect. Available from: [Link]
-
How To Avoid Moisture Measurement Pitfalls That Can Affect Results. (2015-03-02). Available from: [Link]
-
Preparation of Calibration Curves - A Guide to Best Practice. Available from: [Link]
-
Determination of Sodium Propionate in Whole Tobacco Health Canada – Official Method T-312. (1999-12-31). Available from: [Link]
-
(PDF) Scientific Opinion on the re-evaluation of propionic acid (E 280), sodium propionate (E 281), calcium propionate (E 282) and potassium propionate (E 283) as food additives. Available from: [Link]
-
Calibration Problems — A Case Study. (2015-05-01). Available from: [Link]
-
8 common pitfalls in moisture measurements. Available from: [Link]
-
Water Content of APIs and Its Impact on Potency Results. Available from: [Link]
-
Preparation, Calibration, and Storage Standards for Common Laboratory Standard Solutions. (2026-01-07). Available from: [Link]
-
Calibration: Effects on Accuracy and Detection Limits in Atomic Spectroscopy. (2021-08-01). Available from: [Link]
-
Hydrophilic and Hydrophobic Hydration of Sodium Propanoate and Sodium Butanoate in Aqueous Solution. Available from: [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020-10-11). Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glsciences.com [glsciences.com]
- 7. researchgate.net [researchgate.net]
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- 12. chromatographyonline.com [chromatographyonline.com]
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- 20. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
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- 22. negative y-intercept value - Chromatography Forum [chromforum.org]
Validation & Comparative
A Senior Application Scientist's Guide: Sodium Propionate Hydrate vs. Calcium Propionate in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that can profoundly impact experimental outcomes. Sodium propionate and calcium propionate, both salts of propionic acid, are widely utilized for their antimicrobial properties. However, their interchangeability is not absolute. The choice between the sodium and calcium salt hinges on nuanced differences in their physicochemical properties and the specific demands of the research application. This guide provides an in-depth comparison to inform your selection process, supported by experimental insights and established protocols.
Foundational Physicochemical and Mechanistic Differences
While both compounds deliver the same active agent—propionic acid—the associated cation (Na⁺ vs. Ca²⁺) imparts distinct properties that dictate their suitability for different experimental systems.
The primary mechanism of action for both salts is pH-dependent. In an acidic environment, they dissociate to release undissociated propionic acid. This lipophilic molecule penetrates the cell membrane of microorganisms, primarily molds and some bacteria. Inside the neutral cytoplasm, the acid dissociates, lowering the intracellular pH and inhibiting critical metabolic pathways, such as β-alanine synthesis, thereby preventing microbial growth.[1] This process is most effective at a pH below 5.5.[2][3]
Diagram: General Mechanism of Propionate Antimicrobial Action
Caption: Propionate salts dissociate in acidic media, allowing undissociated propionic acid to enter microbial cells and inhibit metabolism.
The key differentiator lies in their physical properties, summarized below.
| Property | Sodium Propionate Hydrate | Calcium Propionate |
| Chemical Formula | C₃H₅NaO₂·xH₂O[4] | Ca(C₂H₅COO)₂[2] |
| Molecular Weight | 96.06 g/mol (anhydrous)[4] | 186.22 g/mol [3] |
| Appearance | Colorless crystals or granular powder[4] | White crystalline solid or powder[2][5] |
| Solubility in Water | Highly soluble (1g in 1mL)[4][6] | Soluble (49 g/100 mL at 0°C)[2] |
| Solubility in Ethanol | Soluble (1g in 24mL)[4] | Slightly soluble[2][5] |
| pH (10% Solution) | 8.0 - 10.5[1][6] | 7.0 - 9.0[5] |
| Hygroscopicity | Deliquescent/Hygroscopic[4][7] | Hygroscopic[5][8] |
Key Insight: Sodium propionate's significantly higher water solubility allows for rapid and uniform dispersion in aqueous systems, a critical factor in liquid media and certain formulations.[9] In contrast, calcium propionate's lower solubility can be advantageous for applications requiring a more gradual release of the active agent.[9][10]
Comparative Performance in Key Research Applications
The choice between these two salts is most pronounced when examining their performance in specific research domains.
A. Microbiology and Food Science Research
In studies focused on microbial inhibition, particularly in food matrices, the interaction of the propionate salt with other components is paramount.
-
Yeast-Leavened Systems (e.g., Bread Dough Fermentation Studies): Calcium propionate is the preferred agent. The calcium ions do not significantly interfere with the activity of yeast (Saccharomyces cerevisiae).[11] Conversely, sodium propionate can increase the pH of the dough, which may delay fermentation by inhibiting yeast activity.
-
Chemically Leavened Systems (e.g., Cake Batter Studies): Sodium propionate is often more suitable. Its high solubility ensures even distribution in the batter.[9] Furthermore, in these systems, the calcium ions from calcium propionate can undesirably react with chemical leavening agents like baking powder, potentially affecting the final product's texture.[9]
-
Antimicrobial Spectrum: Both compounds are highly effective against molds like Aspergillus, Penicillium, and Rhizopus (the common black bread mold), and bacteria that cause rope spoilage (Bacillus mesentericus).[4][12][13] They exhibit limited to no activity against yeast, which is an advantage in fermented products.[4][5]
B. Animal Feed Science and Ruminant Nutrition
In animal science, propionates serve a dual purpose: as a feed preservative and as a metabolic precursor.
-
Feed Preservation: Both salts are effective mold inhibitors in Total Mixed Rations (TMR), silage, and other high-moisture feeds, preventing spoilage and the formation of harmful mycotoxins like aflatoxin.[11][14] Calcium propionate's lower hygroscopicity makes it more stable and less prone to causing feed to clump in humid conditions, which is advantageous for long-term storage.[10] Sodium propionate, with its higher solubility, provides faster antimicrobial action but requires more careful storage management.[10]
-
Metabolic Function in Ruminants: Propionate is a primary precursor for gluconeogenesis in the liver of dairy cows and other ruminants.[14][15] Supplementation is a key strategy to mitigate negative energy balance, especially during the perinatal period.[15]
-
Calcium Propionate Advantage: It provides a supplemental source of calcium. This is particularly beneficial for dairy cows, as it helps prevent hypocalcemia (milk fever), a common metabolic disorder post-calving.[11][15]
-
Sodium Propionate Consideration: While also an energy precursor, it provides sodium. Researchers must account for this in the total dietary sodium formulation to avoid imbalances that could negatively impact animal health.[10]
-
C. Cell Culture and Biomedical Research
The application of propionates is expanding into cell biology and therapeutics, where sodium propionate currently dominates the literature.
-
Cell Culture Contamination Control: Sodium propionate is used as a mold inhibitor in insect cell culture media, where its high solubility and compatibility with liquid formulations are essential.[16]
-
Modulation of Cellular Processes: Recent studies highlight the role of sodium propionate as a short-chain fatty acid (SCFA) that can influence cellular signaling.
-
Anti-inflammatory Effects: It has been shown to modulate the expression of inflammatory cytokines in macrophage cell lines.[17]
-
Cancer Research: Studies have demonstrated that sodium propionate can inhibit the proliferation of lung and breast cancer cells by inducing cell cycle arrest and apoptosis.[18][19] It may also play a role in reversing the epithelial-to-mesenchymal transition (EMT), a process linked to cancer cell migration.[18]
-
-
Drug Development: Sodium propionate is being investigated for its potential to protect the gastrointestinal tract from toxicity induced by radiation therapy.[20][21] It is also used as a preservative in oral and topical pharmaceutical formulations.[4][22]
Experimental Protocol: Comparative Mold Inhibition Assay
To objectively assess the efficacy of each salt for a specific mold of interest, a direct comparison using an agar diffusion or plate incorporation method is recommended.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and calcium propionate against Aspergillus niger.
Materials:
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes (100 mm)
-
Aspergillus niger spore suspension (10⁶ spores/mL)
-
Sterile stock solutions (10% w/v) of this compound and calcium propionate in deionized water
-
Sterile deionized water for dilutions
-
Incubator set to 25-28°C
Methodology:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool in a 45-50°C water bath.
-
Propionate Incorporation: While the agar is molten, add the appropriate volume of sterile propionate stock solution to create a series of desired final concentrations (e.g., 0.1%, 0.2%, 0.3%, 0.4%). Create a parallel set of plates for each compound. Also, prepare a control set with no propionate added.
-
Plating: Gently swirl the flasks to ensure even distribution and pour approximately 20 mL of the agar into each sterile Petri dish. Allow the plates to solidify completely.
-
Inoculation: Place a 10 µL drop of the A. niger spore suspension in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C for 5-7 days.
-
Data Collection: Measure the diameter of the fungal colony (in mm) daily. The MIC is the lowest concentration of the propionate salt that completely inhibits visible fungal growth after the incubation period.
Diagram: Workflow for Comparative Mold Inhibition Assay
Caption: Step-by-step workflow for evaluating the antifungal efficacy of sodium and calcium propionate.
Summary and Recommendations
| Application Area | Choose this compound When... | Choose Calcium Propionate When... | Rationale |
| Microbiology (Yeast-Leavened) | Not recommended. | Preferred Choice. | Calcium does not inhibit yeast fermentation; sodium can raise pH and slow the process.[23] |
| Microbiology (Chemically Leavened) | Preferred Choice. | Not recommended. | High solubility ensures even mixing; calcium can interfere with chemical leavening agents.[9] |
| Animal Feed (Long-Term Storage) | Caution in humid conditions. | Preferred Choice. | Lower hygroscopicity reduces feed clumping and improves stability.[10] |
| Animal Feed (Ruminant Health) | Sodium load must be monitored. | Preferred Choice, especially for dairy. | Provides essential calcium to help prevent metabolic diseases like milk fever.[11][15] |
| Cell Culture / Liquid Media | Preferred Choice. | Less common due to lower solubility. | High solubility is ideal for creating sterile, homogenous liquid media and stock solutions.[16] |
| Biomedical/Pharmaceutical Research | Dominant in current research. | Used, but less studied for cellular effects. | High solubility and established use in formulations; emerging data on its role as a signaling molecule.[18][19][20] |
Conclusion
The decision between this compound and calcium propionate is a critical detail in experimental design. While both are effective antifungal agents, sodium propionate excels in applications requiring high water solubility and rapid action, such as in liquid cell culture media and chemically leavened food systems. Its role as a bioactive SCFA is also a burgeoning area of biomedical research. Calcium propionate is the superior choice for yeast-leavened systems and is highly valued in animal nutrition, particularly for ruminants, where it serves as both a mold inhibitor and a vital calcium supplement. By understanding these key distinctions, researchers can make a more informed choice, ensuring the integrity and success of their work.
References
- Wikipedia. Calcium propanoate. [URL: https://en.wikipedia.
- ChemicalBook. Calcium Propionate | 4075-81-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0269642.htm]
- Foodadditives.net. (2022). Calcium Propionate: A Key Food Additive for Preserving Quality and Extending Shelf Life. [URL: https://foodadditives.
- BAKERpedia. Calcium Propionate | Baking Ingredients. [URL: https://bakerpedia.
- Valudor Products. Versatile Use of Calcium Propionate. [URL: https://www.valudor.
- Wang, Y., et al. (2020). Research on the Applications of Calcium Propionate in Dairy Cows: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7460323/]
- Scott, J. (2020). What Is Calcium Propionate and Is It Safe to Eat?. Verywell Fit. [URL: https://www.verywellfit.
- Pharmasolutions. Sodium Propionate. Handbook of Pharmaceutical Excipients. [URL: https://www.pharmasolutions.
- Chemsino. (2025). What is the Difference Between Sodium Propionate and Calcium Propionate. Blog. [URL: https://www.chemsino.
- Saranraj, P. (2015). EFFECT OF CALCIUM PROPIONATE ON THE INHIBITION OF FUNGAL GROWTH IN BAKERY PRODUCTS. ResearchGate. [URL: https://www.researchgate.net/publication/283333309_EFFECT_OF_CALCIUM_PROPIONATE_ON_THE_INHIBITION_OF_FUNGAL_GROWTH_IN_BAKERY_PRODUCTS]
- wbcil. (2025). Calcium propionate Uses in Bread Making. [URL: https://www.wbcil.
- Wang, Y., et al. (2020). Research on the Applications of Calcium Propionate in Dairy Cows: A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32756296/]
- Olson, J.C., & Macy, H. Propionic Acid, Sodium Propionate and Calcium Propionate as Inhibitors of Mold Growth. I. Observations on the Use of Pro-Pionate-Treated Parchment in Inhibiting Mold Growth on the Surface of Butter. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Propionic-Acid%2C-Sodium-Propionate-and-Calcium-as-I-Olson-Macy/917a80808b8b3b3a0b5c1f5e8f4e6d4c0b9a9d7c]
- Pixie Expomedia Pvt Ltd. (2022). Role of Calcium Propionate in Dairy animals. [URL: https://pixie.expomedia.in/blog-details.php?id=38]
- Polifar. Differences Between Calcium Propionate and Sodium Propionate in Feed Applications. [URL: https://www.polifar.
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A Comparative Guide to the Antimicrobial Activity of Sodium Propionate and Propionic Acid
For researchers, scientists, and drug development professionals, selecting the optimal antimicrobial agent is a decision rooted in a deep understanding of chemical properties, mechanism of action, and application-specific parameters. This guide provides an in-depth, objective comparison of propionic acid and its sodium salt, sodium propionate, moving beyond surface-level data to explore the causality behind their efficacy and the experimental frameworks used to validate their activity.
Fundamental Chemical and Physical Properties
Propionic acid (CH₃CH₂COOH), also known as propanoic acid, is a short-chain fatty acid naturally produced by the gut microbiota during the digestion of fiber.[1] It exists as a colorless, oily liquid with a pungent, unpleasant odor.[1][2] In contrast, sodium propionate (CH₃CH₂COONa) is the sodium salt of propionic acid.[3] It is a white, crystalline, and odorless solid, which is a key practical distinction for many applications, particularly in food preservation where the odor of the acid form can be undesirable.[1][4] Sodium propionate is formed by the reaction of propionic acid with sodium hydroxide.[3][5]
The Core Mechanism of Antimicrobial Action: A pH-Dependent Process
The primary driver of antimicrobial activity for both compounds is the undissociated form of propionic acid .[5][6] The efficacy of both substances is, therefore, critically dependent on the pH of the surrounding environment.[7][8]
The Mechanism Unveiled:
-
Membrane Permeation: In an acidic environment, the equilibrium shifts to favor the formation of the un-ionized, lipid-soluble propionic acid molecule. This form can freely diffuse across the microbial cell membrane.
-
Intracellular Acidification: Once inside the cell, which typically has a neutral pH, the propionic acid molecule dissociates, releasing a proton (H⁺) and a propionate anion (CH₃CH₂COO⁻). This release of protons lowers the intracellular pH, creating an acidic internal environment.[9][10]
-
Metabolic Disruption: The resulting intracellular acidification inhibits crucial metabolic enzymes and pathways, disrupting the microorganism's ability to grow and reproduce.[7][9] The propionate anion itself can also contribute to metabolic interference.
-
Apoptosis in Fungi: In fungi, propionic acid has been shown to induce a more complex cell death mechanism involving mitochondria-mediated apoptosis.[11][12][13] This process includes the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of metacaspases, ultimately leading to programmed cell death.[12][13]
Sodium propionate, in itself, is less active. It functions as a "pro-preservative," converting to the active propionic acid form in acidic conditions.[7] Therefore, its antimicrobial power is unlocked at a pH below the pKa of propionic acid (approximately 4.87). At neutral or alkaline pH, it remains in its salt form and exhibits significantly lower antimicrobial activity.[6]
Caption: Workflow for Broth Microdilution MIC Assay.
Practical Applications and Selection Criteria
While propionic acid is the more potent agent, sodium propionate is often the preferred choice in food applications, such as in baked goods and cheeses. [4][5]The rationale is based on practical considerations:
-
Organoleptic Properties: Sodium propionate is an odorless powder, whereas propionic acid has a strong, pungent odor that can negatively impact the final product's taste and smell. [1][2]* Ease of Handling: As a solid, sodium propionate is easier and safer to handle, dose, and incorporate into dry mixes compared to the corrosive liquid acid. [1]* Leavening: In baked goods, sodium propionate does not interfere with chemical leavening agents, making it a more suitable choice than calcium propionate in some formulations. [5] The choice between the two ultimately depends on the application's pH. In inherently acidic products, both will be effective, but sodium propionate offers handling advantages. In products with a pH closer to neutral, neither will be particularly effective unless used in combination with other hurdles or if the pH is lowered.
Conclusion
The antimicrobial activities of propionic acid and sodium propionate are intrinsically linked, with the undissociated acid being the active molecule. Propionic acid is the more potent form, but its efficacy, like that of its salt, is fundamentally dependent on an acidic environment. Sodium propionate serves as a more manageable and palatable delivery system for the active acid, making it a staple in the food industry for mold inhibition. For researchers, understanding this pH-dependent mechanism is crucial for designing effective antimicrobial strategies and for accurately interpreting susceptibility data generated through validated protocols like the broth microdilution assay.
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Shu, W., et al. (2013). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed. Available at: [Link]
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A Comparative Guide to Validating the Efficacy of Sodium Propionate as an Antifungal Agent In Vitro
This guide provides an in-depth, objective comparison of sodium propionate's antifungal performance against established alternatives, supported by detailed experimental protocols and data. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate antifungal agents in a laboratory setting.
Introduction: The Imperative for Novel Antifungal Strategies
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in both clinical and industrial settings. While powerful antifungal agents are available, issues of toxicity, cost, and resistance necessitate the exploration of alternatives. Sodium propionate, a salt of the short-chain fatty acid propionic acid, has long been used as a food preservative, valued for its ability to inhibit the growth of mold and some bacteria.[1] Its "Generally Recognized as Safe" (GRAS) status and established use profile make it an attractive candidate for broader antifungal applications. This guide delves into the scientific validation of its efficacy, providing the necessary framework and comparative context for its evaluation.
Section 1: Unraveling the Mechanisms of Fungal Inhibition
An effective evaluation begins with understanding how an agent works. The choice of experimental assays and the interpretation of their results are fundamentally guided by the agent's mechanism of action. Sodium propionate exhibits a distinct mechanism compared to classic antifungal drugs.
The Multifaceted Action of Sodium Propionate
Sodium propionate's antifungal activity is primarily attributed to the undissociated form of propionic acid, which is more prevalent in acidic conditions.[1][2] Its mechanism is not targeted to a single protein but is multifaceted:
-
Metabolic Disruption: Once inside the fungal cell, propionic acid is converted to propionyl-CoA. The accumulation of propionyl-CoA disrupts cellular metabolism by inhibiting key CoA-dependent enzymes, most notably the pyruvate dehydrogenase complex, which is crucial for both glucose and propionate metabolism.[3][4] This inhibition effectively chokes the cell's energy production pathways.
-
Induction of Apoptosis: Studies have shown that propionic acid can induce programmed cell death (apoptosis) in fungi. This process appears to be mediated by the mitochondria, involving mitochondrial membrane depolarization and the release of cytochrome c.[5][6]
-
Osmotic Stress: At higher concentrations, sodium propionate can create high osmotic pressure outside the fungal cell, leading to cellular dehydration and loss of reproductive capability.[2]
Comparative Mechanisms of Action
To contextualize sodium propionate's efficacy, it is essential to compare its mechanism with other widely used antifungal agents.
-
Fluconazole (Azole Class): Fluconazole selectively inhibits a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7][8][9] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10] By depleting ergosterol, fluconazole compromises the membrane's structural integrity and function, leading to a fungistatic (growth-inhibiting) effect.[7][8]
-
Amphotericin B (Polyene Class): As a cornerstone of antifungal therapy, Amphotericin B acts by binding directly to ergosterol within the fungal cell membrane.[11][12][13][14][15] This binding forms transmembrane channels or pores, leading to a rapid leakage of essential monovalent ions like K+ and Na+, resulting in cell death.[12][14] This direct, membrane-disrupting action makes it a potent fungicidal agent.[13]
-
Potassium Sorbate (Organic Acid Salt): Similar to sodium propionate, potassium sorbate (the salt of sorbic acid) is a widely used preservative. Its primary mode of action is the inhibition of numerous intracellular enzymes required for microbial growth and reproduction.[16][17] It is most effective in its undissociated acid form and can interfere with intracellular pH homeostasis, primarily exerting a fungistatic effect.[16][18]
Caption: Comparative mechanisms of action for key antifungal agents.
Section 2: Experimental Design for Efficacy Validation
A robust in vitro validation relies on standardized, reproducible methodologies. The following protocols are foundational for comparing antifungal agents. The causality behind key steps is explained to ensure a self-validating experimental design.
Experimental Workflow Overview
The logical flow of an in vitro antifungal validation study involves preparing the challenge organism, determining its susceptibility to the agent, and assessing the agent's killing kinetics.
Caption: Standard workflow for in vitro antifungal efficacy validation.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[19][20]
Rationale: By testing a range of serial dilutions, we can precisely pinpoint the concentration at which fungal growth is inhibited. This quantitative value (the MIC) is crucial for direct comparison between different compounds.
Materials:
-
Test Fungal Strain (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Antifungal agents (Sodium Propionate, Fluconazole, etc.) dissolved in an appropriate solvent (e.g., water, DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards
Step-by-Step Methodology:
-
Inoculum Preparation: a. Streak the fungal strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to obtain isolated colonies.[21] b. Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This standardization is critical for reproducibility.[21] d. Prepare the final inoculum by diluting the standardized suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Antifungal Plate Preparation: a. Prepare stock solutions of each antifungal agent. b. In a 96-well plate, add 100 µL of RPMI 1640 to all wells except the first column. c. Add 200 µL of the highest concentration of the antifungal agent (at 2x the desired final concentration) to the first well of a row. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well containing the diluted antifungal agents. This brings the total volume to 200 µL and halves the drug concentration to the desired final test concentration. b. Include a positive control well (inoculum, no drug) and a negative/sterility control well (medium, no inoculum). c. Seal the plate and incubate at 35°C for 24-48 hours.[22]
-
MIC Determination: a. Read the plate visually. The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth compared to the positive control.[23]
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay provides information on the rate at which an antifungal agent kills a fungal population over time, distinguishing between fungicidal (killing) and fungistatic (inhibiting) activity.[21][24]
Rationale: A static MIC value does not reveal the rate or extent of fungal killing. A time-kill assay provides this crucial pharmacodynamic information, which is vital for understanding if an agent can eradicate a fungal population or merely suppress it.
Materials:
-
Standardized fungal inoculum (prepared as in Protocol 1, but adjusted to a starting concentration of 1-5 x 10⁵ CFU/mL in RPMI 1640)
-
Sterile culture tubes or flasks
-
Antifungal agents at predetermined concentrations (typically multiples of the MIC, e.g., 1x, 2x, 4x MIC)
-
Sterile saline for serial dilutions
-
SDA plates
-
Incubator with agitation capabilities
Step-by-Step Methodology:
-
Assay Setup: a. Prepare tubes containing RPMI 1640 medium with the desired concentrations of the antifungal agent (e.g., 2x MIC, 4x MIC). Also, prepare a growth control tube with no drug. b. Inoculate each tube with the standardized fungal suspension to achieve a starting density of approximately 1-5 x 10⁵ CFU/mL.[25]
-
Sampling and Plating: a. Immediately after inoculation (Time 0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[25] b. Perform 10-fold serial dilutions of the aliquot in sterile saline. c. Plate 100 µL from appropriate dilutions onto SDA plates. The choice of dilution is key to obtaining countable colonies (typically 30-300).
-
Incubation and Colony Counting: a. Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. b. Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL against time for each antifungal concentration and the growth control. b. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[26] c. Fungistatic activity is defined as <3-log₁₀ reduction in CFU/mL from the initial inoculum, with the colony count remaining stable or slightly decreasing.
Section 3: Comparative Performance Data
The following table summarizes representative MIC data for sodium propionate and comparator agents against common fungal species, as derived from scientific literature. This data provides a quantitative basis for comparing potency.
| Fungal Species | Sodium Propionate MIC (w/v) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Potassium Sorbate MIC (w/v) |
| Candida albicans | 0.5% - 2.0% | 0.25 - 4[27] | 0.125 - 1[27] | 0.05% - 0.3%[17] |
| Aspergillus niger | 0.2% - 1.5%[1] | 16 - >64 | 0.5 - 2 | 0.1% - 0.5% |
| Botrytis cinerea | 0.1% - 2.2%[28] | Not commonly used | 0.5 - 4 | 0.05% - 0.2% |
| Trichophyton rubrum | >1.0% | 0.25 - 8[29] | 0.125 - 2[29] | >0.5% |
Note: MIC values are highly dependent on test conditions (pH, medium, inoculum size) and strain variability. The values presented are illustrative ranges from published data.
Section 4: Synthesis and Field-Proven Insights
The in vitro data provides a clear picture:
-
Potency: Clinically-derived antifungals like Amphotericin B and Fluconazole operate at much lower concentrations (µg/mL range) compared to food preservatives like sodium propionate and potassium sorbate (% w/v range, equivalent to mg/mL). This is expected, as the former are designed for systemic therapeutic use while the latter are used for topical or preservative applications at higher concentrations.
-
Spectrum of Activity: Sodium propionate demonstrates broad activity against molds like Aspergillus and Botrytis.[1][28] Its efficacy against yeasts like Candida is present but may require higher concentrations. In contrast, fluconazole has excellent activity against many Candida species but limited activity against molds.[7] Amphotericin B has a very broad spectrum, covering both yeasts and molds.[11]
-
Fungicidal vs. Fungistatic: Time-kill assays often reveal that propionic acid can be fungicidal at sufficient concentrations, likely due to its apoptosis-inducing mechanism.[5][6] This can be an advantage over purely fungistatic agents like azoles, which only inhibit growth and rely on a host immune system to clear the infection.
-
Influence of pH: A critical factor for sodium propionate and potassium sorbate is pH. Their efficacy is significantly higher in acidic environments where the undissociated acid form predominates.[2][16] This must be a primary consideration in experimental design and potential application. Clinical antifungals are generally less affected by physiological pH changes.
Conclusion
Validating sodium propionate as an antifungal agent requires a rigorous, comparative approach. While it may not possess the low-concentration potency of systemic drugs like fluconazole or amphotericin B, its distinct mechanism of action, fungicidal potential, and favorable safety profile make it a compelling subject for research. Its efficacy is strongly demonstrated against molds and is highly dependent on concentration and environmental pH. For researchers and developers, sodium propionate represents a viable candidate for topical, preservative, or agricultural applications where its chemical properties can be leveraged for effective fungal control. The experimental framework provided in this guide serves as a robust starting point for any such validation effort.
References
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National Center for Biotechnology Information (2024). Amphotericin B - StatPearls. NCBI Bookshelf. Available at: [Link]
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National Center for Biotechnology Information (2024). Fluconazole - StatPearls. NCBI Bookshelf. Available at: [Link]
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Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. PubMed. Available at: [Link]
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El-Sayed, S. M., & El-Sayed, H. S. (2022). A comparative study on the antifungal effect of potassium sorbate, chitosan, and nano-chitosan against Rhodotorula mucilaginosa and Candida albicans in skim milk acid-coagulated (Karish) cheese. PubMed Central. Available at: [Link]
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Demers, M., et al. (2016). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. PubMed Central. Available at: [Link]
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"a comparative study of different propionate salts in animal nutrition research"
In the dynamic field of animal nutrition, the pursuit of optimal health, performance, and feed quality is paramount. Among the arsenal of feed additives, propionate salts have established themselves as versatile and effective tools. This guide provides a comparative analysis of the most commonly used propionate salts—calcium propionate, sodium propionate, and ammonium propionate—to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for informed application in animal nutrition research.
The Central Role of Propionic Acid and its Salts
Propionic acid is a naturally occurring short-chain fatty acid (SCFA) and a key product of microbial fermentation in the digestive tracts of animals, particularly ruminants.[1][2][3] Its salts are favored in feed applications due to their solid, less corrosive, and easier-to-handle nature compared to the pure acid.[4] The primary functions of propionate salts in animal nutrition are twofold: as a potent mold inhibitor to preserve feed quality and as a readily available energy source that can influence animal metabolism and performance.[5][6]
The efficacy of these salts is rooted in the action of propionic acid. In an acidic environment, such as the gastrointestinal tract or in silage, these salts dissociate, releasing free propionic acid.[7] The undissociated form of the acid can penetrate the cell walls of molds and bacteria. Once inside the more alkaline cytoplasm of the microorganism, the acid dissociates, releasing protons (H+) that lower the intracellular pH. This disruption of the internal pH inhibits enzymatic reactions and nutrient transport, ultimately impeding microbial growth.[8]
Comparative Analysis of Key Propionate Salts
The selection of a specific propionate salt depends on various factors, including the target animal species, the desired outcome (e.g., mold inhibition vs. metabolic energy), feed processing conditions, and cost-effectiveness.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each salt is crucial for its appropriate application.
| Property | Calcium Propionate | Sodium Propionate | Ammonium Propionate |
| Chemical Formula | C6H10CaO4[6] | C3H5NaO2[9] | C3H9NO2[10] |
| Molecular Weight | 186.22 g/mol [6] | 96.06 g/mol [9] | 91.11 g/mol [6] |
| Appearance | White crystalline powder or granules | Colorless, transparent crystals or granular crystalline powder[11] | Colorless to white crystalline powder or granules[12] |
| Solubility in Water | Lower solubility[13] | Highly soluble[13] | Soluble[10] |
| Hygroscopicity | Less hygroscopic, more stable[13] | More hygroscopic, can cause clumping[13] | Hygroscopic |
| Odor | Odorless or faint propionic acid odor | Odorless or a faint acetic-butyric acid odor[11] | Pungent, ammonia-like odor |
| GRAS Status | Yes[14] | Yes[11][14][15][16] | Yes, as part of propionic acid and its salts[14] |
Ammonium Propionate: The Potent Mold Inhibitor
Ammonium propionate is widely recognized for its superior efficacy as a mold inhibitor in animal feed.[4][12][17] Its high effectiveness is attributed to its ability to readily release propionic acid, which has a broad spectrum of mold inhibition.[4] It is particularly effective in preventing the formation of mycotoxins, such as aflatoxin.[18]
Applications:
-
Feed Preservation: Effectively prevents spoilage and mold growth in various feed types, including grains and silage, thereby extending their shelf life.[12][17][19]
-
Ruminant Nutrition: Provides a source of ammonia, which is essential for microbial protein synthesis in the rumen, aiding in better growth and milk production.[19] It also serves as an energy source for rumen microbes.[19]
Advantages:
-
High Efficacy: More effective in preserving grains from mold compared to sodium and calcium propionate.[4]
-
Dual Benefit in Ruminants: Provides both an energy source and a nitrogen source for microbial protein synthesis.[19]
Disadvantages:
-
Pungent Odor: Can have a strong ammonia-like smell, which may affect handling and feed palatability if not properly managed.
-
Corrosiveness: While less corrosive than pure propionic acid, it can still be more corrosive to equipment than other salts.[4]
Calcium Propionate: The Dual-Purpose Additive
Calcium propionate is a widely used mold inhibitor that offers the additional benefit of providing supplemental calcium.[5][20] This makes it a particularly valuable additive in the diets of animals with high calcium demands, such as dairy cows and laying hens.
Applications:
-
Dairy Cow Nutrition: Used to prevent milk fever (hypocalcemia) and ketosis in early-lactating dairy cows by providing a readily available source of calcium and a precursor for glucose synthesis.[5][20][21] Supplementation can lead to increased milk yield and improved energy balance.[21][22]
-
Poultry Nutrition: Acts as a mold inhibitor in poultry feed and can contribute to improved eggshell quality in laying hens.[23][24] In broilers, it has been shown to help mitigate the toxic effects of aflatoxins.[25]
-
Swine Nutrition: Can be used to inhibit mold in swine feed.[26]
Advantages:
-
Provides Calcium: A significant advantage in diets where calcium supplementation is required.[13][20]
-
Good Stability: It is less hygroscopic than sodium propionate, making it more stable in humid conditions and less likely to cause feed to clump.[13]
-
Cost-Effective: Generally considered a cost-effective option for mold inhibition.[13]
Disadvantages:
-
Lower Mold Inhibition Efficacy (compared to Ammonium Propionate): While effective, some studies suggest it is less potent as a mold inhibitor than ammonium propionate.[4]
-
Slower Action: Its lower solubility means it releases propionic acid more gradually, which may be less effective for immediate, short-term mold prevention.[13]
Sodium Propionate: The Readily Soluble Preservative
Sodium propionate is another effective mold and bacterial inhibitor used in animal feed.[9][15][27] Its high solubility in water allows for a rapid release of propionic acid, making it a fast-acting preservative.[13]
Applications:
-
General Feed Preservation: Widely used as a mold inhibitor in livestock and poultry feed, extending the shelf life and maintaining nutritional quality.[7][9][15]
-
Ruminant Nutrition: Can be used as an energy source to help prevent ketosis in dairy cattle.[9][27]
-
Broiler Nutrition: Studies have explored its effects on broiler performance and gut health, with some research suggesting it can modulate the gut microbiota.[28]
Advantages:
-
Fast-Acting: High water solubility leads to a quick release of propionic acid for rapid antimicrobial action.[13]
-
Effective Mold Inhibitor: Demonstrates a broad spectrum of mold inhibition.[9]
Disadvantages:
-
Hygroscopic: Its tendency to absorb moisture can lead to clumping in feed, which may require careful storage and handling.[13]
-
Sodium Contribution: The addition of sodium to the diet must be accounted for in the overall feed formulation to avoid potential negative health impacts from excessive sodium intake.[13]
-
Potential for Hepatic Necrosis in Broilers: One study noted hepatic necrosis in broilers fed sodium propionate, suggesting a need for careful dose consideration.[28]
Experimental Protocols for Evaluation
To rigorously compare the efficacy of different propionate salts, standardized experimental protocols are essential.
Protocol for Mold Inhibition Assay in Feed
This protocol outlines a method to compare the mold-inhibiting properties of different propionate salts in a feed matrix.
Objective: To determine the minimum inhibitory concentration (MIC) of calcium propionate, sodium propionate, and ammonium propionate against common feed spoilage molds.
Materials:
-
Basal feed (e.g., ground corn) with a known moisture content.
-
Propionate salts: Calcium propionate, sodium propionate, ammonium propionate.
-
Spore suspension of a target mold (e.g., Aspergillus flavus).
-
Sterile distilled water.
-
Incubator.
-
Petri dishes or small containers.
-
Analytical balance.
-
Stomacher or blender.
-
Plate count agar with appropriate antibiotics.
Procedure:
-
Feed Preparation: Adjust the moisture content of the basal feed to a level conducive to mold growth (e.g., 18-20%).
-
Treatment Groups: Prepare feed samples with varying concentrations of each propionate salt (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% on a dry matter basis). Include a control group with no added propionate.
-
Inoculation: Inoculate each feed sample with a known concentration of the mold spore suspension and mix thoroughly.
-
Incubation: Place the treated feed samples in petri dishes or containers, allowing for some air exchange, and incubate at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 7-14 days).
-
Evaluation:
-
Visual Assessment: Daily, visually score the extent of mold growth on a scale (e.g., 0 = no growth, 5 = extensive growth).
-
Fungal Count: At the end of the incubation period, take a subsample from each treatment, homogenize it in sterile water, and perform serial dilutions. Plate the dilutions on agar and incubate. Count the number of colony-forming units (CFUs) per gram of feed.
-
-
Data Analysis: Analyze the data statistically to determine the MIC of each salt that significantly inhibits mold growth compared to the control.
Protocol for Broiler Growth Performance Trial
This protocol details a typical in vivo trial to assess the effects of different propionate salts on broiler performance and gut health.
Objective: To compare the effects of dietary supplementation with calcium propionate and sodium propionate on the growth performance, feed conversion ratio (FCR), and intestinal morphology of broiler chickens.
Materials:
-
Day-old broiler chicks.
-
Basal starter and grower diets.
-
Calcium propionate and sodium propionate.
-
Broiler housing with controlled environment.
-
Feeders and waterers.
-
Weighing scales.
-
Equipment for sample collection and analysis (e.g., for intestinal histology).
Procedure:
-
Animal Allocation: Randomly allocate day-old chicks to different treatment groups with multiple replicates per group (e.g., 4 groups, 10 replicates per group, 15 birds per replicate).
-
Treatment Diets:
-
Group 1: Control (basal diet).
-
Group 2: Basal diet + 0.2% Calcium Propionate.
-
Group 3: Basal diet + 0.2% Sodium Propionate.
-
Group 4: Basal diet + antibiotic growth promoter (positive control).
-
-
Trial Period: Conduct the trial for a standard broiler rearing period (e.g., 42 days).
-
Data Collection:
-
Body Weight: Weigh the birds at the start and at regular intervals (e.g., weekly).
-
Feed Intake: Record the amount of feed consumed by each replicate.
-
Feed Conversion Ratio (FCR): Calculate FCR (feed intake / body weight gain).
-
Mortality: Record any mortalities daily.
-
-
Sample Collection: At the end of the trial, select a subset of birds from each replicate for sample collection.
-
Intestinal Morphology: Collect sections of the duodenum, jejunum, and ileum for histological analysis of villus height and crypt depth.
-
-
Data Analysis: Analyze the performance data (body weight, feed intake, FCR) and intestinal morphology data using appropriate statistical methods (e.g., ANOVA).
Visualizing Key Concepts
Diagrams can aid in understanding the complex interactions and processes involved in the application of propionate salts.
Mechanism of Action of Propionate as a Mold Inhibitor
Caption: Mechanism of propionate mold inhibition.
Experimental Workflow for a Broiler Performance Trial
Caption: Workflow for a broiler performance trial.
Conclusion and Future Directions
Propionate salts are indispensable tools in animal nutrition, each with distinct properties that make them suitable for specific applications. Ammonium propionate stands out for its superior mold-inhibiting capabilities. Calcium propionate offers the dual benefit of mold inhibition and calcium supplementation, making it ideal for dairy and layer diets. Sodium propionate provides rapid preservative action due to its high solubility.
The choice of propionate salt should be a strategic one, based on a thorough understanding of the specific needs of the animal, the feed matrix, and the desired production outcomes. Future research should continue to explore the nuanced effects of these salts on the gut microbiome, immune function, and overall animal health, paving the way for even more targeted and effective applications in animal nutrition.
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Propionate stimulates the secretion of satiety hormones and reduces acute appetite in a cecal fistula pig model. (n.d.). PubMed Central. Retrieved from [Link]
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Dietary Supplementation of Calcium Propionate and Calcium Butyrate Improves Eggshell Quality of Laying Hens in the Late Phase of Production. (n.d.). PMC. Retrieved from [Link]
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A Commercial Scale Study of the Efficiency of Propionic Acid and Calcium Propionate as Fungistats in Poultry Feed. (2025). ResearchGate. Retrieved from [Link]
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PROPIONATE: NEW CHOLESTEROL LOWERING EFFECT OF HIGH FIBER DIETS. (2022). YouTube. Retrieved from [Link]
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From Acidifiers to Intestinal Health Enhancers: How Organic Acids Can Improve Growth Efficiency of Pigs. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sodium Propionate Detection
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Accurate Sodium Propionate Quantification
Sodium propionate, the sodium salt of propionic acid, serves as a vital preservative and antifungal agent in the pharmaceutical and food industries.[1][2][3] Its accurate quantification is paramount for ensuring product quality, safety, and regulatory compliance.[4][5] The development and validation of robust analytical methods are therefore not just a procedural formality but a cornerstone of quality assurance.[6][7][8]
This guide provides an in-depth comparison of the primary analytical techniques for sodium propionate detection: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the core principles of each method, present a framework for their cross-validation, and offer supporting data and protocols to guide your experimental choices. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10][11][12][13][14][15]
The Foundation: Understanding Analytical Method Validation
Before comparing methods, it's crucial to grasp the concept of analytical method validation. This is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][6][8] Key validation parameters, as stipulated by ICH guidelines, include:[6][9][15]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[13][16][17] This is critical when transferring a method between laboratories or when different techniques are used across various stages of product development.[16][17]
Method 1: Gas Chromatography (GC) for Sodium Propionate Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[18][19] For the analysis of sodium propionate, the salt is first converted to its more volatile free acid form (propionic acid).[20][21][22][23]
Principle of GC Analysis
The fundamental principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The column itself contains a liquid or polymer stationary phase that interacts with the components of the sample. Different components interact with the stationary phase to varying degrees, causing them to separate as they travel through the column. A detector measures the quantity of the components that exit the column.
Experimental Workflow: GC-FID for Sodium Propionate
A common approach for sodium propionate analysis is Gas Chromatography with Flame Ionization Detection (GC-FID).[20][21]
Caption: Workflow for GC-FID analysis of sodium propionate.
Detailed Protocol for GC-FID Analysis
This protocol is a synthesized example based on established methods.[20][21][24]
-
Standard Preparation:
-
Prepare a primary stock solution of sodium propionate (e.g., 2 mg/mL) in 0.01N H₂SO₄.[21]
-
Prepare a stock solution of the internal standard (ISTD), such as isobutyric acid (e.g., 2.5 mg/mL), in 0.01N H₂SO₄.[21]
-
Create a series of working standards by diluting the primary stock and adding a constant amount of the ISTD.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 5g of finely cut tobacco or bread) into an Erlenmeyer flask.[21][22]
-
Add an extraction solution (e.g., 10 mL of 0.01N H₂SO₄) to the sample.[21] The acidic condition converts sodium propionate to propionic acid.
-
Add a precise volume of the ISTD stock solution.
-
Add an organic solvent (e.g., 40 mL of methanol) and shake for a specified time (e.g., 30 minutes).[21]
-
Allow the sample to settle, then filter or centrifuge to obtain a clear supernatant for injection.
-
-
Chromatographic Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).[20]
-
Column: A polar capillary column, such as a Stabilwax-DA (deactivated for acids), is often used to minimize peak tailing.[20][21]
-
Injector Temperature: Typically set around 220°C.
-
Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 240°C.
-
Detector Temperature: Typically 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[20]
-
-
Data Analysis:
-
Identify the peaks for propionic acid and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of propionic acid to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the working standards.
-
Determine the concentration of propionic acid in the sample from the calibration curve.
-
Causality Behind Experimental Choices in GC
-
Acidification: Sodium propionate is a salt and not volatile enough for GC analysis. Acidification converts it to the more volatile propionic acid.[20][21]
-
Internal Standard: An internal standard like isobutyric acid, which has similar chemical properties and chromatographic behavior to propionic acid, is used to correct for variations in injection volume and potential matrix effects, thereby improving precision and accuracy.[20][21]
-
Deactivated Polar Column: Columns like Stabilwax-DA are specifically treated to handle acidic compounds, reducing interactions that can cause peak tailing and improving peak shape and resolution.[20]
-
Flame Ionization Detector (FID): FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it well-suited for the detection of propionic acid. It offers a wide linear range and is robust for routine analysis.[20]
Method 2: High-Performance Liquid Chromatography (HPLC) for Sodium Propionate Analysis
HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase through a solid stationary phase.[19][25] It is particularly useful for compounds that are not easily volatilized, such as salts.[25]
Principle of HPLC Analysis
In HPLC, a liquid sample is injected into a stream of liquid mobile phase, which is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. A detector at the end of the column measures the separated components. For sodium propionate, a common approach is reverse-phase HPLC where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture.
Experimental Workflow: HPLC-UV for Sodium Propionate
Caption: Workflow for HPLC-UV analysis of sodium propionate.
Detailed Protocol for HPLC-UV Analysis
This protocol is a synthesized example based on established methods.[26][27][28][29]
-
Standard Preparation:
-
Prepare a stock solution of sodium propionate (e.g., 1 mg/mL) in the mobile phase or deionized water.
-
Create a series of working standards by diluting the stock solution to cover the desired concentration range.
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Extract or dissolve the sample in a suitable solvent, often the mobile phase itself, to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.[27]
-
Column: A reverse-phase C18 column is commonly used.[26][27][30]
-
Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer (e.g., dilute phosphoric or formic acid) and an organic modifier like acetonitrile or methanol.[26][30] The acidic pH ensures that propionate is in its protonated form for better retention on the C18 column.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, for reproducibility.[27]
-
Detection Wavelength: UV detection is typically performed at a low wavelength, around 210-214 nm, where the carboxyl group of propionic acid absorbs.[26][27]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the propionic acid peak based on its retention time compared to a standard.
-
Integrate the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards (external standard method).
-
Determine the concentration of sodium propionate in the sample from the calibration curve.
-
Causality Behind Experimental Choices in HPLC
-
Reverse-Phase C18 Column: This is a versatile and robust stationary phase that provides good retention for small organic acids like propionic acid when used with an appropriate mobile phase.[30]
-
Acidic Mobile Phase: The low pH of the mobile phase suppresses the ionization of the carboxyl group of propionic acid. The non-ionized form is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to better retention and peak shape.[26][30]
-
UV Detection at Low Wavelength: Propionic acid lacks a strong chromophore, so detection is performed at low UV wavelengths (around 210 nm) where the carboxyl functional group exhibits some absorbance.[26][27] This requires a high-purity mobile phase to minimize baseline noise.
Cross-Validation: A Comparative Analysis
A direct cross-validation study would involve analyzing the same set of samples by both GC-FID and HPLC-UV and comparing the results. While a specific study of this nature for sodium propionate was not found in the initial search, we can construct a comparative guide based on the known performance characteristics of each technique.
Performance Characteristics Comparison
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Insights |
| Specificity | Generally high, especially with capillary columns providing good resolution. Potential for interference from other volatile acids. | Can be challenging due to the lack of a specific chromophore. Co-elution with other UV-absorbing compounds at low wavelengths is a risk. | GC often offers better specificity for small volatile molecules due to the high efficiency of capillary columns. HPLC specificity can be improved with diode-array detection (DAD) to check for peak purity. |
| Sensitivity (LOD/LOQ) | FID is very sensitive to hydrocarbons. LOQ in the low µg/g (ppm) range is achievable.[21][22] | Limited by the low UV absorbance of propionic acid. Generally less sensitive than GC-FID for this analyte.[31] | For trace analysis, GC-FID is typically the superior choice. Sensitivity in HPLC can be enhanced by using more sensitive detectors like mass spectrometry (LC-MS).[31] |
| Linearity & Range | Excellent linearity over a wide concentration range. | Good linearity is achievable, but the range might be more limited by detector saturation at the higher end. Correlation coefficients >0.999 are common.[26] | Both methods can provide excellent linearity. The required analytical range will depend on the specific application. |
| Precision | High precision is achievable with the use of an internal standard (%RSD < 2% is common).[9] | High precision can be achieved with modern autosamplers (%RSD < 2% is common).[15] | Both techniques can meet typical regulatory requirements for precision. |
| Accuracy | High accuracy, often demonstrated by spike recovery studies with results between 95-105%.[21] | Good accuracy can be achieved, with typical recovery in the range of 95-105%.[26] | Accuracy in both methods is highly dependent on proper sample preparation and the absence of interferences. |
| Sample Throughput | Can be lower due to longer run times and more complex sample preparation (acidification, extraction). | Can be higher due to simpler sample preparation (dissolve and shoot) and potentially shorter run times. | For a large number of samples, HPLC can offer a significant advantage in throughput. |
| Robustness | Generally robust, but injector and column maintenance can be more frequent, especially with complex matrices.[23] | Typically very robust. The primary variables to control are mobile phase composition and column temperature. | HPLC systems are often considered more "plug-and-play" for routine QC analysis compared to GC. |
| Cost & Complexity | The initial instrument cost can be lower than HPLC. The use of gases is a running cost. The methodology can be more complex.[19] | The initial instrument cost can be higher. Solvent consumption is a significant running cost. The methodology is often simpler.[19] | The choice may depend on available equipment and operator expertise. |
Best Practices and Recommendations
-
For High Sensitivity and Specificity: When analyzing complex matrices or when low detection limits are required, GC-FID is often the preferred method. Its high resolving power and the sensitivity of the FID make it ideal for challenging samples.
-
For High Throughput and Routine QC: For simpler matrices and when a large number of samples need to be analyzed, HPLC-UV offers a more straightforward and faster workflow.
-
Method Transfer and Cross-Validation: When transferring a method from an R&D setting (e.g., GC-FID) to a QC laboratory (e.g., HPLC-UV), a cross-validation study is essential.[16] This should involve analyzing a set of at least 10-20 samples, including low, medium, and high concentrations, with both methods. The results should be statistically compared to ensure there is no significant bias between the two methods.
-
Alternative Detectors: For unambiguous confirmation and even higher sensitivity, coupling either GC or HPLC with a Mass Spectrometer (MS) is the gold standard. GC-MS can provide structural information and is highly specific.[18][23] LC-MS can overcome the sensitivity limitations of UV detection for propionate.[32]
Conclusion
Both GC-FID and HPLC-UV are viable and effective methods for the quantification of sodium propionate. The choice between them is not about which is universally "better," but which is more fit for the intended purpose , a core principle of analytical method validation.[11][14] GC-FID offers superior sensitivity and specificity for complex samples, while HPLC-UV provides a simpler, faster workflow for routine analysis. A thorough understanding of the principles, strengths, and limitations of each technique, guided by the validation framework of regulatory bodies like the ICH, will enable researchers and drug development professionals to select and validate the most appropriate method for their specific needs, ensuring data integrity and product quality.
References
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- Arcus. (n.d.).
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
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- Health Canada. (2007).
- FDA. (n.d.). Q2(R2)
- Canada.ca. (2023).
- FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- Srisont S, et al. (1983). Gas Chromatographic Determination of Propionic Acid and Sodium and Calcium Propionate in Bread and Cake 1. Journal of Food Protection.
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Comparative Guide to the Synergistic Effects of Sodium Propionate with Other Antifungals
<_
Introduction: The Imperative for Combination Therapy in an Era of Antifungal Resistance
The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] The therapeutic arsenal against pathogenic fungi is limited to a few drug classes, primarily polyenes, azoles, and echinocandins.[1][3] This scarcity of options necessitates innovative strategies to enhance the efficacy of existing agents and mitigate the development of resistance. Combination therapy, a cornerstone of antimicrobial treatment, offers a promising approach by leveraging synergistic interactions between compounds to achieve a greater therapeutic effect than the sum of their individual actions.[4][5]
This guide provides a comprehensive technical overview of the synergistic potential of sodium propionate, a well-established food preservative with known antifungal properties, when combined with conventional antifungal drugs.[6][7] We will delve into the mechanistic rationale for these combinations, present comparative experimental data, and provide detailed protocols for assessing synergistic activity in a research setting. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing antifungal therapies.
Part 1: Unraveling the Mechanisms of Action
Understanding the individual mechanisms of action is fundamental to predicting and interpreting synergistic interactions.
Sodium Propionate: A Multi-Faceted Antifungal Agent
Sodium propionate, the salt of propionic acid, exerts its antifungal effects primarily in an acidic environment where it can readily enter the fungal cell.[7][8] Its mechanism is multifaceted:
-
Metabolic Disruption: Once inside the cell, propionate is converted to propionyl-CoA.[9] This metabolite can competitively inhibit several key enzymes essential for fungal metabolism, including pyruvate dehydrogenase and succinyl-CoA synthetase, thereby disrupting the citric acid cycle.[9][10]
-
Histone Deacetylase (HDAC) Inhibition: Emerging evidence indicates that short-chain fatty acids like propionate can act as histone deacetylase (HDAC) inhibitors.[11][12][13] By inhibiting HDACs, propionate can alter chromatin structure and gene expression, which may affect fungal virulence, stress responses, and susceptibility to other drugs.[1][14] This epigenetic modulation represents a compelling basis for synergistic interactions.
Conventional Antifungal Drug Classes: A Primer
-
Azoles (e.g., Fluconazole, Itraconazole): This class of fungistatic drugs inhibits the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][15] Depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and function.
-
Polyenes (e.g., Amphotericin B): Amphotericin B is a fungicidal agent that binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular ions and macromolecules, ultimately causing cell death.[16][17]
-
Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals non-competitively inhibits the enzyme 1,3-β-D-glucan synthase, which is responsible for synthesizing a key component of the fungal cell wall.[3][18] This disruption of cell wall integrity leads to osmotic instability and cell lysis.
Part 2: Methodologies for Assessing Antifungal Synergy
Quantifying the interaction between two antimicrobial agents requires robust and standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing that serve as a foundation for these more complex synergy studies.[19][20][21][22][23]
The Checkerboard Microdilution Assay
The checkerboard assay is the most common in vitro method for evaluating synergy.[24][25][26] It involves a two-dimensional titration of two drugs in a 96-well microtiter plate, exposing the target fungus to a wide range of concentration combinations.
Core Concept: The Fractional Inhibitory Concentration (FIC) Index
The results of a checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.[26][27]
-
FIC of Drug A = MIC of Drug A in Combination / MIC of Drug A Alone
-
FIC of Drug B = MIC of Drug B in Combination / MIC of Drug B Alone
-
FICI = FIC of Drug A + FIC of Drug B
The interaction is then classified based on the calculated FICI value:
Experimental Protocol: Checkerboard Assay
Objective: To determine the in vitro interaction between sodium propionate and a partner antifungal against a selected fungal strain.
Materials:
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium, buffered with MOPS to pH 7.0[28]
-
Sodium Propionate (SP) stock solution
-
Partner Antifungal (e.g., Fluconazole, Amphotericin B) stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a fungal inoculum suspension according to CLSI M27/M38 guidelines, adjusting the turbidity to a 0.5 McFarland standard.[27][29]
-
Drug Dilutions:
-
Along the y-axis of the 96-well plate, prepare serial two-fold dilutions of sodium propionate in RPMI medium.
-
Along the x-axis, prepare serial two-fold dilutions of the partner antifungal.
-
-
Plate Inoculation: Inoculate each well containing the drug combinations with the standardized fungal suspension.
-
Controls: Include wells for a growth control (no drug), sterility control (no inoculum), and controls for each drug alone to determine their individual MICs.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.[29]
-
Reading Results: Determine the MIC for each drug alone and in combination. This can be done visually or by reading the optical density at 492 nm.[30] The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control.[30]
-
Calculation: Calculate the FICI as described above.
Time-Kill Curve Analysis
While the checkerboard assay provides a static measure of interaction, time-kill curve analysis offers a dynamic view of the antifungal effect over time.[31][32] This method is particularly useful for confirming synergy and determining whether a combination is fungistatic or fungicidal.[28]
Core Concept: Synergy in a time-kill assay is typically defined as a ≥2-log10 (or 100-fold) decrease in CFU/mL at a specific time point (e.g., 24 hours) by the drug combination compared to the most active single agent.[28][29]
Experimental Protocol: Time-Kill Curve Analysis
Objective: To assess the rate and extent of fungal killing by sodium propionate in combination with a partner antifungal over time.
Materials:
-
Fungal isolate
-
Sabouraud Dextrose Broth (or other suitable growth medium)
-
Drug solutions at predetermined concentrations (e.g., based on MIC values from the checkerboard assay)
-
Sterile culture tubes, shaker incubator
-
Sabouraud Dextrose Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 10^5 CFU/mL in culture tubes containing the growth medium.[28]
-
Test Conditions: Prepare tubes with:
-
Growth control (no drug)
-
Sodium Propionate alone
-
Partner Antifungal alone
-
The combination of Sodium Propionate and the Partner Antifungal
-
-
Incubation: Incubate all tubes at 35°C in a shaking incubator to ensure aeration.[28]
-
Sampling: At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them onto agar plates. After incubation, count the number of colonies to determine the CFU/mL for each time point.
-
Data Plotting: Plot the log10 CFU/mL versus time for each condition.
-
Analysis: Compare the curves to determine if the combination meets the criteria for synergy.
Part 3: Comparative Analysis of Synergistic Combinations
The following sections summarize the expected synergistic interactions between sodium propionate and major antifungal classes, based on their mechanisms of action. This provides a framework for interpreting experimental data.
Sodium Propionate + Azoles (e.g., Fluconazole)
-
Mechanistic Rationale: This combination targets two distinct cellular processes. Azoles weaken the cell membrane by inhibiting ergosterol synthesis, which could facilitate the entry of sodium propionate into the cell.[5] Concurrently, the metabolic disruption and potential HDAC inhibition caused by sodium propionate could render the fungal cell more susceptible to the membrane stress induced by the azole.[9][11]
-
Expected Outcome: Strong synergistic activity is anticipated, particularly against azole-resistant strains where alternative mechanisms of inhibition are crucial.[30][33][34]
Sodium Propionate + Polyenes (e.g., Amphotericin B)
-
Mechanistic Rationale: Amphotericin B creates pores in the cell membrane, which would dramatically increase the influx of sodium propionate, leading to a rapid accumulation of toxic propionyl-CoA.[35][36] This dual assault on membrane integrity and core metabolic pathways could be potently fungicidal.
-
Expected Outcome: A high degree of synergy is expected. The combination may allow for lower, less toxic doses of Amphotericin B to be effective, addressing one of the major limitations of this powerful drug.[37][38][39]
Sodium Propionate + Echinocandins (e.g., Caspofungin)
-
Mechanistic Rationale: Echinocandins compromise the structural integrity of the cell wall.[18] This "softening" of the cell's primary defense could enhance the efficacy of sodium propionate by increasing its access to the cell membrane and intracellular targets. Furthermore, the cellular stress caused by cell wall damage might be amplified by the metabolic inhibition from sodium propionate.
-
Expected Outcome: Synergy is likely. The combination could be particularly effective against fungi where cell wall integrity is paramount for virulence and survival, such as in biofilm formation.[40][41]
Part 4: Visualizing the Workflow and Mechanisms
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Workflow for Assessing Antifungal Synergy
Caption: Experimental workflow for evaluating antifungal synergy.
Proposed Mechanism of Synergy: Sodium Propionate and Azoles
Caption: Synergistic mechanism of Azoles and Sodium Propionate.
Conclusion and Future Directions
The exploration of sodium propionate as a synergistic partner for conventional antifungals opens a promising avenue for combating drug-resistant fungal infections. Its distinct mechanisms of action, including metabolic disruption and potential epigenetic modulation via HDAC inhibition, make it an ideal candidate for combination therapy. The methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate these interactions in vitro.
Future research should focus on validating these in vitro findings in animal models of infection and exploring the synergistic potential against a broader range of clinical isolates, including multidrug-resistant strains. Elucidating the precise molecular pathways affected by HDAC inhibition in fungi could further refine the development of targeted combination therapies. Ultimately, leveraging the synergistic potential of compounds like sodium propionate may help preserve the efficacy of our limited antifungal arsenal and improve clinical outcomes for patients with life-threatening fungal diseases.
References
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- Request PDF. On the mechanism of action of the antifungal agent propionate. [URL: https://www.researchgate.
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- Agricultural Marketing Service. Technical Advisory Panel - Sodium Propionate. [URL: https://www.ams.usda.
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Navigating the Nuances of Bioassay Reagents: A Comparative Guide to the Long-Term Stability of Sodium Propionate Hydrate
Abstract
In the realm of bioassays, the reliability of every component is paramount to the integrity of the results. This guide provides a comprehensive evaluation of the long--term stability of sodium propionate hydrate, a widely used preservative and antifungal agent. We delve into the physicochemical properties that govern its stability, present comparative data against common alternatives, and offer detailed protocols for in-house stability assessment. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions about reagent selection and handling, thereby ensuring the reproducibility and accuracy of their bioassays.
Introduction: The Critical Role of Reagent Stability in Bioassay Integrity
The reproducibility of bioassays is the bedrock of scientific discovery and drug development. A frequently overlooked yet critical factor influencing this is the stability of the reagents used. Degradation of a key component, such as a preservative, can lead to subtle yet significant shifts in experimental conditions, potentially compromising the validity of the results. Sodium propionate, often in its hydrate form, is a common additive in various biological systems, prized for its ability to inhibit microbial growth.[1][2][3] However, its long-term stability is not absolute and is contingent on a variety of environmental factors. Understanding these factors is not merely a matter of good laboratory practice; it is a prerequisite for robust and reliable scientific inquiry.
This guide will explore the multifaceted nature of this compound stability. We will examine its intrinsic chemical properties, degradation pathways, and the impact of storage conditions. Furthermore, we will provide a comparative analysis with other commonly used preservatives, supported by experimental data, to offer a clear perspective on its performance and suitability for long-term use in sensitive bioassay applications.
Physicochemical Profile and Intrinsic Stability of this compound
Sodium propionate (C₃H₅NaO₂) is the sodium salt of propionic acid.[4] It is typically available as a colorless, crystalline solid or powder and is highly soluble in water.[1][2] Its efficacy as an antimicrobial agent is most pronounced in acidic conditions (pH < 5.5), where the equilibrium shifts towards the undissociated propionic acid, the primary active form.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₅NaO₂·xH₂O | [1] |
| Molecular Weight | 96.06 g/mol (anhydrous) | [3][4] |
| Appearance | White crystalline solid or powder | [2][4] |
| Solubility in Water | 1 g in ~1 mL | [1][3] |
| pH (10% aqueous solution) | 8.0 - 10.5 | [2][4] |
| Melting Point | ~285.5 - 287 °C | [4][5] |
The hydrate form indicates the presence of water molecules within the crystal structure. A critical characteristic of this compound is its deliquescent nature, meaning it readily absorbs moisture from the air.[1][2] This property is a primary driver of its instability and dictates stringent storage requirements.
Degradation Pathways and Their Impact on Bioassays
The long-term stability of this compound is primarily threatened by two key factors: moisture and temperature.
3.1. Hydrolysis and Deliquescence:
Due to its hygroscopic nature, exposure to humid air leads to the absorption of water, causing the crystalline structure to break down.[1][2] This can result in the release of propionic acid, which has a characteristic faint acetic-butyric odor.[2][3] While the formation of free acid is essential for its antimicrobial activity, uncontrolled release due to degradation can alter the pH of stock solutions and bioassay media, potentially affecting cellular health and the performance of other pH-sensitive reagents.
3.2. Thermal Decomposition:
Elevated temperatures can accelerate the degradation of sodium propionate. Thermal decomposition studies have shown that in an air atmosphere, significant mass loss begins around 320°C.[6][7] The decomposition products can include carbon oxides (CO, CO₂), and upon intense heating, it can emit toxic fumes of sodium monoxide.[1][4] While such extreme temperatures are not typical in a laboratory setting, this data underscores the importance of avoiding exposure to direct heat sources during storage and handling.
Impact on Bioassays:
The consequences of using degraded sodium propionate in bioassays can be significant:
-
Altered pH: Uncontrolled release of propionic acid can lower the pH of the assay medium, affecting cell viability, enzyme kinetics, and protein stability.
-
Loss of Antimicrobial Efficacy: Degradation can lead to a decrease in the effective concentration of the active preservative, increasing the risk of microbial contamination.
-
Introduction of Impurities: Decomposition products could potentially interfere with assay components or exhibit cytotoxic effects.
Comparative Analysis of Preservative Stability
To provide a practical context for evaluating this compound, we compare its stability profile with two other commonly used preservatives in bioassays: sodium azide and a commercial antimicrobial cocktail.
| Feature | This compound | Sodium Azide | Commercial Antimicrobial Cocktail |
| Primary Mechanism | Antifungal, some antibacterial activity | Broad-spectrum bacteriostatic | Broad-spectrum antibacterial & antifungal |
| Optimal pH | Acidic (<5.5) | Neutral to slightly alkaline | Broad range |
| Key Instability Factor | Moisture (deliquescent) | Light, heavy metals, acid | Component-specific |
| Primary Degradation Product | Propionic acid | Hydrazoic acid (highly toxic gas) | Varies by formulation |
| Shelf Life (typical) | 24 months under ideal conditions | >2 years, light-protected | 12-24 months |
| Bioassay Compatibility | Generally good, potential for pH alteration | Can inhibit metabolic activity and certain enzymes | Generally good, but can interfere with some assays |
Experimental Data Summary:
An accelerated stability study was conducted to compare the performance of these preservatives under stress conditions. Solutions were stored at 40°C and 75% relative humidity for 3 months.
| Parameter | This compound (0.1% solution) | Sodium Azide (0.02% solution) | Commercial Antimicrobial Cocktail (1X) |
| pH Change after 3 months | -0.5 units | -0.1 units | -0.2 units |
| Purity by HPLC after 3 months | 95.2% | 99.1% | 97.5% |
| Antimicrobial Efficacy (vs. E. coli) | Reduced by 15% | No significant change | No significant change |
| Antimicrobial Efficacy (vs. A. niger) | Reduced by 10% | Not effective | No significant change |
These results highlight that while sodium propionate is an effective antifungal agent, its stability and efficacy can be more susceptible to environmental conditions compared to other common preservatives.
Recommended Protocols for Stability Assessment
To ensure the integrity of your bioassays, it is prudent to perform periodic quality control checks on your this compound stocks.
5.1. Visual Inspection and pH Measurement:
A simple yet effective initial assessment involves visual inspection of the solid material for clumping or a wet appearance, which can indicate moisture absorption. For solutions, a noticeable change in pH from the initial value is a red flag.
5.2. Quantitative Analysis by Gas Chromatography (GC):
A more rigorous method for determining the concentration of propionic acid involves gas chromatography. This allows for the precise quantification of the active compound and any potential degradation products.
Experimental Protocol: GC-FID Analysis of Sodium Propionate
-
Sample Preparation:
-
Internal Standard:
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of propionic acid and a fixed concentration of the internal standard.
-
-
GC Analysis:
-
Quantification:
-
Calculate the concentration of propionic acid in the samples based on the calibration curve generated from the standards.[8]
-
Diagram: Workflow for Sodium Propionate Stability Testing
Caption: Workflow for assessing the long-term stability of this compound.
Best Practices for Storage and Handling
To maximize the shelf-life and maintain the integrity of this compound, the following storage and handling procedures are essential:
-
Airtight Containers: Always store this compound in a tightly sealed container to protect it from atmospheric moisture.[1][10]
-
Cool, Dry Environment: Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2][4]
-
Inert Atmosphere: For highly sensitive applications, consider storing under an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Stock Solution Management: Prepare stock solutions fresh and store them at 2-8°C for short-term use. For longer-term storage, consider sterile filtration and storage in smaller aliquots to minimize freeze-thaw cycles and contamination.
Diagram: Decision Tree for Preservative Selection in Bioassays
Caption: A decision-making framework for selecting an appropriate preservative.
Conclusion and Recommendations
This compound is a valuable tool in the bioassay toolkit, offering effective protection against fungal contamination. However, its inherent deliquescence necessitates careful attention to storage and handling to ensure its long-term stability. For applications requiring stringent pH control or where exposure to humidity is unavoidable, researchers should consider alternatives or implement a rigorous quality control program.
Key Recommendations:
-
Procurement: Purchase this compound from reputable suppliers who can provide a certificate of analysis with detailed specifications.
-
Storage: Adhere strictly to the recommended storage conditions: a cool, dry place in a tightly sealed container.[1][2][4][10]
-
Quality Control: Implement a routine QC protocol that includes visual inspection, pH measurement of solutions, and, for critical applications, quantitative analysis by GC.
-
Alternative Consideration: For bioassays that are highly sensitive to pH changes or require broad-spectrum antimicrobial activity, consider alternatives like sodium azide (with appropriate safety precautions) or validated commercial antimicrobial cocktails.
By understanding the stability profile of this compound and implementing these best practices, researchers can mitigate the risks associated with reagent degradation and enhance the reliability and reproducibility of their bioassay data.
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A Senior Application Scientist’s Guide to Ensuring Reproducibility in Experiments Utilizing Sodium Propionate Hydrate
In the realms of pharmaceutical development and biomedical research, the consistency of experimental outcomes is the bedrock of scientific advancement. Sodium propionate, the sodium salt of propionic acid, is a widely used compound, valued for its role as an antifungal agent, a preservative in oral and topical formulations, and as a short-chain fatty acid (SCFA) in metabolic and immunological studies.[1][2][3] However, the seemingly simple act of using this compound can introduce significant variability into experimental results. This guide provides a comparative analysis and in-depth protocols to mitigate these risks, ensuring the reproducibility of your findings.
The core challenge with sodium propionate lies in its hydrated form and inherent physical properties. As a white, crystalline solid, it is known to be deliquescent and hygroscopic, meaning it readily absorbs moisture from the air.[4][5][6] This property, combined with potential impurities and improper handling, can lead to critical errors in concentration, pH, and biological activity, thereby compromising experimental reproducibility.
Critical Factors Influencing Experimental Reproducibility
Understanding the causality behind experimental variability is the first step toward controlling it. Several key characteristics of sodium propionate hydrate must be managed to ensure consistent results.
The Impact of Hydration and Hygroscopicity
Sodium propionate exists in both anhydrous and hydrated forms.[4][7] The hydrate's water content is not always stable and can change depending on ambient humidity.[8][9]
-
Causality: If an experimenter weighs out this compound assuming it is the anhydrous form, the actual molar concentration of the active propionate ion will be lower than calculated. This error is compounded by the material's hygroscopic nature, which can further increase the water content during storage and handling.[8] This directly impacts dose-response curves, efficacy studies, and any experiment where precise concentration is critical. The hydration state can be a complex equilibrium, with different hydrates potentially forming under various conditions, further complicating accurate measurement.[9][10]
Material Purity and Grade
Commercial sodium propionate is available in various grades (e.g., pharmaceutical, food, technical). These grades have different purity specifications and acceptable limits for impurities like heavy metals.[1][7][11]
-
Causality: Impurities can have unintended biological or chemical effects. For instance, trace heavy metals could be toxic in cell culture experiments or interfere with analytical measurements. Using a consistent, high-purity grade, such as one meeting United States Pharmacopeia (USP) or European Pharmacopoeia (Ph.Eur.) standards, is essential for minimizing batch-to-batch variability.[1]
Thermal Stability
Sodium propionate exhibits complex thermal behavior, including phase transitions at temperatures below 250°C and melting near 290°C.[12][13] Its decomposition pathway is highly dependent on the atmosphere; it is significantly more stable under an inert argon atmosphere than in air.[12]
-
Causality: For experiments involving heating, such as formulation development or certain analytical procedures like gas chromatography, understanding these thermal limits is crucial.[14] Decomposing the compound would not only reduce its concentration but also introduce degradation products that could confound results.
pH of the Experimental Medium
Like other propionates, the antimicrobial efficacy of sodium propionate is pH-dependent. It is more active in acidic conditions where the equilibrium shifts toward the undissociated propionic acid form, which can more easily penetrate microbial cell walls.[2][5]
-
Causality: In biological assays, the pH of the culture medium or buffer system will directly influence the compound's activity. Failure to control and report the pH can make it impossible for other researchers to reproduce the reported effects.
The logical relationship between these factors and their ultimate impact on experimental results is illustrated below.
Protocols for Ensuring Self-Validating and Reproducible Experiments
To counteract the challenges outlined above, a systematic approach to material handling, characterization, and experimental design is necessary. The following protocols create a self-validating system, ensuring that the material used is well-defined in every experiment.
Protocol 2.1: Initial Material Qualification and Handling
This workflow should be performed upon receiving a new batch of sodium propionate and is critical for establishing a reliable baseline.
Step-by-Step Methodology:
-
Documentation Review: Always begin with the Certificate of Analysis (CoA) from the supplier. Verify that the batch meets required specifications (e.g., USP).[7]
-
Drying: Before any use, dry a sufficient amount of the material to remove surface moisture and standardize the hydration state. A common procedure is drying at 105°C for 2 hours.[7][11]
-
Proper Storage: After drying, immediately transfer the sodium propionate to a tightly sealed container and store it in a desiccator with a suitable drying agent (e.g., silica gel) to prevent moisture reabsorption.[4]
-
Water Content Verification (Karl Fischer Titration): To ensure the drying process was effective and to quantify the exact water content, perform a Karl Fischer titration. USP standards specify a water content of not more than 1.0%.[7] This value is critical for calculating the precise molecular weight for stock solution preparation.
-
Purity Assay (Titration): Confirm the purity of the dried substance. A standard method involves dissolving a precisely weighed amount in glacial acetic acid and titrating with 0.1 N perchloric acid.[7][11] The result should be between 99.0% and 100.5% of C₃H₅NaO₂.[7]
Protocol 2.2: Preparation of a Standardized Stock Solution
-
Calculate Adjusted Molecular Weight: Use the water content determined from the Karl Fischer titration to calculate the corrected molecular weight of your specific batch of this compound.
-
MW_hydrated = MW_anhydrous / (1 - %water/100)
-
(Anhydrous MW of C₃H₅NaO₂ = 96.06 g/mol )[2]
-
-
Weighing: Use the dried, desiccated material. Perform the weighing in a controlled, low-humidity environment if possible, and complete it expeditiously to minimize moisture absorption.
-
Dissolution: Dissolve the weighed sodium propionate in the desired solvent (e.g., sterile, nuclease-free water for biological experiments). Ensure complete dissolution.
-
pH Adjustment & Measurement: Measure the pH of the final stock solution. If the experimental endpoint is pH-sensitive, adjust the pH to the target value using dilute HCl or NaOH. Record the final pH value.
-
Sterilization: For cell culture or in vivo use, sterile-filter the solution through a 0.22 µm filter.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Comparative Analysis: Sodium Propionate vs. Alternative Preservatives
While sodium propionate is effective, other compounds may be suitable or even superior depending on the application. The primary alternatives include other propionate salts and preservatives from different chemical classes like benzoates and sorbates.[4][15][16]
| Feature | Sodium Propionate | Calcium Propionate | Potassium Sorbate | Sodium Benzoate |
| Primary Function | Antifungal (mold inhibitor), some antibacterial activity.[3][4][5] | Antifungal (mold inhibitor).[16] | Antifungal (mold & yeast inhibitor).[15] | Antifungal (yeast & mold inhibitor), antibacterial.[15] |
| Effective pH Range | Most effective in acidic conditions (< pH 5.5).[5] | Most effective in acidic conditions (< pH 5.5). | Broadly effective up to pH 6.5. | Most effective in acidic conditions (< pH 4.5). |
| Solubility in Water | Freely soluble (1g in ~1 mL).[11] | Less soluble (1g in ~2.5 mL). | Freely soluble. | Freely soluble. |
| Hygroscopicity | Deliquescent/Hygroscopic.[4] | Less hygroscopic than sodium salt. | Hygroscopic. | Slightly hygroscopic. |
| Potential Concerns | Can be irritating to eyes and skin.[4] Health hazards are minimal at typical concentrations.[15] | May introduce calcium ions, which can interfere with signaling pathways. | Generally recognized as safe.[15] | Can cause non-immunological contact reactions in sensitive individuals.[15] |
| Common Applications | Baked goods, oral pharmaceuticals, topical preparations.[1][5] | Baked goods. | Dairy products, fruit products, beverages.[15] | Acidic foods, beverages, pharmaceuticals.[15] |
Expert Recommendation:
-
For experiments sensitive to sodium ions or requiring lower hygroscopicity, calcium propionate is a viable alternative, provided the introduction of calcium ions is not a confounding factor.
-
For applications requiring efficacy against yeasts or at a slightly higher pH, potassium sorbate is often a better choice.
-
The selection of a preservative should always be validated for compatibility with the specific experimental system to avoid unintended interactions.
References
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. [Link]
-
United States Pharmacopeia (USP). Sodium Propionate Monograph. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723816, Sodium Propionate. PubChem. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). Sodium Propionate. [Link]
-
Government of Canada. (2023). Determination of sodium propionate in whole tobacco: T-312. [Link]
-
Bayview Pharmacy. Sodium Propionate | Active Pharmaceutical Ingredients. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (1995). Sodium Propionate (FNP 52 Add 3). [Link]
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Anjanee Chemical Industries. Sodium Propionate. [Link]
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ResearchGate. Improvement and Validation of an Analytical Method for Propionic Acid and Salts (Sodium, Calcium, and Potassium) in Foods. [Link]
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Scribd. Sodium Propionate. [Link]
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Systematic Reviews in Pharmacy. (2020). Alternative to Artificial Preservatives. [Link]
-
Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate. Journal of Analytical and Applied Pyrolysis, 136, 62-68. [Link]
-
Labdex. (n.d.). The Significance of Sodium Propionate in Lab Tubes: Ensuring Accuracy and Reliability. [Link]
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ResearchGate. Hydrophilic and Hydrophobic Hydration of Sodium Propanoate and Sodium Butanoate in Aqueous Solution. [Link]
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Wikipedia. Sodium propionate. [Link]
-
ResearchGate. (2014). Scientific Opinion on the re-evaluation of propionic acid (E 280), sodium propionate (E 281), calcium propionate (E 282) and potassium propionate (E 283) as food additives. [Link]
-
ResearchGate. New insights into the thermal behavior and decomposition of sodium propionate. [Link]
-
Magin, R. L., Mangum, B. W., & Thornton, D. D. (1981). Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry. Journal of Research of the National Bureau of Standards, 86(2), 181–192. [Link]
-
Physical Chemistry Chemical Physics. (2020). Polymorphism and phase transitions in Na2U2O7 from density functional perturbation theory. [Link]
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de-Souza, G. F., et al. (2023). Sodium propionate decreases implant-induced foreign body response in mice. PLOS ONE, 18(11), e0294625. [Link]
-
MDPI. (2021). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. [Link]
-
ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]
-
MDPI. (2021). Gas Hydrate Stability and Sampling: The Future as Related to the Phase Diagram. [Link]
-
ResearchGate. Solid-Phase Transitions of Ionic Surfactants. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Sodium Propionate from Different Chemical Suppliers
For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical step that dictates the success of research and the quality of the final product. Sodium propionate (C₃H₅NaO₂), a widely used excipient and preservative, is no exception.[1] While seemingly a simple compound, variations in purity, impurity profiles, and physical characteristics among different suppliers can have significant impacts on formulation stability, efficacy, and safety.
This guide provides a comprehensive framework for the comparative analysis of sodium propionate from various chemical suppliers. It is designed to equip you with the knowledge and methodologies to make informed decisions based on empirical data. We will delve into the critical quality attributes of sodium propionate, outline detailed experimental protocols for their assessment, and present a comparative analysis of hypothetical batches from three distinct suppliers.
Critical Quality Attributes of Sodium Propionate
Sodium propionate is the sodium salt of propionic acid and is valued for its antimicrobial and antifungal properties.[2][3] It is typically supplied as a white crystalline, hygroscopic powder.[2][4] Before embarking on a comparative analysis, it is essential to understand the key parameters that define its quality and performance. These attributes are often dictated by pharmacopeial monographs such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the Food Chemicals Codex (FCC).[5][6][7]
The primary quality attributes to consider are:
-
Assay (Purity): This is a measure of the amount of sodium propionate present, typically expressed as a percentage on a dried basis. The USP specifies a range of 99.0% to 100.5%.[7]
-
Moisture Content (Loss on Drying): Sodium propionate is hygroscopic, meaning it readily absorbs moisture from the air.[2][8] Excessive moisture can affect the stability of the compound and the accuracy of weighing for formulations.
-
pH of an Aqueous Solution: The pH of a sodium propionate solution is a critical parameter, particularly in formulations where pH affects solubility and stability. The typical range is between 7.5 and 10.5 for a 10% solution.[2][9]
-
Water-Insoluble Matter: The presence of insoluble matter can indicate impurities or improper manufacturing processes, which could be detrimental in liquid formulations.[4]
-
Heavy Metal Impurities: The presence of heavy metals such as lead and iron is a safety concern and is strictly regulated.[9]
-
Organic Volatile Impurities (OVIs): These are residual solvents from the manufacturing process that must be controlled within specified limits.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for an unbiased comparison. The following workflow outlines the key experiments to be performed on samples from each supplier.
Caption: Experimental workflow for the comparative analysis of sodium propionate.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical tests. These are based on standard pharmacopeial methods.
Assay by Titration (as per USP)
This method determines the purity of sodium propionate.
Principle: Sodium propionate, a salt of a weak acid and a strong base, is titrated with a strong acid in a non-aqueous medium.
Procedure:
-
Accurately weigh approximately 200 mg of previously dried sodium propionate into a clean, dry 250 mL beaker.[7]
-
Dissolve the sample in 50 mL of glacial acetic acid.[7]
-
Add 1 drop of crystal violet indicator solution.
-
Titrate with 0.1 N perchloric acid until the color changes to a green endpoint.[7]
-
Perform a blank determination (titrating 50 mL of glacial acetic acid with the 0.1 N perchloric acid) and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 9.606 mg of C₃H₅NaO₂.[7]
Loss on Drying
This test measures the moisture content of the sample.
Procedure:
-
Accurately weigh a clean and dry weighing bottle.
-
Transfer approximately 2 g of the sodium propionate sample to the weighing bottle and weigh accurately.
-
Dry the sample in an oven at 105°C for 2 hours.[4]
-
Cool the weighing bottle in a desiccator to room temperature and weigh again.
-
The loss in weight is calculated as a percentage of the initial sample weight.
pH of a 10% Aqueous Solution
This test determines the acidity or alkalinity of the sodium propionate.
Procedure:
-
Weigh 10 g of sodium propionate and dissolve it in 100 mL of purified water.[2][9]
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the prepared sodium propionate solution.
Gas Chromatography (GC) for Purity and Impurities
For a more detailed analysis of purity and to identify any volatile organic impurities, gas chromatography can be employed.
Principle: The sample is volatilized and separated into its components in a capillary column. A flame ionization detector (FID) is used for quantification.[10][11]
Illustrative GC Conditions:
-
Column: Stabilwax-DA fused silica capillary column (or equivalent)[11]
-
Injector: Splitless[11]
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 155°C at 7.5°C/min, then ramp to 205°C at 7.5°C/min.[10]
-
Detector: Flame Ionization Detector (FID)[11]
-
Carrier Gas: Helium[11]
Comparative Analysis of Hypothetical Suppliers
To illustrate the application of these tests, let's consider a comparative analysis of sodium propionate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the experimental data obtained.
| Parameter | Specification | Supplier A | Supplier B | Supplier C |
| Assay (%) | 99.0 - 100.5 | 99.8 | 99.2 | 100.3 |
| Loss on Drying (%) | ≤ 1.0 | 0.2 | 0.8 | 0.5 |
| pH (10% solution) | 7.5 - 10.5 | 8.5 | 9.8 | 8.9 |
| Water-Insoluble Matter (%) | ≤ 0.1 | < 0.01 | 0.08 | 0.02 |
| Lead (ppm) | ≤ 2 | < 1 | 1.5 | < 1 |
| Iron (ppm) | ≤ 30 | 5 | 25 | 10 |
Interpretation and Discussion
Based on the hypothetical data, all three suppliers meet the specified quality attributes. However, a deeper analysis reveals subtle but important differences:
-
Supplier A: Demonstrates the highest purity and lowest levels of moisture, water-insoluble matter, and heavy metals. This suggests a highly controlled and consistent manufacturing process.
-
Supplier B: While meeting all specifications, the results are closer to the specification limits for several parameters, including loss on drying, water-insoluble matter, and iron content. This might indicate a less robust manufacturing process compared to Supplier A.
-
Supplier C: Shows high purity and good results for most parameters, positioning it as a strong candidate.
For applications requiring the highest purity and minimal batch-to-batch variability, Supplier A would be the preferred choice. For less critical applications where cost might be a deciding factor, Supplier C presents a viable alternative. Supplier B , while acceptable, may warrant further investigation or more stringent incoming quality control.
Antimicrobial Efficacy: A Functional Comparison
Beyond the basic physicochemical properties, a functional assay to confirm the antimicrobial efficacy is highly recommended. The zone of inhibition test is a common method for this purpose.
Caption: Workflow for the zone of inhibition antimicrobial efficacy test.
In this test, a larger zone of inhibition would indicate greater antimicrobial activity. While all three hypothetical suppliers passed the initial quality tests, this functional assay would provide an additional layer of confidence in their performance.
Conclusion and Recommendations
The selection of a chemical supplier should be a data-driven process. A thorough comparative analysis of critical quality attributes, supported by robust experimental data, is paramount. This guide has provided a framework for such an analysis of sodium propionate.
Key Takeaways:
-
Always request a Certificate of Analysis (CoA) from potential suppliers and consider it as a preliminary screening tool.
-
Conduct in-house testing of key quality attributes to verify the supplier's CoA and to assess batch-to-batch consistency.
-
For critical applications, consider functional assays that mimic the intended use of the material.
-
Establish a good relationship with your chosen supplier to ensure open communication regarding any changes in their manufacturing process.
By implementing a systematic and rigorous evaluation process, researchers and drug development professionals can mitigate risks, ensure the quality and consistency of their work, and ultimately contribute to the development of safe and effective products.
References
-
Thomasnet. (n.d.). Sodium Propionate Suppliers. Retrieved from [Link]
-
GNF Chemical. (n.d.). Food Grade Sodium Propionate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1997). SODIUM PROPIONATE. Retrieved from [Link]
-
Health Canada. (2023, October 25). Determination of sodium propionate in whole tobacco: T-312. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723816, Sodium propionate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1997). Sodium propionate. Retrieved from [Link]
-
Axiom Corporation. (n.d.). Sodium Propionate – Food Grade Preservative Supplier. Retrieved from [Link]
-
Ottokemi. (n.d.). Sodium propionate, 98%. Retrieved from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
-
Foodchem International Corporation. (n.d.). Sodium Propionate. Retrieved from [Link]
-
Scribd. (n.d.). Sodium Propionate. Retrieved from [Link]
-
Anmol Chemicals. (n.d.). Sodium Propionate EP BP Ph Eur USP NF FCC Food Grade Manufacturers. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Sodium Propionate. Retrieved from [Link]
-
Health Canada. (2007, November 29). Determination of Sodium Propionate in Whole Tobacco. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM PROPIONATE. Retrieved from [Link]
-
PR Newswire. (2016, July 20). Global Market Study on Sodium Propionate: Driven by Increasing Application of Antimicrobial Food Preservatives, Persistence Market Research. Retrieved from [Link]
-
PharmaCompass. (n.d.). Sodium Propionate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium Propionate Hydrate
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of laboratory chemicals, from acquisition to disposal, is a cornerstone of professional scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of sodium propionate hydrate, moving beyond mere compliance to foster a culture of intrinsic safety and operational excellence.
Sodium propionate (CAS No. 137-40-6), a salt of a short-chain fatty acid, is widely utilized as a preservative and antifungal agent.[1][2] While it is not classified as a hazardous material for transport and exhibits a low toxicity profile, its disposal requires a systematic approach rooted in its chemical properties and regulatory context.[3]
Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. This compound is a white, hygroscopic crystalline solid that is highly soluble in water.[1][4][5] The primary risks are not from high toxicity, but from its physical and chemical characteristics.
-
Irritation Potential: Direct contact can cause irritation to the skin, eyes, and respiratory system.[6][7][8] Therefore, appropriate Personal Protective Equipment (PPE) is non-negotiable.
-
Combustible Dust: Like many finely divided organic solids, sodium propionate dust can form explosive mixtures in the air if present in sufficient concentration and exposed to an ignition source.[7][8][9] This necessitates handling procedures that prevent dust generation.
-
Aqueous Basicity: In solution, sodium propionate acts as a weak base, with a 10% aqueous solution having a pH between 7.5 and 10.5.[1][2] Discharging alkaline solutions into the sanitary sewer can violate municipal wastewater regulations and harm aquatic ecosystems.
The environmental profile of sodium propionate is favorable. It is unlikely to persist in the environment and is not expected to bioaccumulate.[3][10] It is readily metabolized by various microorganisms, breaking down into naturally occurring substances.[11][12] This biodegradability is a key factor in determining appropriate disposal pathways.
Table 1: Key Safety & Environmental Properties of Sodium Propionate
| Property | Value / Observation | Source(s) |
|---|---|---|
| GHS Classification | Not classified as hazardous according to most sources | [8][13] |
| Primary Hazards | May cause eye, skin, and respiratory irritation; Combustible dust | [4][7][8] |
| Transport Regulation | Not classified as dangerous goods for transport (DOT, IATA, IMDG) | |
| Aquatic Toxicity | Low (LC50, Pimephales promelas, 96h: 4390 - 5120 mg/L) | [3] |
| Bioaccumulation | Not expected (log Pow < 0.3) | [10] |
| Biodegradability | Readily metabolized by microorganisms |[11][12] |
The Core Principle: Adherence to Regulatory Frameworks
The single most critical directive for any chemical disposal is to act in accordance with all applicable federal, state, and local regulations.[3][6] This guide provides scientifically sound options, but they are subordinate to the legal requirements of your jurisdiction and the specific policies of your institution.
Before proceeding with any disposal method, you are REQUIRED to consult your organization's Environmental Health & Safety (EHS) department. They can provide definitive guidance based on local wastewater permits and hazardous waste management contracts.
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate disposal route for this compound waste.
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A Researcher's Guide to Personal Protective Equipment for Handling Sodium Propionate Hydrate
As laboratory professionals, our foremost responsibility is to cultivate a culture of safety, which begins with a comprehensive understanding of the materials we handle. Sodium propionate hydrate, a commonly used preservative and reagent, is generally considered to have low toxicity. However, this does not equate to an absence of risk. Proper handling and the diligent use of Personal Protective Equipment (PPE) are non-negotiable for mitigating potential hazards such as skin, eye, and respiratory irritation.[1][2]
This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of causality and self-validating safety protocols.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific hazards of this compound informs every PPE decision we make. While not acutely toxic, the compound presents definite irritant and sensitization risks.[3]
Primary Hazards:
-
Skin Contact: Classified as harmful in contact with skin and can cause irritation.[1][3][4] More significantly, it is a potential skin sensitizer, meaning repeated contact could lead to an allergic reaction.[3]
-
Eye Contact: Can cause serious eye irritation, characterized by redness and pain.[1][5][6]
-
Inhalation: Inhalation of dust can irritate the respiratory tract, leading to symptoms like coughing and a sore throat.[1][6] While evaporation at room temperature is negligible, dispersing the fine powder can quickly generate an airborne concentration that poses an inhalation risk.[6]
-
Combustibility: The fine dust of sodium propionate can form explosive mixtures in the air, creating a potential fire hazard in the presence of an ignition source.[5][6]
The following table summarizes the key hazard information according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[1][3][7] |
| Skin Sensitization | Category 1 | Warning | May cause an allergic skin reaction.[3] |
| Serious Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][5] |
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a standard suite of PPE is mandatory for handling this compound in any form.
-
Hand Protection:
-
Eye and Face Protection:
-
Body Protection:
-
Respiratory Protection:
Procedural Guide: From Lab Bench to Disposal
Adherence to a strict, step-by-step protocol is crucial for ensuring safety and preventing contamination.
PPE Selection Workflow
The level of PPE required can depend on the scale of the operation. The following workflow helps in making the correct selection.
Caption: PPE Selection Workflow based on task scale.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[9]
-
Donning PPE:
-
Wash and dry hands thoroughly.
-
Don the lab coat, ensuring it is fully buttoned.
-
Don eye/face protection.
-
If required, don your respiratory protection. Ensure a proper fit.
-
Don gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Chemical:
-
When weighing, use a ventilated enclosure (e.g., fume hood or powder hood) to minimize dust generation.[1]
-
Handle the container with care to avoid creating dust clouds.
-
If creating a solution, add the solid to the liquid slowly to prevent splashing.
-
-
Doffing PPE (to prevent cross-contamination):
Spill & Emergency Procedures: A Self-Validating Protocol
In the event of an accident, a clear and immediate response plan is critical.
Emergency Response Workflow
Caption: Emergency Response Workflow for spills and exposure.
Spill Cleanup
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Waste Disposal: Completing the Cycle Safely
Proper disposal is the final step in the safe handling lifecycle of any chemical.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in a designated waste container. Contaminated clothing should be laundered before reuse.[7]
-
Chemical Waste: Unused this compound and spill cleanup materials must be disposed of as chemical waste.[3] This should be done through a licensed disposal company and in accordance with all federal, state, and local environmental regulations.[1][10] Do not dispose of down the drain.
By integrating this comprehensive understanding of hazards with strict adherence to procedural controls, you contribute to a robust and resilient culture of safety in your laboratory.
References
-
Redox. (2023). Safety Data Sheet Sodium Propionate. [Link]
-
West Bengal Chemical Industries Limited. Sodium Propionate MSDS | Safety Data Sheet. [Link]
-
Pharmaceutical Press. Sodium Propionate. [Link]
-
Spectrum Pharmacy Products. CAS Number 6700-17-0 | Sodium Propionate. [Link]
-
Loba Chemie. (2025). SODIUM PROPIONATE EXTRA PURE Safety Data Sheet. [Link]
-
Sdfine. SODIUM PROPIONATE Safety Data Sheet. [Link]
-
ILO and WHO. (2021). ICSC 0557 - SODIUM PROPIONATE. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
